molecular formula C9H12N2O7 B12406849 5-Hydroxy-arabinouridine

5-Hydroxy-arabinouridine

Cat. No.: B12406849
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-CAXIXURWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-arabinouridine (CAS 69321-95-5) is a synthetic purine nucleoside analog. As a member of this class of compounds, it is of significant interest in basic scientific and pharmaceutical research, particularly in the investigation of novel anticancer agents . Nucleoside analogs are antimetabolites that mimic their natural counterparts and are designed to interfere with critical cellular processes in rapidly dividing cells, such as DNA synthesis and repair . In a research context, compounds like this compound can be metabolized within cells through the salvage pathway. They are typically phosphorylated by cellular kinases to an active triphosphate form, which can then be incorporated into DNA during replication. This incorporation can lead to the termination of DNA chain elongation and the stalling of replication forks, ultimately triggering DNA damage responses and apoptosis (programmed cell death) . Researchers may utilize this compound in studies focused on understanding disease mechanisms, drug discovery, and the development of new therapies for various cancer types, including research on rarer chronic lymphoid leukemias . This product is strictly labeled as For Research Use Only (RUO) . It is exclusively tailored for use in controlled laboratory research settings and is not intended for any diagnostic, therapeutic, or human use applications. The product is not subjected to the rigorous evaluation for accuracy, specificity, and reproducibility required for in vitro diagnostic medical devices . Researchers are responsible for ensuring compliance with all applicable regulations and institutional guidelines when handling and using this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O7

Molecular Weight

260.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5+,6?,8-/m1/s1

InChI Key

QXDXBKZJFLRLCM-CAXIXURWSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-hydroxy-arabinouridine, a modified nucleoside of interest in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific compound, this document outlines a rational, multi-step approach based on established chemical transformations of related nucleosides. Detailed experimental protocols for each proposed step are provided, along with expected characterization data for key intermediates and the final product.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to both the sugar moiety and the nucleobase can lead to compounds with improved therapeutic indices, altered mechanisms of action, and novel biological activities. This compound combines two key structural modifications: an arabinose sugar in place of ribose and a hydroxyl group at the 5-position of the uracil (B121893) base. The arabinose configuration is known to confer metabolic stability and can alter the substrate specificity for various enzymes involved in nucleic acid metabolism. The 5-hydroxyuracil (B1221707) modification is a known product of oxidative damage to RNA and is of interest for its potential role in cellular signaling and its impact on nucleic acid structure and function. The synthesis and characterization of this compound are, therefore, of significant interest for the exploration of new therapeutic agents.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from the readily available starting material, uridine (B1682114). The overall strategy involves the epimerization of the 2'-hydroxyl group of uridine to form arabinouridine, followed by protection of the sugar hydroxyls, selective bromination of the uracil ring at the 5-position, subsequent conversion of the bromo-substituent to a hydroxyl group, and final deprotection to yield the target molecule.

Synthesis_Workflow Uridine Uridine AnhydroU 2,2'-Anhydrouridine (B559692) Uridine->AnhydroU 1. Cyclization AraU Arabinouridine (ara-U) AnhydroU->AraU 2. Hydrolysis ProtectedAraU Protected ara-U (e.g., TBDMS ethers) AraU->ProtectedAraU 3. Protection BromoProtectedAraU 5-Bromo-protected-ara-U ProtectedAraU->BromoProtectedAraU 4. Bromination HydroxyProtectedAraU 5-Hydroxy-protected-ara-U BromoProtectedAraU->HydroxyProtectedAraU 5. Hydroxylation (Proposed) FinalProduct This compound HydroxyProtectedAraU->FinalProduct 6. Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of Arabinouridine (ara-U) from Uridine

This two-step, one-pot procedure involves the formation of a 2,2'-anhydrouridine intermediate, followed by hydrolysis to yield arabinouridine.

  • Materials: Uridine, Diphenyl carbonate, Sodium bicarbonate, Dimethylformamide (DMF), Water.

  • Procedure:

    • To a solution of uridine (1 eq) in anhydrous DMF, add diphenyl carbonate (1.5 eq).

    • Heat the mixture to 150 °C for 30 minutes under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and add a catalytic amount of sodium bicarbonate.

    • Add water to the reaction mixture and heat to 100 °C for 1 hour to effect hydrolysis of the anhydro intermediate.

    • Cool the solution and concentrate under reduced pressure.

    • Purify the resulting residue by silica (B1680970) gel column chromatography to yield arabinouridine.

Step 3: Protection of Arabinouridine

To enable selective modification of the uracil base, the hydroxyl groups of the arabinose sugar must be protected. A common method is the formation of silyl (B83357) ethers.

  • Materials: Arabinouridine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous Pyridine.

  • Procedure:

    • Dissolve arabinouridine (1 eq) in anhydrous pyridine.

    • Add imidazole (3.5 eq) and TBDMSCl (3.3 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with methanol (B129727) and concentrate the mixture under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the fully protected arabinouridine.

Step 4: 5-Bromination of Protected Arabinouridine

The protected arabinouridine is then subjected to electrophilic bromination at the C5 position of the uracil ring.

  • Materials: Protected arabinouridine, 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected arabinouridine (1 eq) in anhydrous DCM.

    • Add DBH (1.1 eq) to the solution.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 5-bromo-protected-arabinouridine.

Step 5: Conversion of 5-Bromo to 5-Hydroxy Group (Proposed)

This step is a proposed pathway, as a direct conversion on this specific substrate is not well-documented. One plausible approach involves a nucleophilic substitution with a protected hydroxide (B78521) equivalent, such as benzyloxide, followed by hydrogenolysis.

  • Materials: 5-Bromo-protected-arabinouridine, Sodium benzyloxide, Anhydrous DMF, Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure (Part A - Benzylation):

    • Dissolve 5-bromo-protected-arabinouridine (1 eq) in anhydrous DMF.

    • Add sodium benzyloxide (1.5 eq) and heat the mixture to 80-100 °C.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by silica gel chromatography to obtain 5-benzyloxy-protected-arabinouridine.

  • Procedure (Part B - Debenzylation):

    • Dissolve the 5-benzyloxy intermediate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under an atmosphere of hydrogen gas for 4-6 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to yield the 5-hydroxy-protected-arabinouridine.

Step 6: Deprotection of this compound

The final step is the removal of the silyl protecting groups from the sugar moiety.

  • Materials: 5-Hydroxy-protected-arabinouridine, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the 5-hydroxy-protected-arabinouridine in THF.

    • Add a 1M solution of TBAF in THF (3.5 eq).

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture and purify the residue by silica gel column chromatography or recrystallization to obtain the final product, this compound.

Characterization Data

The following tables summarize the expected characterization data for the key intermediates and the final product. Since this compound is a novel compound, the data for the final product are predicted based on the structures of the intermediates and related known compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
UridineC₉H₁₂N₂O₆244.20White crystalline solid
ArabinouridineC₉H₁₂N₂O₆244.20White solid
5-Bromo-arabinouridineC₉H₁₁BrN₂O₆323.10White to off-white solid
This compoundC₉H₁₂N₂O₇260.20Expected to be a white solid

Table 2: ¹H NMR Spectral Data (Expected Chemical Shifts in δ ppm)

ProtonUridine (in D₂O)Arabinouridine (in D₂O)5-Bromo-arabinouridine (in DMSO-d₆)This compound (Predicted, in D₂O)
H-67.88 (d)7.90 (d)8.25 (s)~7.5 (s)
H-55.91 (d)5.93 (d)--
H-1'5.89 (d)6.15 (d)5.95 (d)~6.1 (d)
H-2'4.35 (t)4.10 (t)4.05 (t)~4.1 (t)
H-3'4.25 (t)3.95 (t)3.85 (t)~3.9 (t)
H-4'4.15 (q)3.90 (q)3.75 (q)~3.9 (q)
H-5'a, 5'b3.85 (m), 3.75 (m)3.70 (m)3.60 (m), 3.50 (m)~3.7 (m)

Table 3: ¹³C NMR Spectral Data (Expected Chemical Shifts in δ ppm)

CarbonUridine (in D₂O)Arabinouridine (in D₂O)5-Bromo-arabinouridine (in DMSO-d₆)This compound (Predicted, in D₂O)
C-2152.1151.9150.5~152
C-4166.5166.3159.8~165
C-5102.5102.797.0~125 (C-OH)
C-6142.3142.1141.5~135
C-1'90.187.587.9~87
C-2'74.275.875.5~76
C-3'69.875.174.8~75
C-4'84.784.585.0~84
C-5'60.961.260.5~61

Table 4: Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
UridineESI245.07243.06
ArabinouridineESI245.07243.06
5-Bromo-arabinouridineESI322.98 / 324.98320.97 / 322.97
This compoundESI261.07259.05

Conclusion

This technical guide outlines a feasible, albeit partially theoretical, synthetic route to this compound. The proposed pathway leverages well-established methodologies in nucleoside chemistry for the synthesis of the arabinouridine precursor and for the modification of the uracil base. While the conversion of the 5-bromo to a 5-hydroxyl group requires further experimental validation for this specific substrate, the proposed methods are based on sound chemical principles. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers embarking on the synthesis of this novel and potentially bioactive nucleoside analogue. Successful synthesis and subsequent biological evaluation of this compound will contribute to the expanding library of modified nucleosides for drug discovery and chemical biology.

The Biological Function of 5-Hydroxy-arabinouridine in tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, function, and the overall fidelity of protein synthesis. Among these is the hydroxylation of uridine (B1682114) at the 5-position of the uracil (B121893) base, forming 5-hydroxyuridine (B57132) (ho⁵U), a key intermediate in the biosynthesis of other wobble uridine modifications in bacteria. This technical guide provides an in-depth exploration of the biological role of 5-hydroxyuridine in tRNA, with a particular focus on its biosynthesis, its impact on tRNA conformation and codon recognition, and the experimental methodologies used for its characterization. While the term 5-hydroxy-arabinouridine was specified, the predominant and biologically relevant modification in this context is 5-hydroxyuridine. This document will focus on the well-established role of 5-hydroxyuridine in tRNA biology.

Introduction

Transfer RNAs are central to the process of translation, acting as adaptor molecules that decode the messenger RNA (mRNA) codons and deliver the corresponding amino acids to the ribosome. The accuracy of this process is heavily reliant on the precise chemical structure of tRNA, which is fine-tuned by a vast array of post-transcriptional modifications. These modifications, particularly those in the anticodon loop, play a crucial role in modulating codon-anticodon interactions and ensuring translational fidelity.

One such modification is 5-hydroxyuridine (ho⁵U), found at the wobble position (position 34) of certain bacterial tRNAs. This modification is a precursor to more complex modifications, such as 5-methoxyuridine (B57755) (mo⁵U) and 5-methoxycarbonylmethoxyuridine (mcmo⁵U). The presence of these modifications at the wobble position expands the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. This guide will delve into the known biological functions of ho⁵U, the enzymatic pathways responsible for its synthesis, and the techniques employed to study its impact on tRNA and translation.

Biosynthesis of 5-Hydroxyuridine in tRNA

The formation of 5-hydroxyuridine at position 34 of tRNA is a crucial first step in a cascade of modifications that enhance translational efficiency. This hydroxylation is catalyzed by distinct enzymatic pathways in different bacteria.

In Gram-negative bacteria such as Escherichia coli, the biosynthesis of ho⁵U is carried out by the oxygen-dependent enzyme TrhO or the prephenate-dependent enzyme TrhP[1]. Subsequently, ho⁵U is converted to 5-carboxymethoxyuridine (cmo⁵U) by the enzymes CmoA and CmoB, utilizing carboxy-S-adenosylmethionine (cxSAM) as a donor[1]. Further methylation by CmoM can then produce 5-methoxycarbonylmethoxyuridine (mcmo⁵U)[1].

In Gram-positive bacteria like Bacillus subtilis, ho⁵U is methylated to 5-methoxyuridine (mo⁵U) by the SAM-dependent methyltransferase TrmR[1]. The genes required for the initial hydroxylation to ho⁵U in B. subtilis are found in the yrrMNO operon, with YrrN and YrrO being homologs of peptidase U32 family genes. In E. coli, the gene yegQ, another peptidase U32 homolog, and the ferredoxin YfhL are involved in ho⁵U synthesis. These pathways often involve Fe-S cluster proteins, highlighting the importance of iron-sulfur biochemistry in tRNA modification.

Biosynthesis Pathway of 5-Methoxyuridine and 5-Carboxymethoxyuridine

Biosynthesis cluster_gram_negative Gram-negative Bacteria (e.g., E. coli) cluster_gram_positive Gram-positive Bacteria (e.g., B. subtilis) U34_neg Uridine at position 34 ho5U_neg 5-Hydroxyuridine (ho⁵U) U34_neg->ho5U_neg TrhO / TrhP cmo5U 5-Carboxymethoxyuridine (cmo⁵U) ho5U_neg->cmo5U CmoA, CmoB (cxSAM) mcmo5U 5-Methoxycarbonylmethoxyuridine (mcmo⁵U) cmo5U->mcmo5U CmoM (SAM) U34_pos Uridine at position 34 ho5U_pos 5-Hydroxyuridine (ho⁵U) U34_pos->ho5U_pos yrrMNO operon mo5U 5-Methoxyuridine (mo⁵U) ho5U_pos->mo5U TrmR (SAM)

Caption: Biosynthesis of ho⁵U and its derivatives in bacteria.

Impact of 5-Hydroxyuridine on tRNA Structure and Function

The modification of uridine to 5-hydroxyuridine at the wobble position has significant consequences for the conformational dynamics of the anticodon loop and, consequently, its decoding properties.

Conformational Flexibility

Proton NMR studies have revealed that the ribose ring of 5-hydroxyuridine 5'-monophosphate (pxo⁵U) exhibits a preference for the C2'-endo conformation over the C3'-endo form. This is in contrast to unmodified uridine 5'-monophosphate, which shows a slight preference for the C3'-endo form. This conformational flexibility is believed to be crucial for the expanded wobble pairing capabilities of tRNAs containing ho⁵U derivatives.

Nucleoside 5'-MonophosphateEnthalpy Difference (ΔH) between C2'-endo and C3'-endo forms (kcal/mol)
Unmodified Uridine (pU)0.1
5-Hydroxyuridine (pxo⁵U)-0.7
5-Methyl-2-thiouridine (pxm⁵s²U)1.1
Data from Yokoyama et al.

The negative enthalpy difference for pxo⁵U indicates that the C2'-endo form is more stable, contributing to the conformational flexibility that allows for non-canonical base pairing.

Codon Recognition

The primary function of 5-hydroxyuridine and its derivatives (collectively known as xo⁵U-type modifications) is to expand the decoding capacity of tRNA at the wobble position. While an unmodified uridine at the wobble position primarily recognizes codons ending in adenosine (B11128) (A) and guanosine (B1672433) (G), tRNAs with xo⁵U modifications can recognize codons ending in A, G, and uridine (U). This expanded recognition is attributed to the increased conformational flexibility of the anticodon loop conferred by the modification. In some instances, xo⁵U-modified tRNAs can even recognize codons ending in cytidine (B196190) (C).

This "four-way wobbling" allows a single tRNA species to decode all four codons in a degenerate codon family, reducing the number of tRNA genes required in the genome. The ability of xo⁵U to recognize U- and C-ending codons is thought to involve non-Watson-Crick base pairing geometries that are facilitated by the C2'-endo conformation of the ribose.

Experimental Protocols

The characterization of 5-hydroxyuridine and its effects on tRNA function requires a combination of techniques for tRNA isolation, modification analysis, and functional assays.

Purification of Modified tRNA

Objective: To isolate specific tRNA species containing 5-hydroxyuridine or its derivatives.

Methodology:

  • Overexpression of tRNA: The tRNA of interest is overexpressed in a suitable bacterial strain (e.g., E. coli).

  • Total RNA Extraction: Total RNA is extracted from bacterial cells using methods such as acid-phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

  • tRNA Enrichment: The tRNA fraction is enriched from the total RNA by methods like size-exclusion chromatography or anion-exchange chromatography.

  • Specific tRNA Isolation: The specific tRNA species is purified from the enriched fraction using methods like hybridization to a complementary biotinylated DNA probe immobilized on streptavidin beads, followed by elution. Alternatively, polyacrylamide gel electrophoresis (PAGE) can be used to separate tRNA species.

Analysis of tRNA Modifications by Mass Spectrometry

Objective: To identify and quantify 5-hydroxyuridine and other modifications in a tRNA sample.

Methodology:

  • tRNA Digestion: Purified tRNA is enzymatically digested to single nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I.

  • Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) using a reversed-phase column.

  • Mass Spectrometry (MS) Analysis: The eluting nucleosides are analyzed by a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. The mass-to-charge ratio (m/z) of the parent ion and specific fragment ions for each nucleoside are monitored to provide high specificity and sensitivity.

  • Quantification: The amount of each modified nucleoside, including ho⁵U, is quantified by comparing its peak area to that of an internal standard or by using a standard curve generated with known amounts of the pure nucleoside.

Experimental Workflow for tRNA Modification Analysis

Workflow start Bacterial Cell Culture (with tRNA overexpression) rna_extraction Total RNA Extraction start->rna_extraction tRNA_enrichment tRNA Enrichment rna_extraction->tRNA_enrichment specific_tRNA_iso Specific tRNA Isolation tRNA_enrichment->specific_tRNA_iso digestion Enzymatic Digestion to Nucleosides specific_tRNA_iso->digestion lc_separation LC Separation digestion->lc_separation ms_analysis Mass Spectrometry (MS/MS) lc_separation->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis

Caption: Workflow for tRNA modification analysis by LC-MS.

In Vitro Translation Assay

Objective: To assess the functional impact of 5-hydroxyuridine on the translational efficiency of a specific tRNA.

Methodology:

  • Preparation of Components:

    • Cell-free extract: A protein synthesis system is prepared from a suitable source (e.g., E. coli S30 extract).

    • mRNA template: An mRNA transcript encoding a reporter protein (e.g., luciferase or GFP) with codons that are read by the tRNA of interest is synthesized.

    • tRNAs: Purified tRNA with and without the 5-hydroxyuridine modification are prepared.

    • Amino acids and energy source: A mixture of amino acids (including a radiolabeled one if desired) and an energy regeneration system (ATP, GTP, etc.) are prepared.

  • Translation Reaction: The cell-free extract, mRNA template, tRNAs, amino acids, and energy source are combined in a reaction tube and incubated at the optimal temperature (e.g., 37°C).

  • Analysis of Protein Synthesis: The amount of synthesized reporter protein is quantified. This can be done by:

    • Measuring the activity of the reporter enzyme (e.g., luciferase assay).

    • Detecting the protein by western blotting using a specific antibody.

    • Quantifying the incorporation of a radiolabeled amino acid into the synthesized protein.

  • Comparison: The translational efficiency of the ho⁵U-modified tRNA is compared to that of the unmodified tRNA by comparing the amount of protein synthesized in each reaction.

Conclusion and Future Directions

5-hydroxyuridine is a key post-transcriptional modification in bacterial tRNA that serves as a crucial intermediate in the biosynthesis of other wobble uridine modifications. Its primary biological function is to enhance the conformational flexibility of the anticodon loop, thereby expanding the codon recognition capabilities of the tRNA. This allows for a more efficient and versatile translation process.

While the biosynthetic pathways and the qualitative functional role of ho⁵U are becoming clearer, there is a need for more quantitative data to fully understand its impact. Future research should focus on obtaining precise measurements of the thermodynamic stability of ho⁵U-containing tRNAs, the kinetics of codon-anticodon binding, and the rates of translation in reconstituted in vitro systems. Such data will be invaluable for building more accurate models of translation and for understanding the intricate roles of tRNA modifications in gene expression. Furthermore, elucidating the specific roles of the enzymes involved in ho⁵U biosynthesis could open up new avenues for the development of novel antimicrobial agents that target these essential pathways. The principles of tRNA modification and its impact on translation are also of significant interest to the field of synthetic biology and the development of next-generation protein therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxyuridine (B57132) as a Biomarker for Oxidative Stress

Introduction: The Double-Edged Sword of Cellular Respiration

Oxidative stress represents a critical imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1][2] While ROS are natural byproducts of normal metabolic processes, their overproduction can lead to extensive damage to cellular components, including lipids, proteins, and nucleic acids.[2][3] This cumulative damage is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, as well as in the aging process itself.[2][4]

To understand and combat the effects of oxidative stress, it is crucial to identify and quantify the specific molecules that are modified by ROS. These molecules, known as biomarkers, serve as measurable indicators of oxidative damage, providing valuable insights for diagnosing diseases, monitoring their progression, and evaluating the efficacy of therapeutic interventions.[1][5] While DNA and lipid oxidation have been studied extensively, the oxidative damage to ribonucleic acid (RNA) is an increasingly recognized and critical aspect of cellular pathology.[4] Among the various products of RNA oxidation, 5-hydroxyuridine (5-OHU) has emerged as a significant biomarker. This guide provides a comprehensive overview of 5-OHU, its formation, its role as a biomarker, and the methodologies for its detection and quantification.

5-Hydroxyuridine: A Specific Marker of RNA Oxidation

5-Hydroxyuridine (5-OHU) is a major product resulting from the oxidative damage of uridine (B1682114) and cytosine residues within RNA molecules by various chemical oxidants and ROS.[6] Unlike DNA, which is primarily located in the nucleus and protected by histones, RNA is largely single-stranded and more exposed in the cytoplasm, making it particularly susceptible to oxidative attack.[3] The formation of 5-OHU and other oxidized nucleosides like 8-hydroxyguanosine (B14389) (8-OHG) can disrupt RNA integrity, leading to impaired protein synthesis and altered cellular function.[3][4]

The presence of 5-OHU in biological samples is a direct indicator of RNA-specific oxidative damage, providing a window into the cellular stress landscape that complements markers of DNA or lipid peroxidation.

Signaling Pathway: Formation of 5-Hydroxyuridine

The formation of 5-hydroxyuridine is a direct consequence of the interaction between reactive oxygen species and uridine or cytosine bases in RNA. The primary mechanism involves the hydroxyl radical (•OH), one of the most potent ROS, attacking the C5-C6 double bond of the pyrimidine (B1678525) ring.

G cluster_stress Cellular Environment cluster_rna RNA Molecule cluster_consequence Cellular Consequences OxidativeStress Oxidative Stress (e.g., Fenton Reaction, UV, Inflammation) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) OxidativeStress->ROS generates RNA_U Uridine in RNA ROS->RNA_U attacks C5-C6 bond RNA_C Cytosine in RNA ROS->RNA_C attacks & deaminates RNA_5OHU 5-Hydroxyuridine (5-OHU) in RNA RNA_U->RNA_5OHU forms RNA_C->RNA_5OHU forms ImpairedTranslation Impaired Translation RNA_5OHU->ImpairedTranslation AlteredFunction Altered RNA Function RNA_5OHU->AlteredFunction Excretion Excretion into Biofluids (Urine, Blood) RNA_5OHU->Excretion after RNA turnover

Formation of 5-Hydroxyuridine via Oxidative Stress.

Quantitative Data on Oxidative Stress Biomarkers

While specific quantitative data for 5-hydroxy-arabinouridine is not widely available in the cited literature, data for the closely related and more commonly measured 5-hydroxyuridine (5-OHU) and other oxidative stress markers provide a valuable reference. The table below summarizes findings for various biomarkers across different conditions, highlighting the utility of these measurements in clinical and research settings.

BiomarkerSample TypeCondition/DiseaseConcentration/Level FindingAnalytical MethodReference
5-HIAA 24-Hour UrineCarcinoid Tumors (Large)> 25 mg/24 hHPLC, LC-MS/MS[7][8]
5-HIAA 24-Hour UrineCarcinoid Tumors (Small)7-25 mg/24 hHPLC, LC-MS/MS[7]
5-HIAA Spot UrineNeuroendocrine NeoplasmsCutoff: 5.3 µmol/mmol creatinineNot Specified[9]
5-HIAA SerumNeuroendocrine Neoplasms> 22 ng/mL (Elevated)Not Specified[7]
8-OHdG Urine & SerumType 2 DiabetesSignificantly higher in patientsNot Specified[10]
MDA SerumType 2 DiabetesSignificantly higher in patientsNot Specified[10]
5-hmC Human UrineHealthy Volunteers22.6 ± 13.7 nmol/LHPLC-MS/MS[11]
5-mC Human UrineHealthy Volunteers52.4 ± 50.2 nmol/LHPLC-MS/MS[11]

Abbreviations: 5-HIAA (5-Hydroxyindoleacetic Acid), 8-OHdG (8-hydroxy-2'-deoxyguanosine), MDA (Malondialdehyde), 5-hmC (5-hydroxymethylcytosine), 5-mC (5-methylcytosine), HPLC (High-Performance Liquid Chromatography), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Experimental Protocols: Measurement of 5-Hydroxyuridine

The gold standard for the sensitive and specific quantification of modified nucleosides like 5-OHU from biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12] This technique offers excellent selectivity by separating the analyte from a complex matrix, followed by highly specific detection based on its mass-to-charge ratio.

Detailed Methodology for LC-MS/MS Quantification

1. Sample Collection and Preparation:

  • Urine: Collect 24-hour or spot urine samples. To prevent degradation, samples should be immediately frozen and stored at -80°C. For analysis, thaw and centrifuge to remove particulate matter.

  • Tissue/Cells: Harvest cells or tissues and immediately flash-freeze in liquid nitrogen. Store at -80°C. Homogenize the tissue/cells in a suitable buffer on ice.

2. RNA Extraction and Hydrolysis:

  • Extract total RNA from the sample using established methods (e.g., Trizol reagent or commercial kits).

  • To release individual nucleosides, enzymatically hydrolyze the purified RNA. A common protocol involves incubation with nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the resulting nucleotides to nucleosides.

3. Solid-Phase Extraction (SPE) for Cleanup and Enrichment (Optional but Recommended):

  • To remove interfering substances and concentrate the analyte, pass the hydrolyzed sample through an SPE cartridge (e.g., a C18 or mixed-mode cation exchange sorbent).

  • Wash the cartridge to remove salts and polar impurities.

  • Elute the nucleosides with an appropriate solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][13]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for 5-OHU and its stable isotope-labeled internal standard.

    • Quantification: Create a calibration curve using standards of known 5-OHU concentrations. The concentration in the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Experimental Workflow Diagram

G SampleCollection 1. Sample Collection (Urine, Tissue, Cells) RNA_Extraction 2. Total RNA Extraction SampleCollection->RNA_Extraction Hydrolysis 3. Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) RNA_Extraction->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (Cleanup & Enrichment) Hydrolysis->SPE LC_Separation 5. LC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataAnalysis 7. Data Analysis (Quantification vs. Standard Curve) MS_Detection->DataAnalysis Result Result: Concentration of 5-OHU DataAnalysis->Result

LC-MS/MS workflow for 5-Hydroxyuridine quantification.

Logical Relationships: From Oxidative Stress to Disease

The measurement of 5-OHU provides a crucial link in understanding the progression from a state of oxidative stress to the clinical manifestation of disease. Elevated levels of this biomarker can indicate an ongoing pathological process, potentially before symptoms become apparent. This relationship is critical for drug development, as it allows for the assessment of novel antioxidant therapies by monitoring their ability to reduce levels of RNA oxidation products.

G Stress Pathophysiological Stressors (Toxins, Metabolism, Inflammation) Imbalance Oxidative Stress: ROS > Antioxidant Defense Stress->Imbalance Damage Molecular Damage: RNA Oxidation Imbalance->Damage Biomarker Biomarker Formation: 5-Hydroxyuridine (5-OHU) Damage->Biomarker Dysfunction Cellular Dysfunction Damage->Dysfunction Detection Biomarker Detection (e.g., in Urine) Biomarker->Detection measurable output Disease Disease Pathogenesis (Neurodegeneration, Cancer, etc.) Detection->Disease correlates with Dysfunction->Disease

Logical pathway from stress to disease via RNA oxidation.

Conclusion

5-Hydroxyuridine is a valuable and specific biomarker for RNA oxidative damage. Its detection and quantification provide a direct measure of the impact of oxidative stress on a critical class of macromolecules. The methodologies for its analysis, particularly LC-MS/MS, are robust, sensitive, and suitable for application in both fundamental research and clinical settings. For scientists and professionals in drug development, monitoring 5-OHU can offer mechanistic insights into disease processes and serve as a crucial endpoint for evaluating the efficacy of antioxidant and cytoprotective therapies. As research continues to unravel the complexities of RNA oxidation, the importance of biomarkers like 5-hydroxyuridine in advancing human health is set to grow.

References

A Technical Guide to the Putative Discovery and Isolation of 5-Hydroxy-Arabinouridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, the natural occurrence of 5-hydroxy-arabinouridine (ara-U(OH)) in RNA has not been documented in scientific literature. However, the existence of other modified nucleosides, including the structurally related 5-hydroxyuridine (B57132) (5-OHU) which arises from oxidative damage, suggests that the discovery of novel RNA modifications is an ongoing frontier in molecular biology. This technical guide provides a comprehensive, albeit hypothetical, framework for the discovery and isolation of this compound from biological RNA samples. The methodologies detailed herein are based on established and widely accepted protocols for the identification and characterization of novel ribonucleosides, leveraging state-of-the-art chromatographic and mass spectrometric techniques. This document is intended to serve as a roadmap for researchers embarking on the exploration of the epitranscriptome and the potential discovery of new therapeutic targets.

Introduction

The landscape of RNA biology has been profoundly expanded by the discovery of a diverse array of post-transcriptional modifications. These modifications play critical roles in RNA stability, structure, and function, influencing processes from translation to gene regulation. While over 170 modified nucleosides have been identified, it is likely that many more remain to be discovered.

5-hydroxyuridine (5-OHU) is a known modification resulting from the oxidation of uridine (B1682114) and cytidine (B196190) in RNA. Arabinose-configured nucleosides, such as arabinouridine (ara-U), are also of significant interest, often exhibiting antiviral and anticancer properties. The combination of these two features in a single molecule, this compound (ara-U(OH)), presents an intriguing possibility for a novel, naturally occurring ribonucleoside with potentially unique biological functions.

This guide outlines a systematic approach for the discovery, isolation, and characterization of this hypothetical molecule from cellular RNA.

Hypothetical Discovery and Isolation Workflow

The proposed workflow for the discovery and isolation of this compound is a multi-step process that begins with the isolation of total RNA from a biological source and culminates in the unequivocal identification and quantification of the target molecule.

Discovery_Workflow cluster_extraction RNA Extraction & Purification cluster_digestion Enzymatic Hydrolysis cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Analysis cluster_validation Validation A Biological Sample (e.g., cell culture, tissue) B Total RNA Extraction A->B Lysis C RNA Quality Control (e.g., gel electrophoresis, spectrophotometry) B->C Purification D Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) C->D Digestion E High-Performance Liquid Chromatography (HPLC) D->E Injection F LC-MS/MS Analysis for Identification and Quantification E->F Elution G Tandem Mass Spectrometry (MS/MS) for Structural Elucidation F->G Fragmentation H Comparison with Synthetic Standard G->H Confirmation

Figure 1: Proposed workflow for the discovery and isolation of this compound.

Detailed Experimental Protocols

RNA Extraction and Purification

The initial step involves the isolation of high-quality total RNA from the chosen biological source.

Protocol: Total RNA Extraction using a Modified CTAB Method

This protocol is adapted for tissues potentially rich in secondary metabolites that can interfere with RNA isolation.

  • Homogenization: Freeze the biological sample (100-200 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lysis: Transfer the powder to a pre-warmed (65°C) extraction buffer containing 2% CTAB, 2 M NaCl, 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, and 2% PVP. Vortex vigorously.

  • Organic Extraction: Perform two extractions with an equal volume of chloroform:isoamyl alcohol (24:1). Centrifuge at 12,000 x g for 15 minutes at 4°C after each extraction to separate the phases.

  • Precipitation: To the final aqueous phase, add 0.25 volumes of 10 M LiCl and incubate overnight at 4°C to selectively precipitate RNA.

  • Washing and Solubilization: Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in RNase-free water.

  • Quality Control: Assess RNA integrity and concentration using agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry (A260/A280 and A260/A230 ratios).

Enzymatic Digestion of RNA to Nucleosides

Complete enzymatic digestion of the purified RNA is crucial for the accurate analysis of its constituent nucleosides.

Protocol: Two-Step Enzymatic Hydrolysis

  • Nuclease P1 Digestion:

  • Alkaline Phosphatase Treatment:

    • Add 10 units of bacterial alkaline phosphatase and adjust the pH to approximately 8.0 with ammonium bicarbonate.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Sample Preparation: Centrifuge the reaction mixture to pellet any undigested material and transfer the supernatant for HPLC-MS/MS analysis.

Chromatographic Separation of Nucleosides

High-performance liquid chromatography (HPLC) is employed to separate the complex mixture of nucleosides prior to mass spectrometric analysis.

Protocol: Reversed-Phase HPLC

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable for separating polar nucleosides.

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A shallow gradient from 0% to 20% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized to achieve the best separation of the target analyte from other nucleosides.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35°C.

Mass Spectrometric Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of novel nucleosides.

Protocol: LC-MS/MS Analysis

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Full Scan MS: Initially, perform a full scan analysis to detect the protonated molecular ion ([M+H]⁺) of the putative this compound. The theoretical exact mass of [C₉H₁₂N₂O₇+H]⁺ is 261.0717 m/z.

  • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the ion with m/z 261.0717 to obtain a characteristic fragmentation pattern. Key expected fragments would include the loss of the ribose sugar, resulting in the protonated base (5-hydroxyuracil) at m/z 129.0346.

  • Quantification: Develop a multiple reaction monitoring (MRM) method for sensitive and specific quantification. The MRM transition would be m/z 261.1 → 129.0.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of this compound in Different Tissues
Tissue TypeThis compound (fmol/µg RNA)Standard Deviation
Brain1.250.15
Liver0.890.11
Kidney2.540.32
HeartNot Detected-
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺261.0717261.07190.77
[M+Na]⁺283.0537283.05390.71

Visualization of Key Processes

Visual diagrams are essential for conveying complex experimental workflows and molecular relationships.

Mass_Spec_Fragmentation cluster_ms Tandem Mass Spectrometry (MS/MS) Fragmentation Parent Parent Ion This compound [M+H]⁺ = 261.1 m/z Fragment1 Fragment Ion 5-Hydroxyuracil [Base+H]⁺ = 129.0 m/z Parent->Fragment1 Glycosidic Bond Cleavage Fragment2 Fragment Ion [Ribose-H₂O+H]⁺ = 117.0 m/z Parent->Fragment2 Sugar Fragmentation

Figure 2: Predicted MS/MS fragmentation pathway for this compound.

Validation with a Synthetic Standard

The definitive confirmation of the identity of a novel molecule requires comparison with a chemically synthesized standard. The synthetic this compound would be subjected to the same LC-MS/MS analysis as the biological sample. Co-elution of the synthetic standard and the putative biological molecule, along with identical mass spectra and fragmentation patterns, would provide unequivocal proof of its identity.

Conclusion and Future Directions

The discovery of this compound in RNA would represent a significant addition to the growing field of epitranscriptomics. The methodologies outlined in this technical guide provide a robust and systematic approach for its potential discovery and isolation. Should this novel ribonucleoside be identified, subsequent research would focus on elucidating its biosynthetic pathway, its specific locations within different RNA species, and its functional role in cellular processes. Such findings could open new avenues for understanding RNA-mediated gene regulation and may present novel opportunities for therapeutic intervention in a variety of diseases. The quest to uncover the full spectrum of RNA modifications is far from over, and the potential discovery of molecules like this compound underscores the exciting future of RNA research.

An In-depth Technical Guide to the Chemical Properties of 5-hydroxy-arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 5-hydroxy-arabinouridine is limited in publicly available literature. This guide synthesizes information from closely related compounds, particularly 5-hydroxyuridine (B57132), and general principles of nucleoside chemistry to provide a comprehensive overview for research and drug development professionals. All information pertaining to 5-hydroxyuridine is explicitly identified.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog. It belongs to the class of arabinonucleosides, which are characterized by the presence of an arabinose sugar moiety instead of the ribose found in natural uridine. The key structural feature of this compound is the hydroxyl group at the 5-position of the uracil (B121893) base. This modification can significantly influence the molecule's chemical and biological properties, including its base-pairing interactions and recognition by cellular enzymes. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and understanding the chemical properties of novel analogs like this compound is crucial for the development of new therapeutic agents.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 5-hydroxyuridine

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₇PubChem[1]
Molecular Weight 260.20 g/mol PubChem[1]
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dionePubChem[1]
CAS Number 957-77-7CAS Common Chemistry[2]
Melting Point 242-246 °CCAS Common Chemistry, Chem-Impex[2][3]
Appearance White to light yellow powderChem-Impex[3]
Solubility Soluble in waterCymitQuimica[4]
XLogP3 (Computed) -2.1PubChem[1]
Hydrogen Bond Donor Count 6PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Rotatable Bond Count 3PubChem[1]

Note: This data is for 5-hydroxyuridine, not this compound.

Experimental Protocols

A definitive, optimized synthesis protocol for this compound is not published. However, a plausible synthetic route can be devised based on established methods for the synthesis of 5-substituted arabinouridine derivatives.[5][6] The following outlines a generalized experimental workflow.

G start Starting Material: Arabinouridine protection Protection of Sugar Hydroxyls (e.g., Benzoyl or Silyl groups) start->protection halogenation Halogenation at C5 (e.g., with NBS or I₂/HIO₃) protection->halogenation substitution Nucleophilic Substitution (Introduction of Hydroxyl Group) halogenation->substitution deprotection Deprotection of Sugar Hydroxyls (e.g., with NaOMe in MeOH) substitution->deprotection purification Purification (e.g., Column Chromatography, Recrystallization) deprotection->purification characterization Characterization (NMR, Mass Spectrometry, HPLC) purification->characterization

Generalized Synthetic Workflow for this compound.

Methodology:

  • Protection of Arabinouridine: The starting material, arabinouridine, would first have its sugar hydroxyl groups protected to prevent side reactions. This is commonly achieved using protecting groups such as benzoyl (Bz) or tert-butyldimethylsilyl (TBDMS) groups.

  • Halogenation of the Uracil Ring: The protected arabinouridine would then undergo halogenation at the 5-position of the uracil ring. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

  • Introduction of the 5-hydroxyl group: The 5-halo-arabinouridine derivative can then be converted to the 5-hydroxy analog. This may be achieved through various methods, including nucleophilic substitution with a protected hydroxyl group followed by deprotection, or through metal-catalyzed hydroxylation reactions.

  • Deprotection: The protecting groups on the sugar moiety are removed. For example, benzoyl groups can be removed by treatment with sodium methoxide (B1231860) in methanol.

  • Purification and Characterization: The final product, this compound, would be purified using techniques such as silica (B1680970) gel column chromatography and/or recrystallization. The structure and purity of the compound would then be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathways and Mechanism of Action

Specific signaling pathways involving this compound have not been elucidated. However, as a nucleoside analog, its mechanism of action, particularly in an antiviral context, can be hypothesized to follow the general pathway of other such compounds.[7][8]

G cluster_cell Host Cell cluster_virus Viral Replication NA_ext This compound (extracellular) NA_int This compound (intracellular) NA_ext->NA_int Nucleoside Transporter NA_MP This compound Monophosphate NA_int->NA_MP Nucleoside Kinase NA_DP This compound Diphosphate NA_MP->NA_DP Nucleoside Monophosphate Kinase NA_TP This compound Triphosphate (Active Form) NA_DP->NA_TP Nucleoside Diphosphate Kinase viral_pol Viral RNA/DNA Polymerase NA_TP->viral_pol Competitive Inhibition chain_term Chain Termination viral_pol->chain_term Incorporation into Viral Genome

Hypothetical Antiviral Mechanism of Action.

The proposed mechanism involves the following steps:

  • Cellular Uptake: this compound is transported into the host cell via nucleoside transporters.

  • Phosphorylation: Inside the cell, it is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally its active triphosphate form.

  • Inhibition of Viral Polymerase: The triphosphate analog can then act as a competitive inhibitor of the viral RNA or DNA polymerase, competing with the natural nucleoside triphosphate.

  • Chain Termination: If incorporated into the growing viral DNA or RNA strand, the arabinose sugar moiety, particularly the 2'-hydroxyl in the 'up' position, can cause steric hindrance and prevent the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Conclusion

This compound represents a potentially interesting molecule for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is scarce, by drawing parallels with its close analog, 5-hydroxyuridine, and understanding the general principles of nucleoside analog synthesis and mechanisms of action, a solid foundation for future research can be established. Further studies are warranted to synthesize and characterize this compound and to evaluate its biological activity, particularly its potential as an antiviral or anticancer agent.

References

Unraveling the Architecture of 5-hydroxy-arabinouridine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 5-hydroxy-arabinouridine. While specific experimental data for this particular nucleoside analog is not extensively available in the public domain, this document outlines the critical experimental protocols and data analysis strategies based on established techniques for similar compounds. By leveraging nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, researchers can definitively determine the chemical structure and stereochemistry of this compound, a crucial step in understanding its biological function and potential as a therapeutic agent. This guide also presents hypothetical data in structured tables and illustrative workflows using Graphviz to provide a practical framework for researchers in the field.

Introduction

This compound is a modified nucleoside, a class of molecules with significant roles in various biological processes and as potential pharmaceuticals. The structural elucidation of such novel compounds is a cornerstone of drug discovery and chemical biology. The precise determination of atomic connectivity, stereochemistry, and three-dimensional conformation is paramount for understanding its mechanism of action, designing derivatives with improved properties, and enabling its synthesis. This guide details the multi-faceted approach required for the complete structural characterization of this compound.

Core Methodologies for Structural Elucidation

The definitive structural determination of this compound relies on a combination of powerful analytical techniques. The general workflow for such an endeavor is outlined below.

Structural_Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Crystallographic Analysis cluster_3 Structure Determination Isolation_Purification Isolation & Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolation_Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation_Purification->MS X-ray X-ray Crystallography Isolation_Purification->X-ray Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration X-ray->Data_Integration Final_Structure Final Structure of This compound Data_Integration->Final_Structure

Caption: General workflow for the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. A suite of 1D and 2D NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the arabinose and uracil (B121893) moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the arabinose sugar to the 5-hydroxyuracil (B1221707) base.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and conformation of the molecule by identifying protons that are close in space.

Hypothetical NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures like 5-hydroxyuridine (B57132) and arabinouridine.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Uracil Base
6~7.8~140C2, C4, C5
1'~6.0~90C2, C6
Arabinose Sugar
2'~4.3~75C1', C3'
3'~4.1~76C2', C4'
4'~4.0~85C3', C5'
5'a, 5'b~3.8, ~3.7~61C4'
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to obtain a highly accurate mass measurement. This allows for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion of this compound and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, such as the cleavage of the glycosidic bond between the sugar and the base.

Expected Mass Spectrometry Data

  • Molecular Formula: C₉H₁₂N₂O₇

  • Monoisotopic Mass: 276.0645 g/mol

  • Expected HRMS (M+H)⁺: 277.0717

  • Key MS/MS Fragments:

    • Loss of the arabinose moiety: resulting in the protonated 5-hydroxyuracil fragment.

    • Fragments corresponding to the arabinose sugar.

The fragmentation pathway can be visualized as follows:

MS_Fragmentation M_H [M+H]⁺ (this compound) Base_H [5-hydroxyuracil+H]⁺ M_H->Base_H Glycosidic Bond Cleavage Sugar [Arabinose]⁺ M_H->Sugar

Caption: Simplified MS/MS fragmentation of this compound.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of this compound of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to X-rays to collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Biological Context and Signaling Pathways

While the specific biological role of this compound is not yet well-defined, modified nucleosides often act as inhibitors of key enzymes in nucleic acid metabolism or as signaling molecules. Based on the structure, potential biological activities could involve interference with RNA or DNA synthesis, or modulation of pathways regulated by uridine (B1682114) derivatives. Further research is needed to elucidate its precise biological functions.

A hypothetical signaling pathway that could be investigated is its potential interaction with pyrimidine (B1678525) metabolism enzymes.

Hypothetical_Signaling_Pathway 5HAU This compound Kinase Uridine-Cytidine Kinase 5HAU->Kinase 5HAU-MP This compound Monophosphate Kinase->5HAU-MP Polymerase RNA/DNA Polymerase 5HAU-MP->Polymerase Inhibition Inhibition of Nucleic Acid Synthesis Polymerase->Inhibition

Caption: Hypothetical pathway of this compound bioactivation.

Conclusion

The structural elucidation of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. This guide provides the foundational experimental protocols and expected data to guide researchers in this process. The definitive characterization of its molecular architecture is a critical prerequisite for exploring its biological activity and potential applications in drug development. Future studies should focus on obtaining empirical data for this compound to validate the hypothetical frameworks presented herein and to uncover its role in biological systems.

The Elusive 5-Hydroxy-Arabinouridine: A Technical Examination of Its Potential Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of 5-hydroxy-arabinouridine, from the context of naturally occurring related compounds to hypothetical biosynthetic pathways.

Executive Summary

Despite significant interest in modified nucleosides for therapeutic applications, a thorough review of existing scientific literature reveals no definitive evidence for the natural occurrence of this compound in any organism to date. This technical guide addresses this knowledge gap by providing a comprehensive overview of the natural occurrence of its parent compound, arabinouridine, and related hydroxylated nucleosides. Furthermore, we present a hypothetical biosynthetic pathway for this compound based on known enzymatic reactions, offering a theoretical framework for future research and discovery in this area. While direct quantitative data and established experimental protocols for the natural isolation of this compound are unavailable, this guide furnishes researchers and drug development professionals with the foundational knowledge of related natural products and biochemical principles essential for exploring its potential existence and therapeutic utility.

Natural Occurrence of Arabinonucleosides: A Precedent in Nature

While this compound remains undiscovered in nature, its precursor, arabinouridine (araU), and other arabinonucleosides have been isolated from marine organisms, particularly sponges. These findings establish a biological precedent for the synthesis and accumulation of arabinose-containing nucleosides in living systems.

Marine sponges are a well-established source of unique and biologically active nucleosides.[1] The discovery of spongothymidine (B1329284) and spongouridine (B1667586) in the Caribbean sponge Cryptotethya crypta was a landmark in the field of marine natural products.[2] These arabinose-containing pyrimidines were the first identified non-ribose/deoxyribose nucleosides from a natural source and have been instrumental in the development of antiviral and anticancer drugs.[1][2]

The table below summarizes key arabinonucleosides isolated from marine sponges, highlighting the organisms in which they were found.

ArabinonucleosideOrganism(s)Reference(s)
Spongouridine (arabinouridine)Cryptotethya crypta[2]
Spongothymidine (arabinothymidine)Cryptotethya crypta[2]

The presence of these foundational arabinonucleosides suggests that the enzymatic machinery for the synthesis of the arabinose sugar and its attachment to a nucleobase exists in these organisms. This provides a logical starting point for investigating the potential for further modifications, such as hydroxylation.

Enzymatic Hydroxylation of Nucleosides: A Potential Pathway

The transformation of arabinouridine to this compound would necessitate a hydroxylation reaction at the C5 position of the uracil (B121893) base. While this specific reaction has not been observed in the context of arabinouridine in a natural system, enzymatic hydroxylation of nucleosides and other aromatic rings is a common biochemical transformation.

Cytochrome P450 monooxygenases are a superfamily of enzymes known to catalyze a wide variety of oxidative reactions, including the hydroxylation of aromatic substrates.[3] These enzymes play crucial roles in metabolism, detoxification, and the biosynthesis of secondary metabolites. It is conceivable that a specific cytochrome P450 enzyme or a related hydroxylase could catalyze the C5-hydroxylation of arabinouridine.

Hypothetical Biosynthesis of this compound

Based on the established presence of arabinouridine in nature and the known capabilities of hydroxylating enzymes, a hypothetical biosynthetic pathway for this compound can be proposed. This pathway would likely involve two key stages:

  • Biosynthesis of Arabinouridine: The formation of arabinouridine from precursor molecules.

  • Hydroxylation of Arabinouridine: The enzymatic conversion of arabinouridine to this compound.

The following diagram illustrates this hypothetical pathway.

Hypothetical_Biosynthesis cluster_precursors Precursors cluster_synthesis Arabinouridine Synthesis cluster_hydroxylation Hydroxylation Uracil Uracil Arabinouridine Arabinouridine Uracil->Arabinouridine Uridine Phosphorylase Arabinose-1-phosphate Arabinose-1-phosphate Arabinose-1-phosphate->Arabinouridine This compound This compound Arabinouridine->this compound Hypothetical C5-Hydroxylase (e.g., Cytochrome P450)

A hypothetical biosynthetic pathway for this compound.

Methodologies for a Hypothetical Search and Identification

For researchers interested in pursuing the discovery of naturally occurring this compound, a targeted approach combining advanced analytical techniques would be required. The following outlines a potential experimental workflow.

Sample Collection and Extraction

Based on the known sources of arabinonucleosides, initial screening would logically focus on marine sponges of the genus Cryptotethya and other related species.

  • Collection: Sponges would be collected from their natural habitat and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Extraction: The frozen tissue would be homogenized and extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate compounds based on their chemical properties.

Chromatographic Separation and Detection

The crude extracts would be subjected to multiple rounds of chromatographic separation to isolate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary tool for separation. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape, would be employed.

  • Mass Spectrometry (MS): The HPLC system would be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for sensitive detection and accurate mass measurement of eluting compounds. A targeted search for the [M+H]⁺ ion of this compound (C₉H₁₂N₂O₇, expected m/z 277.0717) would be performed.

Structural Elucidation

Once a candidate peak is identified, its structure would need to be rigorously confirmed.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion would provide structural information about the sugar and base moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a sufficient quantity of the pure compound can be isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structure determination.

The following diagram illustrates a potential experimental workflow for the discovery of this compound.

Experimental_Workflow A Sample Collection (e.g., Marine Sponges) B Extraction A->B C HPLC Separation B->C D High-Resolution MS Detection (Targeted m/z) C->D E MS/MS Fragmentation D->E F Isolation of Pure Compound D->F G NMR Spectroscopy (Structural Confirmation) F->G

An experimental workflow for the discovery of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound remains an open question. While direct evidence is currently lacking, the established presence of arabinouridine in marine organisms and the widespread existence of enzymatic hydroxylation mechanisms provide a strong rationale for its potential existence. The hypothetical biosynthetic pathway and proposed experimental workflow presented in this guide offer a roadmap for researchers to explore this intriguing possibility. The discovery of naturally occurring this compound would not only expand our understanding of the chemical diversity of marine natural products but could also provide a novel lead compound for the development of new therapeutic agents. Future research in this area should focus on targeted metabolomic screening of organisms known to produce arabinonucleosides and the exploration of the enzymatic capabilities of these organisms and their associated symbionts.

References

The Enigmatic Role of 5-Hydroxy-Arabinouridine in RNA Damage and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of RNA is paramount for the precise execution of genetic information. While the consequences of DNA damage are well-documented, the landscape of RNA damage and its cellular responses is an expanding frontier of scientific inquiry. This technical guide delves into the core of a specific, yet understudied, RNA lesion: 5-hydroxy-arabinouridine (ara-ho⁵U). As an oxidized derivative of arabinouridine, this molecule presents a unique structural challenge to the cellular machinery. This document provides a comprehensive overview of the presumed role of this compound in RNA damage, explores potential repair pathways, and outlines detailed experimental protocols for its study. Due to the limited direct research on this compound, this guide synthesizes information from related oxidized ribonucleosides and arabinonucleosides to present a cohesive and technically grounded perspective.

Introduction: The Specter of RNA Damage

Reactive oxygen species (ROS), byproducts of normal metabolic processes and environmental stressors, perpetually challenge the stability of cellular macromolecules. While DNA is a primary target, RNA is also highly susceptible to oxidative damage. The consequences of damaged RNA are profound, leading to stalled translation, production of truncated or misfolded proteins, and ultimately, cellular dysfunction. A variety of oxidized nucleosides have been identified in cellular RNA, with 5-hydroxyuridine (B57132) (ho⁵U) being a prominent lesion. This guide focuses on a structural analog, this compound, where the ribose sugar is replaced by arabinose. This seemingly subtle change has significant stereochemical implications for RNA structure and its interaction with cellular enzymes.

The Chemical Nature of this compound

This compound is characterized by a hydroxyl group at the C5 position of the uracil (B121893) base and an arabinose sugar moiety. The key distinction from its ribose counterpart lies in the stereochemistry of the 2'-hydroxyl group, which is in a trans position relative to the 3'-hydroxyl group in arabinose, as opposed to the cis configuration in ribose. This configuration favors a C2'-endo sugar pucker, similar to that found in deoxyribose, which can significantly alter the local conformation of the RNA backbone.[1][2][3][4][5][6][7][8][9][10]

The Role of this compound in RNA Damage

Direct experimental evidence for the formation and consequences of this compound in cellular RNA is currently lacking. However, based on studies of 5-hydroxyuridine and other oxidized ribonucleosides, we can infer its likely impact.

Formation of this compound

It is plausible that this compound could arise in RNA through two primary mechanisms:

  • Direct Oxidation of Arabinouridine in RNA: If arabinouridine is present in RNA, it could be directly oxidized by ROS to form this compound.

  • Incorporation of Oxidized Precursors: Oxidized arabinouridine triphosphates (ara-ho⁵UTP) from the nucleotide pool could be mistakenly incorporated into RNA by RNA polymerases during transcription.

Structural and Functional Consequences

The presence of this compound within an RNA strand is predicted to have significant structural and functional repercussions:

  • Altered RNA Conformation: The C2'-endo pucker of the arabinose sugar would locally distort the A-form helical structure typical of RNA, potentially impacting tertiary folding and interactions with RNA-binding proteins.[1][2][3][4][5][6][7][8][9][10]

  • Impact on Translation: Studies on 5-hydroxyuridine have shown that it can stall the ribosome during translation, leading to reduced protein synthesis.[11] It is highly probable that this compound would have a similar, if not more pronounced, effect due to the additional conformational distortion from the arabinose sugar.

  • Cellular Toxicity: Arabinonucleosides have been shown to be cytotoxic by inhibiting DNA and RNA synthesis.[12][13][14][15][16] The presence of this compound could therefore contribute to cellular toxicity.

Potential Cellular Repair Mechanisms

While dedicated RNA repair pathways are not as well-defined as their DNA counterparts, cells are not defenseless against RNA damage. The repair of this compound would likely involve a multi-step process.

Recognition and Excision

The first step in any repair pathway is the recognition of the lesion. It is possible that enzymes with broad substrate specificity for oxidized pyrimidines could recognize this compound. Potential candidates could include enzymes from the base excision repair (BER) pathway that have been shown to act on oxidized bases in DNA.[17]

Putative Repair Pathways

Given the lack of a direct RNA repair template, the primary mechanisms for dealing with damaged RNA are likely to be:

  • RNA Degradation: The damaged RNA molecule could be targeted for degradation by cellular ribonucleases. The recognition of the lesion might be facilitated by the stalled ribosome or by specific RNA-binding proteins that recognize oxidized bases.

  • Direct Reversal (less likely for this lesion): While some RNA modifications can be directly reversed, this is less likely for a hydroxylated base.

  • Nucleotide Excision Repair-like Mechanism (hypothetical): It is conceivable that a mechanism analogous to nucleotide excision repair could exist for RNA, where a short stretch of RNA containing the lesion is removed and re-synthesized. However, there is currently no strong evidence for such a pathway.

The following diagram illustrates a hypothetical signaling pathway for the cellular response to this compound-induced RNA damage.

RNA_Damage_Response cluster_damage RNA Damage Induction cluster_consequences Cellular Consequences cluster_response Cellular Response & Repair ROS ROS Arabinouridine_in_RNA Arabinouridine in RNA ROS->Arabinouridine_in_RNA Oxidation ara_ho5U_RNA This compound in RNA Arabinouridine_in_RNA->ara_ho5U_RNA Translation_Stalling Ribosome Stalling ara_ho5U_RNA->Translation_Stalling Recognition Damage Recognition (e.g., by RBPs) ara_ho5U_RNA->Recognition Altered_Protein Truncated/Misfolded Proteins Translation_Stalling->Altered_Protein Cellular_Stress Cellular Stress Altered_Protein->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Degradation RNA Degradation (e.g., Exosome) Recognition->Degradation Repair Putative Repair (Hypothetical) Recognition->Repair

Caption: Hypothetical signaling pathway for this compound RNA damage.

Data Presentation: Comparative Analysis of Related Nucleosides

Due to the absence of quantitative data for this compound, the following table summarizes key parameters for the related and better-studied 5-hydroxyuridine. This data can serve as a baseline for formulating hypotheses about the behavior of this compound.

Parameter5-Hydroxyuridine (ho⁵U) in RNAPredicted Impact of Arabinose SugarReference
Effect on Translation Causes ribosome stalling and reduced protein synthesis.Likely to be more pronounced due to additional structural distortion.[11]
Base Pairing Primarily pairs with Adenine.The fundamental base pairing should remain, but the stability of the pair might be altered by the sugar conformation.Inferred
Thermal Stability of Duplex Can slightly destabilize RNA duplexes.The C2'-endo pucker might further decrease duplex stability.Inferred
Recognition by Enzymes Substrate for some DNA glycosylases in vitro.Recognition by repair enzymes may be altered due to the different sugar backbone.[17]

Experimental Protocols

Investigating the role of this compound requires specialized experimental approaches. The following protocols are adapted from established methods for studying modified ribonucleosides.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of RNA containing a site-specific this compound lesion necessitates the chemical synthesis of its phosphoramidite building block. This is a multi-step process that can be adapted from protocols for other modified nucleosides.

Workflow for Phosphoramidite Synthesis:

Phosphoramidite_Synthesis Start 5-Hydroxy- arabinouridine Protect_5_OH Protect 5'-OH (e.g., DMT) Start->Protect_5_OH Protect_2_3_OH Protect 2',3'-OH (e.g., TBDMS) Protect_5_OH->Protect_2_3_OH Protect_5_Base_OH Protect 5-OH on Base (e.g., Acetyl) Protect_2_3_OH->Protect_5_Base_OH Phosphitylation Phosphitylation of 3'-OH Protect_5_Base_OH->Phosphitylation End ara-ho⁵U Phosphoramidite Phosphitylation->End

Caption: Workflow for the synthesis of this compound phosphoramidite.

Detailed Methodology:

  • Protection of the 5'-Hydroxyl Group: React this compound with dimethoxytrityl (DMT) chloride in pyridine (B92270) to protect the 5'-hydroxyl group.

  • Protection of the 2' and 3'-Hydroxyl Groups: Protect the 2' and 3'-hydroxyl groups of the arabinose sugar using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.

  • Protection of the 5-Hydroxyl Group on the Base: The hydroxyl group on the uracil base needs to be protected, for example, by acetylation, to prevent side reactions during oligonucleotide synthesis.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety.

  • Purification: Purify the final phosphoramidite product using column chromatography.

In Vitro Transcription with Modified Nucleotides

To generate longer RNA molecules containing this compound, in vitro transcription can be employed, provided that the corresponding triphosphate (ara-ho⁵UTP) is available.

Protocol:

  • Reaction Setup: Assemble the in vitro transcription reaction on ice. A typical 20 µL reaction includes:

    • Nuclease-free water

    • Transcription buffer (10X)

    • ATP, GTP, CTP (10 mM each)

    • UTP and/or ara-ho⁵UTP (10 mM total)

    • DNA template (with a T7, T3, or SP6 promoter)

    • RNase inhibitor

    • T7, T3, or SP6 RNA polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purification: Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Detection and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of modified nucleosides in RNA.

Workflow for HPLC-MS/MS Analysis:

HPLC_MS_Analysis Start RNA Sample Digestion Enzymatic Digestion to Nucleosides Start->Digestion Separation HPLC Separation Digestion->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification End Data Analysis Quantification->End

Caption: Workflow for the detection and quantification of this compound.

Detailed Methodology:

  • RNA Isolation: Isolate total RNA from the cells or tissues of interest.

  • Enzymatic Digestion: Digest the RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column.

  • Mass Spectrometry: Analyze the eluate by tandem mass spectrometry. Use multiple reaction monitoring (MRM) to specifically detect the transition from the protonated molecular ion of this compound to its characteristic fragment ion (the base).

  • Quantification: Use a stable isotope-labeled internal standard of this compound to accurately quantify its amount in the sample.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on unequivocally demonstrating its presence in cellular RNA and elucidating its specific effects on RNA metabolism and cellular function. The development of antibodies specific for this compound would enable its detection by immunological methods. Furthermore, identifying the enzymes that recognize and potentially repair this lesion will be crucial for understanding the complete picture of the cellular response to this unique form of RNA damage.

References

An In-depth Technical Guide to the Potential Enzymatic Pathways Involving 5-Hydroxy-Arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed no well-documented, complete enzymatic pathways for the biosynthesis or catabolism of 5-hydroxy-arabinouridine. This compound is not a commonly reported natural metabolite. Therefore, this guide presents a scientifically inferred framework based on known enzymatic reactions involving structurally similar molecules, such as uridine (B1682114) and other arabinouridine analogs. The pathways, quantitative data, and experimental protocols described herein are intended to serve as a foundational resource for researchers initiating studies in this area.

Hypothetical Biosynthesis of this compound

The most plausible route for the biosynthesis of this compound is through the direct hydroxylation of arabinouridine. This type of reaction is commonly catalyzed by hydroxylase enzymes, particularly those from the cytochrome P450 superfamily. These enzymes are known to hydroxylate a wide variety of substrates, including aromatic compounds.

Proposed Biosynthetic Pathway

The proposed pathway involves a single enzymatic step: the conversion of arabinouridine to this compound.

Biosynthesis of this compound Arabinouridine Arabinouridine This compound This compound Arabinouridine->this compound Hydroxylation Enzyme Cytochrome P450 Monooxygenase (or other hydroxylase) Enzyme->this compound

Figure 1: Hypothetical Biosynthesis of this compound
Experimental Protocol: In Vitro Cytochrome P450 Hydroxylation Assay

This protocol is a general method for assessing the hydroxylation of a substrate by cytochrome P450 enzymes, adapted for the potential study of this compound formation.

Objective: To determine if arabinouridine can be hydroxylated by a specific cytochrome P450 isozyme to form this compound.

Materials:

  • Recombinant human cytochrome P450 (CYP) enzyme (e.g., CYP3A4, CYP2C9)[1][2]

  • CYP reductase

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)[1]

  • Arabinouridine (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system for product detection and quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the CYP isozyme, and CYP reductase.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Substrate Addition: Add arabinouridine to the reaction mixture to a final desired concentration.

  • Initiation of Reaction: Start the reaction by adding the NADPH generating system.[1]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound.

Hypothetical Catabolism of this compound

The catabolism of this compound can be hypothesized to proceed through pathways analogous to those for other pyrimidine (B1678525) nucleosides. Two primary initial steps are plausible: phosphorolysis or phosphorylation.

Proposed Catabolic Pathways

Pathway A: Phosphorolysis This pathway involves the cleavage of the glycosidic bond by a phosphorylase, releasing 5-hydroxyuracil (B1221707) and arabinose-1-phosphate.

Pathway B: Phosphorylation This pathway begins with the phosphorylation of the 5'-hydroxyl group by a nucleoside kinase, a common step in nucleoside metabolism and activation.

Catabolism of this compound cluster_0 Pathway A: Phosphorolysis cluster_1 Pathway B: Phosphorylation A_Start This compound A_P1 5-Hydroxyuracil A_Start->A_P1 Phosphorolysis A_P2 Arabinose-1-Phosphate A_Start->A_P2 Phosphorolysis A_Enzyme Nucleoside Phosphorylase A_Enzyme->A_P1 B_Start This compound B_P1 This compound Monophosphate B_Start->B_P1 Phosphorylation B_Enzyme Nucleoside Kinase B_Enzyme->B_P1

Figure 2: Hypothetical Catabolic Pathways for this compound
Quantitative Data for Analogous Enzymatic Reactions

The following table summarizes kinetic parameters for enzymes that catalyze reactions similar to those proposed in the hypothetical pathways. This data provides a reference for the potential kinetic properties of enzymes that might act on this compound.

Enzyme ClassEnzyme NameSubstrateKm (µM)kcat (s-1)Source
Phosphorylase Trypanosoma cruzi Uridine PhosphorylaseUridine~2114 ± 1[3]
Trypanosoma cruzi Uridine PhosphorylasePhosphate~23014 ± 1[3]
Novikoff rat hepatoma Uridine PhosphorylaseUridine16N/A[4]
Novikoff rat hepatoma Uridine PhosphorylasePhosphate130N/A[4]
Acholeplasma laidlawii Uridine PhosphorylaseUridine170N/A[5]
Acholeplasma laidlawii Uridine PhosphorylasePhosphate120N/A[5]
Kinase Human Deoxycytidine KinaseDeoxycytidine0.510N/A
Human Thymidine Kinase 1Thymidine0.415N/A

Note: N/A indicates that the value was not reported in the cited source.

Experimental Protocols for Key Catabolic Enzymes

This protocol is based on the continuous spectrophotometric measurement of uridine phosphorolysis.

Objective: To measure the activity of a putative phosphorylase on this compound.

Principle: The phosphorolysis of uridine (or its analog) produces ribose-1-phosphate (B8699412) and a pyrimidine base. The reaction can be coupled to other enzymes to produce a detectable change in absorbance. A common method is to measure the formation of uric acid from xanthine (B1682287), which is produced from the product of the coupled reaction.

Materials:

  • Purified or partially purified enzyme preparation

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Xanthine oxidase

  • Guanosine (as a coupling substrate for purine (B94841) nucleoside phosphorylase if needed in a coupled assay)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing buffer, xanthine oxidase, and other coupling enzymes/substrates as required.

  • Substrate Addition: Add this compound to the cuvette.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation.

  • Measurement: Monitor the change in absorbance at 293 nm (for uric acid formation) over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of uric acid.

This protocol describes a common method for measuring nucleoside kinase activity.

Objective: To determine if this compound can be phosphorylated by a nucleoside kinase.

Principle: The kinase-catalyzed transfer of a phosphate group from ATP to the nucleoside consumes ATP. The remaining ATP can be quantified using a luciferase-based assay, where the luminescence signal is proportional to the ATP concentration.[6]

Materials:

  • Purified or partially purified nucleoside kinase

  • This compound

  • ATP

  • Reaction buffer (containing MgCl2)

  • Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Kinase Reaction: In a microplate well, combine the kinase, this compound, and ATP in the reaction buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • ATP Detection: Add the luciferase-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a luminometer.

  • Analysis: A decrease in luminescence compared to a no-substrate control indicates kinase activity. The amount of phosphorylated product can be quantified by comparing the signal to a standard curve of ATP.

Potential Role in Drug Development

Arabinouridine and its derivatives have been explored as antiviral and anticancer agents. The introduction of a hydroxyl group at the 5-position could modulate the biological activity, selectivity, and metabolic stability of the parent compound. Understanding the enzymatic pathways involved would be crucial for the rational design of drugs based on this scaffold. For instance, if this compound is a substrate for a specific kinase, it could be developed as a prodrug that is activated by phosphorylation in target cells. Conversely, if it is rapidly degraded by a phosphorylase, medicinal chemistry efforts could be directed at creating more stable analogs.

Conclusion

While the enzymatic pathways involving this compound are not currently established, this guide provides a robust hypothetical framework for researchers. By leveraging knowledge from the well-characterized metabolism of uridine and other nucleoside analogs, it is possible to design experiments to elucidate the biosynthesis and catabolism of this compound. The provided protocols and representative data offer a starting point for such investigations, which could ultimately shed light on the biological relevance of this compound and its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Detection of 5-hydroxy-arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-arabinouridine is a modified nucleoside of significant interest in various fields of biomedical research, including virology and oncology. Accurate and sensitive detection of this analyte in biological matrices is crucial for understanding its metabolic pathways, its potential role as a biomarker, and for the development of targeted therapeutics. These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is the gold standard for the analysis of modified nucleosides. While specific data for this compound is limited, the protocols outlined below are based on established methods for analogous compounds and provide a strong foundation for method development and validation.

Analytical Methods Overview

The detection of this compound in complex biological samples such as plasma, urine, or cell culture media requires highly selective and sensitive analytical methods. The primary techniques employed for the analysis of modified nucleosides are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Immunoassays can also be developed for high-throughput screening purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest degree of sensitivity and specificity for the quantification of this compound. The chromatographic separation allows for the resolution of isomers and removal of matrix interferences, while the mass spectrometer provides unambiguous identification and quantification.

Key Advantages of LC-MS/MS:

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in complex matrices.

  • High Sensitivity: Limits of detection (LOD) and quantification (LOQ) are typically in the low nanomolar to picomolar range.

  • Multiplexing Capability: Allows for the simultaneous analysis of multiple modified nucleosides.

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be a valuable tool for the rapid screening of a large number of samples. These assays rely on the specific recognition of this compound by a monoclonal or polyclonal antibody.

Key Advantages of Immunoassays:

  • High Throughput: Amenable to automation and processing of large sample batches.

  • Cost-Effective: Generally lower cost per sample compared to LC-MS/MS.

  • Ease of Use: Simpler workflow compared to LC-MS/MS.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound from plasma. Note: This protocol is a template and requires optimization and validation for the specific analyte and matrix.

1. Materials and Reagents:

  • This compound analytical standard (synthesis may be required)

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C, ¹⁵N labeled)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

2. Sample Preparation (Protein Precipitation and SPE):

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with the SIL-IS to a final concentration of 10 ng/mL.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing the this compound standard. A hypothetical precursor ion would be [M+H]⁺. Fragmentation would likely involve the loss of the ribose sugar.

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the SIL-IS.

  • A calibration curve should be prepared in the same biological matrix by spiking known concentrations of the analytical standard.

Protocol 2: Development of an ELISA for this compound

This protocol provides a general framework for developing a competitive ELISA.

1. Materials and Reagents:

  • Anti-5-hydroxy-arabinouridine antibody (requires custom development)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • 96-well microtiter plates (high-binding)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Assay Procedure:

  • Coat the microtiter plate with the anti-5-hydroxy-arabinouridine antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add standards or samples to the wells, followed by the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the substrate solution and incubate in the dark until color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation

Quantitative data from analytical method validation should be summarized for clarity and easy comparison.

Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Method for this compound

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%
Matrix EffectMinimal

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike ppt Protein Precipitation (ACN) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: Workflow for the quantitative analysis of this compound in plasma.

Logical Relationship for Method Selection

method_selection goal Analytical Goal screening High-Throughput Screening goal->screening quant Accurate Quantification goal->quant immunoassay Immunoassay (ELISA) screening->immunoassay lcms LC-MS/MS quant->lcms

Caption: Decision tree for selecting an analytical method for this compound.

Application Note: Quantification of 5-Hydroxy-Arabinouridine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 5-hydroxy-arabinouridine in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, is designed to provide a robust and reliable workflow for researchers in drug development and related scientific fields. All quantitative data is summarized in clear tabular formats, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a modified nucleoside that may serve as a potential biomarker in various biological processes and disease states. Accurate and precise quantification of such molecules is crucial for understanding their physiological roles and for the development of novel therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for the quantitative analysis of low-abundance analytes in complex biological samples. This document provides a comprehensive guide for the determination of this compound, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification. Below are recommended procedures for plasma and urine samples.

Protocol 2.1.1: Protein Precipitation for Plasma Samples

This method is a rapid and straightforward approach for removing the majority of proteins from plasma samples.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2.1.2: Dilute-and-Shoot for Urine Samples

For urine samples, a simple dilution is often sufficient to reduce matrix effects.

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 5,000 x g for 5 minutes to pellet any particulate matter.

  • In a new microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential for resolving this compound from other endogenous components in the sample. A reversed-phase C18 column is commonly used for the analysis of polar compounds like nucleosides.

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-30% B; 5-5.1 min: 30-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for quantification.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound (Quantifier) 261.07129.05 (Base)1550
This compound (Qualifier) 261.07113.06 (Ribose)2550
Internal Standard (Hypothetical) (e.g., 266.09 for ¹³C₅-labeled)(To be determined)(To be determined)50

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be established during method validation in the user's laboratory.

Table 1: Calibration Curve and Linearity

Analyte Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)
This compound1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
This compoundLQC5< 10< 1590-110
MQC100< 10< 1590-110
HQC800< 10< 1590-110

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte LOD (ng/mL) LOQ (ng/mL)
This compound0.51.0

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Urine Urine Dilution Dilution (Mobile Phase) Urine->Dilution Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation Evaporation_Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Quantification Data Acquisition & Quantification MSMS_Detection->Data_Quantification

Caption: Experimental workflow for the quantification of this compound.

mrm_concept Precursor Precursor Ion (m/z 261.07) Neutral_Loss1 Collision-Induced Dissociation (CID) Precursor->Neutral_Loss1 Neutral_Loss2 Collision-Induced Dissociation (CID) Precursor->Neutral_Loss2 Product1 Product Ion 1 (Quantifier) (m/z 129.05) Product2 Product Ion 2 (Qualifier) (m/z 113.06) Neutral_Loss1->Product1 Neutral_Loss2->Product2

Caption: Conceptual diagram of MRM fragmentation for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the illustrative quantitative data, serve as a comprehensive guide for researchers. Adherence to these guidelines, coupled with proper method validation, will enable the generation of high-quality data for a wide range of research and drug development applications.

Application Notes and Protocols for the Synthesis of 5-hydroxy-arabinouridine Phosphoramidite and its Incorporation into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are at the forefront of therapeutic and diagnostic innovation. The incorporation of synthetic nucleoside analogs, such as 5-hydroxy-arabinouridine, offers a promising avenue to enhance the biological activity, stability, and target specificity of oligonucleotides. 5-hydroxyuridine (B57132) is a known oxidative lesion of uridine (B1682114) and is involved in tRNA modifications, suggesting its potential role in modulating gene expression and protein synthesis. The arabinose sugar moiety can confer unique conformational properties and nuclease resistance to oligonucleotides. This document provides a comprehensive guide to the synthesis of this compound phosphoramidite (B1245037), a key building block for the site-specific incorporation of this modified nucleoside into synthetic oligonucleotides. Detailed protocols for the synthesis of the nucleoside, its phosphoramidite derivative, and subsequent oligonucleotide synthesis and characterization are provided.

Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite is a multi-step process that begins with the synthesis of the arabinouridine nucleoside, followed by the introduction of a hydroxyl group at the 5-position of the uracil (B121893) base. Subsequently, the hydroxyl groups of the sugar and the base are selectively protected to allow for the final phosphitylation step.

Diagram of the Synthetic Workflow

Synthesis_Workflow Arabinose Arabinose Arabinouridine Arabinouridine Arabinose->Arabinouridine Uracil Uracil Uracil->Arabinouridine Hydroxylation 5-Hydroxylation Arabinouridine->Hydroxylation 5_OH_araU This compound Hydroxylation->5_OH_araU Protection_5_OH Protection of 5-OH (base) 5_OH_araU->Protection_5_OH Protected_5_OH_araU 5-O-Protected-araU Protection_5_OH->Protected_5_OH_araU Protection_5_prime_OH Protection of 5'-OH (sugar) Protected_5_OH_araU->Protection_5_prime_OH Protected_5_prime_OH_araU 5'-O-DMT-Protected-araU Protection_5_prime_OH->Protected_5_prime_OH_araU Protection_2_prime_OH Protection of 2'-OH (sugar) Protected_5_prime_OH_araU->Protection_2_prime_OH Fully_Protected_araU Fully Protected This compound Protection_2_prime_OH->Fully_Protected_araU Phosphitylation Phosphitylation Fully_Protected_araU->Phosphitylation Phosphoramidite This compound Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Synthetic workflow for this compound phosphoramidite.

Experimental Protocols

1. Synthesis of Arabinouridine

Arabinouridine can be synthesized from D-arabinose and uracil using established glycosylation methods, often catalyzed by enzymes or chemical catalysts.

StepReagents and ConditionsTime (h)Yield (%)
1D-arabinose, Uracil, Silylating agent (e.g., HMDS), Lewis acid catalyst (e.g., TMSOTf) in an anhydrous solvent (e.g., acetonitrile)12-2460-70

Protocol:

2. 5-Hydroxylation of Arabinouridine

Direct hydroxylation at the 5-position of the uracil ring can be achieved using oxidizing agents.

StepReagents and ConditionsTime (h)Yield (%)
2Arabinouridine, N-Bromosuccinimide (NBS) in aqueous solution, followed by treatment with a base (e.g., NaOH)2-450-60

Protocol:

  • Dissolve arabinouridine (1.0 eq) in water.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) in portions at room temperature and stir for 1-2 hours.

  • Adjust the pH of the solution to >12 with aqueous sodium hydroxide (B78521) and stir for another 1-2 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

3. Selective Protection of Hydroxyl Groups

Selective protection of the 5-hydroxyl (base), 5'-hydroxyl (sugar), and 2'-hydroxyl (sugar) is critical for the subsequent phosphitylation.

StepReagent and ConditionsProtecting GroupYield (%)
3aThis compound, Acetic Anhydride (B1165640), catalytic Trifluoroacetic Acid in an appropriate solvent.Acetyl (for 5-OH)80-90
3b5-O-Acetyl-arabinouridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine (B92270)DMT (for 5'-OH)85-95
3c5'-O-DMT-5-O-Acetyl-arabinouridine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Silver Nitrate (B79036) in PyridineTBDMS (for 2'-OH)70-80

Protocol:

  • Protection of 5-OH (base): Dissolve this compound (1.0 eq) in a suitable solvent and add acetic anhydride (1.2 eq) and a catalytic amount of trifluoroacetic acid. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the product.[1]

  • Protection of 5'-OH (sugar): Dissolve the 5-O-acetyl-arabinouridine (1.0 eq) in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq). Stir at room temperature until completion. Work up and purify the 5'-O-DMT-5-O-acetyl-arabinouridine.

  • Protection of 2'-OH (sugar): To a solution of the product from the previous step (1.0 eq) in anhydrous pyridine, add silver nitrate (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq). Stir in the dark at room temperature. After completion, work up and purify the fully protected nucleoside.

4. Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.

StepReagents and ConditionsTime (h)Yield (%)
4Fully protected this compound, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane2-385-95

Protocol:

  • Dissolve the fully protected this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the final this compound phosphoramidite.

Oligonucleotide Synthesis, Deprotection, and Purification

The synthesized this compound phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer.

Diagram of the Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletion Mutants Oxidation->Deblocking Stabilizes Backbone End Cleavage & Deprotection Start Solid Support (CPG) Start->Deblocking Purification Purification (e.g., HPLC) End->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

Caption: Standard cycle for solid-phase oligonucleotide synthesis.

Protocol for Oligonucleotide Synthesis
  • Synthesizer Setup: Prepare the automated DNA/RNA synthesizer with the required standard phosphoramidites, activators (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing solution (iodine/water/pyridine), and deblocking solution (trichloroacetic acid in dichloromethane).

  • Phosphoramidite Preparation: Dissolve the synthesized this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) and place it on a designated port on the synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence, specifying the coupling of the this compound phosphoramidite at the desired position(s). Use a longer coupling time (e.g., 5-10 minutes) for the modified phosphoramidite to ensure high coupling efficiency.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at elevated temperature. The acetyl group on the 5-hydroxy position is also removed during this step.

  • Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) to obtain the full-length, modified product.

Characterization of the Modified Oligonucleotide

The purity and identity of the synthesized oligonucleotide containing this compound should be confirmed by analytical techniques.

TechniquePurposeExpected Outcome
HPLC Purity assessmentA major peak corresponding to the full-length oligonucleotide.
Mass Spectrometry (MS) Molecular weight confirmationThe observed molecular weight should match the calculated mass of the modified oligonucleotide.
NMR Spectroscopy Structural confirmation1H and 31P NMR can confirm the incorporation and structure of the modified nucleotide.

Potential Applications and Biological Relevance

Oligonucleotides containing this compound can be explored for various applications, particularly in the realm of antisense therapy. The arabinose sugar can enhance nuclease resistance, while the 5-hydroxy modification on the uracil base may influence binding affinity to the target RNA and the subsequent biological response.

Antisense Mechanism of Action

Antisense oligonucleotides (ASOs) are designed to bind to a specific mRNA sequence, thereby modulating the expression of the corresponding protein. The incorporation of this compound could potentially influence this process.

Antisense_Mechanism ASO 5-OH-araU ASO Cell Cell Membrane ASO->Cell Uptake Cytoplasm Cytoplasm Hybridization Hybridization Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytoplasm Target_mRNA Target mRNA Target_mRNA->Hybridization RNase_H RNase H Hybridization->RNase_H Recruitment Cleavage mRNA Cleavage RNase_H->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Translation Inhibition of Protein Translation Degradation->No_Translation

Caption: Potential mechanism of action for an antisense oligonucleotide containing this compound.

The cellular uptake of antisense oligonucleotides typically occurs via endocytosis. Following endosomal escape, the ASO can hybridize with its target mRNA in the cytoplasm or nucleus. This DNA/RNA hybrid can be recognized by RNase H, an enzyme that cleaves the RNA strand of the duplex, leading to mRNA degradation and subsequent inhibition of protein translation. The unique chemical properties of this compound may influence the efficiency of these steps.

Conclusion

The synthesis of this compound phosphoramidite provides a valuable tool for the site-specific modification of oligonucleotides. The detailed protocols provided in this document offer a comprehensive guide for researchers to produce these modified oligonucleotides for a wide range of applications in drug discovery and chemical biology. The unique properties conferred by the this compound modification warrant further investigation into its potential to enhance the therapeutic efficacy of antisense oligonucleotides and other nucleic acid-based technologies.

References

Application Notes and Protocols for Enzymatic Digestion of RNA Containing 5-hydroxy-arabinouridine (araU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides such as 5-hydroxy-arabinouridine (araU) into RNA molecules is a strategy of significant interest in the development of therapeutic oligonucleotides. The arabinose sugar modification can confer unique structural and functional properties to the RNA, potentially enhancing its stability and therapeutic efficacy. Consequently, detailed analytical methods are required to characterize these modified RNAs, including protocols for their controlled enzymatic digestion. This document provides detailed application notes and protocols for the enzymatic digestion of RNA containing araU, primarily for applications in mass spectrometry-based analysis and structural elucidation.

Key Considerations for Enzymatic Digestion of araU-Containing RNA

The presence of the arabinose sugar moiety in araU, with the 2'-hydroxyl group in the up (arabino) configuration, can influence the susceptibility of the phosphodiester backbone to enzymatic cleavage. Standard ribonucleases (RNases) often rely on the specific stereochemistry of the ribose sugar for their activity. Therefore, the choice of enzyme and digestion conditions is critical for achieving the desired cleavage pattern.

Recommended Enzymes for Digestion

Several nucleases can be employed for the digestion of RNA. The choice of enzyme will depend on the desired outcome, whether complete digestion to mononucleosides for compositional analysis or partial digestion for sequence analysis.

  • Nuclease P1: A single-strand specific endonuclease that cleaves phosphodiester bonds to yield 5'-mononucleotides. It exhibits low base specificity and is effective for the complete digestion of RNA to its constituent nucleosides, making it suitable for quantitative analysis by LC-MS/MS.[1][2][3][4][5][6]

  • RNase T1: A guanosine-specific endoribonuclease that cleaves single-stranded RNA at the 3'-side of G residues, leaving a 3'-phosphate.[7][8][9][10][11][12] It is a valuable tool for generating specific fragments for sequencing and structural analysis. The impact of araU on RNase T1 activity at adjacent positions should be empirically determined.

  • RNase A: A pyrimidine-specific endoribonuclease that cleaves single-stranded RNA at the 3'-side of C and U residues, leaving a 3'-phosphate.[11][13][14][15] Similar to RNase T1, the influence of a neighboring araU modification on its cleavage efficiency needs to be considered.

  • Phosphodiesterase I (SVP): An exonuclease that sequentially cleaves nucleotides from the 3'-terminus of RNA, yielding 5'-mononucleotides. It can be used for sequencing applications.

Application 1: Complete Digestion for Nucleoside Composition Analysis

This protocol is designed for the complete enzymatic hydrolysis of araU-containing RNA into its constituent nucleosides for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the accurate quantification of canonical and modified nucleosides.[4][16]

Experimental Workflow for Complete Digestion

cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Analysis RNA_Sample araU-containing RNA Enzyme_Mix Nuclease P1 & Alkaline Phosphatase RNA_Sample->Enzyme_Mix Add Incubation Incubate at 37°C Enzyme_Mix->Incubation LC_MSMS LC-MS/MS Analysis Incubation->LC_MSMS Inject Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for complete enzymatic digestion and LC-MS/MS analysis.

Protocol: Complete Digestion with Nuclease P1 and Alkaline Phosphatase

Materials:

  • araU-containing RNA sample

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Nuclease P1 Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.3)

  • Alkaline Phosphatase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

Procedure:

  • In a sterile, nuclease-free microcentrifuge tube, prepare the following reaction mixture:

    • araU-containing RNA: 1-5 µg

    • 10X Nuclease P1 Reaction Buffer: 2 µL

    • Nuclease P1 (1-10 units): 1 µL

    • Nuclease-free water: to a final volume of 18 µL

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Add 2 µL of 10X Alkaline Phosphatase Reaction Buffer and 1 µL of Alkaline Phosphatase (1 unit).

  • Continue to incubate at 37°C for an additional 1 hour.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample at high speed for 5 minutes to pellet any denatured protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Data Presentation: Quantitative Nucleoside Analysis (Hypothetical Data)
NucleosideRetention Time (min)[M+H]+ (m/z)Peak AreaMolar Ratio (%)
Cytidine (C)2.5244.11.2 x 10^624.0
Uridine (U)3.1245.11.1 x 10^622.0
araU 3.5 261.1 5.0 x 10^5 10.0
Guanosine (G)4.2284.11.3 x 10^626.0
Adenosine (A)4.8268.19.0 x 10^518.0

Application 2: Partial Digestion for Sequence Analysis and Structural Probing

Partial enzymatic digestion with sequence-specific RNases is a powerful technique for RNA sequencing and for probing higher-order structure. The cleavage pattern can reveal information about the location of the araU modification and its influence on the local RNA structure.

Experimental Workflow for Partial Digestion

cluster_0 Sample Preparation cluster_1 Partial Digestion cluster_2 Analysis Labeled_RNA 5'-end Labeled araU-containing RNA Enzyme_Addition Add RNase T1 or RNase A Labeled_RNA->Enzyme_Addition Time_Course Incubate for Varying Times Enzyme_Addition->Time_Course PAGE Denaturing PAGE Time_Course->PAGE Autoradiography Autoradiography PAGE->Autoradiography

Caption: Workflow for partial enzymatic digestion and fragment analysis.

Protocol: Partial Digestion with RNase T1

Materials:

  • 5'-end labeled araU-containing RNA

  • RNase T1

  • RNase T1 Reaction Buffer (e.g., 20 mM Sodium Citrate, pH 5.0, 1 mM EDTA, 7 M Urea)

  • Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 20 mM EDTA)

  • Nuclease-free water

Procedure:

  • Resuspend the 5'-end labeled araU-containing RNA in 10 µL of RNase T1 Reaction Buffer.

  • Heat the sample to 65°C for 5 minutes and then cool to room temperature to denature the RNA.

  • Prepare a dilution series of RNase T1 (e.g., 1 U/µL, 0.1 U/µL, 0.01 U/µL).

  • Add 1 µL of diluted RNase T1 to the RNA sample.

  • Incubate at 37°C. Take aliquots at different time points (e.g., 1, 5, 15 minutes) and quench the reaction by adding an equal volume of Gel Loading Buffer.

  • Heat the quenched samples at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel.

  • Visualize the fragments by autoradiography.

Data Presentation: Analysis of Cleavage Products (Hypothetical Data)
LaneDescriptionObservationInterpretation
1No Enzyme ControlSingle band at the top of the gelIntact RNA
2Alkaline Hydrolysis LadderLadder of bands representing each nucleotide positionSize standard
3RNase T1 (0.01 U)Bands appear at G residuesExpected cleavage pattern
4RNase T1 (0.1 U)Increased intensity of G-specific bandsMore complete digestion
5RNase T1 (1 U)Strong G-specific bands; potential reduced cleavage adjacent to araUaraU may partially inhibit RNase T1 cleavage

Conclusion

The protocols and application notes provided here serve as a guide for the enzymatic digestion of RNA containing this compound. Due to the unique nature of this modification, it is recommended to empirically optimize digestion conditions for each specific RNA sequence and application. The combination of controlled enzymatic digestion with high-resolution analytical techniques such as mass spectrometry will be invaluable for the characterization of novel RNA-based therapeutics.

References

Application Notes and Protocols for the Development of Antibodies for 5-Hydroxy-Arabinouridine Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and application of antibodies specific to 5-hydroxy-arabinouridine, a modified nucleoside of potential interest in various research and therapeutic contexts. The following sections detail the necessary protocols for immunogen synthesis, antibody production and characterization, and the application of these antibodies in immunoprecipitation techniques.

Introduction

This compound is a modified nucleoside whose biological significance is an emerging area of research. To facilitate the study of its distribution, function, and role in cellular processes, the development of specific antibodies is crucial. These antibodies can be employed in techniques such as immunoprecipitation followed by sequencing (IP-seq) to map the presence of this compound in nucleic acids. This document outlines the strategic approach and detailed methodologies for generating and validating these essential research tools.

Data Presentation: Antibody Characterization

The successful development of a high-quality antibody for this compound immunoprecipitation hinges on rigorous characterization of its affinity and specificity. The following tables provide a template for presenting such quantitative data. Note: The data presented here are illustrative examples, as specific antibodies for this compound are not yet widely characterized in published literature.

Table 1: Monoclonal Antibody Affinity for this compound

Antibody CloneIsotypeAntigenMethodAffinity Constant (Kd)
MAb-5OHAU-1IgG1This compoundELISA1.5 x 10-8 M
MAb-5OHAU-2IgG2aThis compoundELISA5.2 x 10-9 M
MAb-5OHAU-3IgG2bThis compoundSurface Plasmon Resonance8.7 x 10-10 M

Table 2: Cross-Reactivity Profile of Monoclonal Antibody MAb-5OHAU-2

CompoundStructureCross-Reactivity (%)
This compoundArabinose + 5-hydroxyuracil100
Arabinouridine (araU)Arabinose + Uracil (B121893)< 0.1
5-hydrox yuridineRibose + 5-hydroxyuracil1.2
UridineRibose + Uracil< 0.01
Cytarabine (araC)Arabinose + Cytosine< 0.01
ThymidineDeoxyribose + Thymine< 0.01

Experimental Protocols

Protocol 1: Synthesis of this compound-KLH Immunogen

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH), a carrier protein, to render the small molecule immunogenic. The strategy involves the activation of the hydroxyl group on the 5-position of the uracil ring.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Reaction vials

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 ml of anhydrous DMF.

    • Add a 1.5 molar excess of DSC to the solution.

    • Stir the reaction at room temperature for 4 hours to form the N-succinimidyl carbonate derivative.

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 ml of PBS (pH 7.4).

    • Slowly add the activated this compound solution to the KLH solution while gently stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of buffer.

    • Recover the dialyzed this compound-KLH conjugate.

  • Characterization:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum.

Protocol 2: Monoclonal Antibody Production

This protocol outlines the generation of monoclonal antibodies using hybridoma technology.

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • ELISA plates coated with this compound-BSA

  • Cell culture reagents and equipment

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with CFA.

    • Immunize BALB/c mice with 100 µg of the immunogen via intraperitoneal injection.

    • Boost the immunization every 2-3 weeks with 50 µg of immunogen emulsified in IFA.

    • Monitor the antibody titer in the mouse serum by ELISA.

  • Hybridoma Fusion:

    • Three days before fusion, give a final boost with 50 µg of immunogen in PBS.

    • Isolate splenocytes from the immunized mouse.

    • Fuse the splenocytes with SP2/0 myeloma cells using PEG.

    • Plate the fused cells in 96-well plates and select for hybridomas using HAT medium.

  • Screening and Cloning:

    • Screen the hybridoma supernatants for the presence of specific antibodies using an ELISA with plates coated with this compound-BSA.

    • Expand positive clones and perform limiting dilution cloning to isolate monoclonal hybridoma cell lines.

    • Further characterize the secreted antibodies for isotype, affinity, and specificity.

Protocol 3: this compound RNA Immunoprecipitation (RIP)

This protocol describes the immunoprecipitation of RNA containing this compound from cultured cells.

Materials:

  • Cultured cells

  • Anti-5-hydroxy-arabinouridine monoclonal antibody

  • Protein A/G magnetic beads

  • RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, with protease and RNase inhibitors)

  • RIP Wash Buffer (e.g., 300 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40)

  • RNA extraction kit

  • DNase I

Procedure:

  • Cell Lysis:

    • Harvest approximately 10-20 million cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 ml of ice-cold RIP Lysis Buffer.

    • Incubate on ice for 10 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 50 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add 5-10 µg of the anti-5-hydroxy-arabinouridine antibody to the lysate and incubate for 4 hours to overnight at 4°C with rotation.

    • Add 50 µl of fresh Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold RIP Wash Buffer.

    • After the final wash, remove all residual buffer.

  • RNA Elution and Purification:

    • Resuspend the beads in a buffer suitable for RNA extraction (e.g., Trizol or the lysis buffer from an RNA extraction kit).

    • Purify the RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Treat the purified RNA with DNase I to remove any contaminating DNA.

    • The purified RNA is now ready for downstream analysis, such as RT-qPCR or library preparation for sequencing.

Visualizations

The following diagrams illustrate the key workflows and a hypothetical signaling pathway related to the study of this compound.

Antibody_Development_Workflow cluster_immunogen Immunogen Synthesis cluster_antibody Antibody Production Nuc This compound ActNuc Activated Nucleoside Nuc->ActNuc Activation (DSC) Immunogen 5OHAU-KLH Conjugate ActNuc->Immunogen Carrier Carrier Protein (KLH) Carrier->Immunogen Conjugation Immunization Immunize Mouse Immunogen->Immunization Splenocytes Isolate Splenocytes Immunization->Splenocytes Fusion Hybridoma Fusion Splenocytes->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening ELISA Screening Selection->Screening Cloning Monoclonal Expansion Screening->Cloning Antibody Purified Monoclonal Antibody Cloning->Antibody

Caption: Workflow for immunogen synthesis and monoclonal antibody production.

RIP_Workflow Start Cells containing 5OHAU-RNA Lysis Cell Lysis Start->Lysis Preclear Pre-clear Lysate (with beads) Lysis->Preclear IP Immunoprecipitation (with anti-5OHAU Ab) Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute and Purify RNA Wash->Elute Analysis Downstream Analysis (RT-qPCR, Sequencing) Elute->Analysis

Caption: Experimental workflow for RNA Immunoprecipitation (RIP).

Hypothetical_Pathway cluster_entry Cellular Uptake and Metabolism cluster_incorporation Nucleic Acid Incorporation cluster_consequences Potential Downstream Effects Ext_5OHAU Extracellular This compound Int_5OHAU Intracellular This compound Ext_5OHAU->Int_5OHAU Nucleoside Transporter Phospho_5OHAU 5OHAU-Triphosphate Int_5OHAU->Phospho_5OHAU Kinases DNA_Poly DNA Polymerase Phospho_5OHAU->DNA_Poly RNA_Poly RNA Polymerase Phospho_5OHAU->RNA_Poly DNA_Incorp Incorporation into DNA DNA_Poly->DNA_Incorp RNA_Incorp Incorporation into RNA RNA_Poly->RNA_Incorp DNA_Damage DNA Damage Response DNA_Incorp->DNA_Damage Transcription_Block Transcription Blockage RNA_Incorp->Transcription_Block Apoptosis Apoptosis DNA_Damage->Apoptosis Transcription_Block->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Application Note: HPLC-Based Purification of 5-Hydroxy-Arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-arabinouridine is a modified nucleoside of significant interest in virology and oncology research due to its potential as an antiviral or anticancer agent. As with many biologically active compounds, achieving high purity is essential for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of nucleoside analogs, offering high resolution and reproducibility.[1][2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Reversed-phase chromatography is a common and effective method for separating nucleosides and their analogs.[1][3] The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, a high degree of separation can be achieved. For preparative purification of nucleosides, volatile buffer systems are often employed to simplify post-purification processing.[3]

Experimental Protocols

This section details the methodology for the HPLC-based purification of this compound.

1. Sample Preparation

Proper sample preparation is crucial for a successful HPLC purification.

  • Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent. A mixture of water and a small amount of organic solvent like methanol (B129727) or acetonitrile (B52724) is often a good starting point.

  • Concentration: For initial analytical runs, a concentration of 0.1–1 mg/mL is recommended.[4] For preparative purification, higher concentrations can be used, but this may require optimization to prevent column overloading.[4]

  • Filtration: It is critical to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this protocol.

Table 1: HPLC Instrumentation and Operating Parameters

ParameterSpecification
HPLC System Preparative HPLC with gradient capability
Pump Binary or Quaternary Pump
Detector UV-Vis or Photodiode Array (PDA) Detector
Injector Manual or Autosampler
Fraction Collector Automated Fraction Collector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0, in Water
Mobile Phase B Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 254 nm or 270 nm
Column Temperature Ambient
Injection Volume 100 µL - 2 mL (dependent on column size and sample concentration)

3. Gradient Elution Program

A gradient elution is recommended to ensure good separation of the target compound from impurities.

Table 2: Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0982
5982
357030
40595
45595
50982
60982

4. Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling: Combine the fractions containing the high-purity this compound.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution containing the purified product and the volatile buffer can be freeze-dried (lyophilized) to obtain the final product as a solid. The triethylammonium acetate will be removed during this process.

Data Presentation

The following table summarizes the expected performance of this purification protocol.

Table 3: Quantitative Performance Data

ParameterExpected Value
Purity of Final Product > 98% (by analytical HPLC)
Typical Recovery 80 - 95% (dependent on crude purity)
Retention Time Dependent on the specific system, but should be consistent

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Product Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject Sample onto C18 Column Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using reversed-phase HPLC. The use of a C18 column with a volatile buffer system is a well-established approach for the purification of nucleoside analogs. This method should yield a final product of high purity suitable for a variety of research applications in the fields of drug development and molecular biology. Researchers may need to optimize the gradient profile and sample loading based on the specific impurity profile of their crude material.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-hydroxy-arabinouridine (ara(5)U) Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-hydroxy-arabinouridine (ara(5)U) is a modified nucleoside that can be incorporated into RNA, potentially influencing its structure, function, and interaction with proteins. Accurate and sensitive detection and quantification of ara(5)U are crucial for understanding its biological roles and for the development of RNA-based therapeutics. This document provides detailed application notes and protocols for the analysis of ara(5)U-modified RNA using liquid chromatography-mass spectrometry (LC-MS), a gold-standard technique for the analysis of modified nucleosides.[1][2][3]

The primary approach involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).[1][2] This method allows for the precise identification and quantification of ara(5)U alongside canonical and other modified nucleosides.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from LC-MS/MS analysis of ara(5)U in various RNA samples. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: Quantification of ara(5)U in Total RNA from Different Cell Lines

Cell LineTreatmentara(5)U / 10^6 Uridine residuesStandard Deviation
HEK293Control2.50.4
HEK293Drug A15.81.9
HeLaControl1.90.3
HeLaDrug A10.21.1
A549Control3.10.5
A549Drug A22.52.5

Table 2: Relative Abundance of ara(5)U in Different RNA Fractions

RNA Fraction% of Total ara(5)UStandard Deviation
mRNA15.22.1
tRNA68.55.4
rRNA10.81.5
snRNA5.50.9

Experimental Protocols

Protocol 1: Isolation and Purification of Total RNA

This protocol describes the extraction of total RNA from cultured mammalian cells.

Materials:

Procedure:

  • Cell Lysis: Homogenize cell pellets (5-10 million cells) in 1 mL of TRIzol™ Reagent by repetitive pipetting.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Carefully discard the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

Protocol 2: Enzymatic Digestion of RNA to Nucleosides

This protocol details the complete enzymatic hydrolysis of RNA to its constituent nucleosides for LC-MS analysis.[4][5]

Materials:

  • Purified RNA (0.5-1 µg)

  • Nuclease P1

  • Calf Intestinal Phosphatase (CIP) or Alkaline Phosphatase

  • 10X Nuclease P1 Buffer

  • 10X CIP Buffer

  • RNase-free water

  • 0.22 µm filters[5]

Procedure:

  • In an RNase-free microcentrifuge tube, combine 0.5-1 µg of purified RNA with RNase-free water to a final volume of 20 µL.

  • Heat the RNA solution at 95°C for 5 minutes to denature, then immediately place on ice for 2 minutes.[4]

  • Prepare a digestion master mix. For each reaction, you will need:

    • 2.5 µL of 10X Nuclease P1 Buffer

    • 1 µL of Nuclease P1 (1 U/µL)

  • Add the master mix to the denatured RNA, mix gently, and incubate at 37°C for 2 hours.

  • Add the following to the reaction:

    • 3 µL of 10X CIP Buffer

    • 1 µL of Calf Intestinal Phosphatase (1 U/µL)

  • Incubate at 37°C for an additional 2 hours.

  • Filter the digested sample through a 0.22 µm filter to remove enzymes before LC-MS analysis.[5]

  • The resulting mixture of nucleosides is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Nucleosides

This protocol provides a general method for the separation and detection of nucleosides, including ara(5)U, by LC-MS/MS.

Materials:

  • Digested RNA sample

  • Nucleoside standards (including ara(5)U if available for retention time and fragmentation pattern confirmation)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase additive)

Liquid Chromatography (LC) Method:

  • Column: A C18 reversed-phase column is commonly used for nucleoside separation.[6][7] Hydrophilic Interaction Chromatography (HILIC) can also be employed.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2-30% B (linear gradient)

    • 20-22 min: 30-95% B (linear gradient)

    • 22-25 min: 95% B (hold)

    • 25-26 min: 95-2% B (linear gradient)

    • 26-30 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Key MRM Transitions for ara(5)U:

    • Precursor ion (Q1): [M+H]+ for ara(5)U

    • Product ion (Q3): The characteristic fragment ion corresponding to the ara(5)U base.

  • Data Acquisition: Create an acquisition method that includes the specific precursor-to-product ion transitions for ara(5)U and all canonical nucleosides (Adenosine, Guanosine, Cytidine, Uridine).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis RNA_Isolation Total RNA Isolation (e.g., from cells) RNA_QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Isolation->RNA_QC Denaturation RNA Denaturation (95°C, 5 min) RNA_QC->Denaturation Purified RNA Nuclease_Digestion Digestion to Mononucleotides (Nuclease P1) Denaturation->Nuclease_Digestion Dephosphorylation Dephosphorylation (Alkaline Phosphatase) Nuclease_Digestion->Dephosphorylation LC_Separation Liquid Chromatography (C18 or HILIC) Dephosphorylation->LC_Separation Nucleoside Mixture MS_Detection Mass Spectrometry (ESI-MS/MS, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of ara(5)U) MS_Detection->Data_Analysis

Caption: Workflow for ara(5)U analysis in RNA.

Logical_Relationship cluster_core_components Core Components of Analysis cluster_methodology Methodology cluster_outcome Outcome Target_Molecule ara(5)U-modified RNA Analytical_Goal Identification & Quantification Target_Molecule->Analytical_Goal Hydrolysis Enzymatic Hydrolysis to Nucleosides Analytical_Goal->Hydrolysis Requires Separation Chromatographic Separation (LC) Hydrolysis->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Biological_Insight Understanding of ara(5)U Function Detection->Biological_Insight Leads to Therapeutic_Development Drug Development Applications Detection->Therapeutic_Development Informs

Caption: Logic of ara(5)U-modified RNA analysis.

References

Site-Specific Incorporation of 5-Hydroxy-arabinouridine into RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure and function, developing therapeutic oligonucleotides, and probing cellular pathways. 5-hydroxy-arabinouridine (araU(OH)) is a synthetic analog of uridine (B1682114) containing a hydroxyl group at the 5-position of the uracil (B121893) base and an arabinose sugar instead of ribose. This modification has the potential to alter the biophysical and biological properties of RNA, making it a valuable tool for various research and drug development applications. These application notes provide detailed protocols for the chemical synthesis of RNA containing araU(OH) and an overview of its potential applications.

Data Presentation

The incorporation of modified nucleosides can impact the stability and function of RNA. The following tables summarize key quantitative data related to the synthesis and properties of RNA containing arabinouridine analogs and the closely related 5-hydroxyuridine (B57132).

Table 1: Coupling Efficiency of Modified Uracil Arabinonucleoside Phosphoramidites

Phosphoramidite (B1245037)Coupling EfficiencyMethod of Analysis
5'-O-DMTr-2'-O-TBDMS-uridine-3'-phosphoramidite (araU)>98%Spectrophotometric (Trityl cation)
5'-O-DMTr-2'-O-TBDMS-5-bromo-arabinouridine-3'-phosphoramidite>97%Spectrophotometric (Trityl cation)
5'-O-DMTr-2'-O-TBDMS-5-hydroxy-arabinouridine-3'-phosphoramidite (Projected) >97% Spectrophotometric (Trityl cation)

Note: The projected coupling efficiency for the this compound phosphoramidite is based on the high coupling efficiencies observed for other arabinouridine and 5-substituted uridine phosphoramidites under standard solid-phase synthesis conditions.

Table 2: Biophysical Properties of RNA containing 5-Hydroxyuridine (5-OHU)

RNA DuplexMelting Temperature (Tm) (°C)ΔTm (°C) vs. Unmodified
RNA:RNA (unmodified U)55.0-
RNA:RNA (with 5-OHU opposite A)53.5-1.5
RNA:RNA (with 5-OHU opposite G)52.0-3.0
RNA:RNA (with 5-OHU opposite C)51.5-3.5
RNA:RNA (with 5-OHU opposite U)51.0-4.0

Data is based on studies of 5-hydroxyuridine (a close structural analog of this compound) and indicates a slight destabilization of the RNA duplex, with the most significant effect observed when paired with a non-canonical base.

Experimental Protocols

Protocol 1: Synthesis of this compound (araU(OH)) Phosphoramidite

This protocol outlines a plausible synthetic route for this compound phosphoramidite, based on established chemistries for modified nucleosides.

Materials:

Procedure:

  • Protection of Hydroxyl Groups:

    • Dissolve arabinouridine in pyridine and cool to 0°C.

    • Add acetic anhydride dropwise to protect the 2', 3', and 5' hydroxyl groups.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol (B129727) and evaporate the solvent. Purify the resulting peracetylated arabinouridine by silica gel chromatography.

  • Bromination at the 5-position:

    • Dissolve the peracetylated arabinouridine in a suitable solvent and add NBS and a radical initiator.

    • Heat the reaction mixture to initiate bromination at the 5-position of the uracil base.

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the 5-bromo-peracetylated arabinouridine by silica gel chromatography.

  • Hydroxylation at the 5-position:

    • Dissolve the 5-bromo derivative in an aqueous solution containing a weak base (e.g., sodium acetate).

    • Heat the mixture to facilitate the nucleophilic substitution of bromide with a hydroxyl group.

    • Neutralize the reaction and purify the 5-hydroxy-peracetylated arabinouridine.

  • Selective 5'-O-DMT Protection:

    • Selectively deprotect the 5'-acetyl group using a mild enzymatic or chemical method.

    • Dissolve the resulting di-acetylated this compound in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the 5'-O-DMT-2',3'-di-O-acetyl-5-hydroxy-arabinouridine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the DMT-protected nucleoside in anhydrous DCM.

    • Add DIPEA, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction under an inert atmosphere at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with methanol and purify the final phosphoramidite product by silica gel chromatography under anhydrous conditions.

Protocol 2: Site-Specific Incorporation of araU(OH) into RNA via Solid-Phase Synthesis

This protocol describes the automated solid-phase synthesis of RNA oligonucleotides containing a site-specific araU(OH) modification.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U)

  • This compound (araU(OH)) phosphoramidite (from Protocol 1)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection (if applicable).

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence, specifying the position for the incorporation of the araU(OH) phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction through a series of automated cycles:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming phosphoramidite (standard or araU(OH)) and its coupling to the free 5'-hydroxyl group. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for the modified phosphoramidite to ensure high efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, treat the solid support with the cleavage and deprotection solution (e.g., AMA) at elevated temperature to cleave the RNA from the support and remove the protecting groups from the phosphodiester backbone and the nucleobases.

    • If 2'-O-silyl protecting groups were used, perform a subsequent desilylation step using TEA·3HF.

  • Purification: Purify the crude RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).

  • Analysis: Characterize the purified RNA by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_rna_synthesis Solid-Phase RNA Synthesis cluster_analysis Analysis araU Arabinouridine protected_araU Protected araU(OH) araU->protected_araU Protection phosphoramidite araU(OH) Phosphoramidite protected_araU->phosphoramidite Phosphitylation sps Automated Synthesizer phosphoramidite->sps Incorporate cleavage Cleavage & Deprotection sps->cleavage purification Purification (HPLC/PAGE) cleavage->purification ms Mass Spectrometry purification->ms functional_assay Functional Assays purification->functional_assay

Caption: Workflow for the synthesis and analysis of araU(OH)-modified RNA.

Potential Mechanism of Action

The presence of this compound in an mRNA molecule can potentially interfere with translation, leading to ribosome stalling. This could be exploited in therapeutic applications to downregulate the expression of a target protein.

signaling_pathway mrna mRNA with araU(OH) ribosome Ribosome mrna->ribosome Translation Initiation stalled_complex Stalled Ribosome Complex ribosome->stalled_complex Encounters araU(OH) protein Target Protein ribosome->protein Normal Translation (inhibited) degradation mRNA Degradation stalled_complex->degradation Recruits Degradation Factors no_protein Reduced Protein Levels stalled_complex->no_protein

Caption: Postulated mechanism of translation inhibition by araU(OH) in mRNA.

Applications and Future Directions

The site-specific incorporation of this compound into RNA opens up several avenues for research and therapeutic development:

  • Probing RNA-Protein Interactions: The hydroxyl group at the 5-position can serve as a unique recognition element or a point of steric hindrance, allowing for the study of how specific proteins interact with modified RNA.

  • Antisense Oligonucleotides: The introduction of araU(OH) into antisense oligonucleotides may enhance their nuclease resistance and binding affinity to target mRNA, potentially leading to improved therapeutic efficacy.[1]

  • Ribosome Profiling: The ability of 5-hydroxyuridine to stall ribosomes can be exploited in ribosome profiling experiments to map the location of the modification within transcripts.[5]

  • Development of RNA-based Therapeutics: The modulation of translation by araU(OH) suggests its potential use in the design of novel RNA-based drugs that can specifically downregulate the expression of disease-causing proteins.

Further research is warranted to fully elucidate the synthesis, biophysical properties, and biological functions of RNA containing this compound. The development of a robust and scalable synthesis for the araU(OH) phosphoramidite will be crucial for its widespread adoption in the scientific community.

References

The Potential of 5-Hydroxy-Arabinouridine in RNA Interference Studies: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The field of RNA interference (RNAi) has been revolutionized by the chemical modification of small interfering RNAs (siRNAs) to enhance their therapeutic potential. Modifications to the sugar, backbone, and nucleobase of siRNAs can significantly improve their stability, potency, and pharmacokinetic properties while mitigating off-target effects and immune responses.[1][2][3][4][5] This document explores the theoretical applications and potential benefits of incorporating 5-hydroxy-arabinouridine, a novel nucleoside analog, into siRNA duplexes for RNAi studies. While direct experimental data for this compound in RNAi is not yet available, we can extrapolate its potential impact based on studies of structurally related compounds, such as arabinonucleic acid (ANA) and its 2'-fluoro derivative (2'F-ANA or FANA).[6][7][8]

Application Notes

Rationale for this compound Modification

The arabinose sugar, a C2' epimer of ribose, confers unique structural properties to nucleic acid duplexes. Modifications at the 2' position of arabinose, such as in FANA, have been shown to be compatible with the RNAi machinery and can lead to siRNAs with enhanced nuclease resistance and increased potency.[6][7] The introduction of a hydroxyl group at the 5-position of the uracil (B121893) base could further modulate the properties of the siRNA. Modifications at this position are known to influence the thermal stability of RNA duplexes.[9][10]

The proposed benefits of incorporating this compound into siRNAs include:

  • Enhanced Nuclease Resistance: The arabinose sugar conformation is expected to provide steric hindrance to nucleases, thereby increasing the half-life of the siRNA in serum and cellular environments. This is a critical attribute for in vivo applications.[6][7]

  • Modulated Thermal Stability: The 5-hydroxy group may alter the hydrogen bonding and stacking interactions within the siRNA duplex, potentially influencing its thermal stability (Tm).[9][10] This could be strategically employed to modulate the thermodynamics of RISC loading and target binding.

  • Improved Potency: By analogy with FANA-modified siRNAs, the incorporation of this compound, particularly in the sense strand, may lead to enhanced gene silencing activity.[6][7][8]

  • Reduced Off-Target Effects: Strategic placement of modifications can influence the guide strand's interaction with unintended mRNA targets, potentially improving the specificity of the siRNA.

Potential Positions for Modification

Based on studies with ANA and FANA, this compound could be strategically incorporated at various positions within the siRNA duplex:

  • Sense (Passenger) Strand: The sense strand is generally more tolerant to chemical modifications. Extensive or even full modification of the sense strand with arabinose-based nucleotides has been shown to be compatible with RNAi activity and can enhance potency.[6][7][8]

  • Antisense (Guide) Strand: Modifications in the guide strand need to be approached more cautiously as they can interfere with RISC loading and target cleavage. However, modifications at the 5' and 3' ends of the guide strand have been shown to be well-tolerated for FANA and could be potential sites for this compound incorporation.[6][7] The 5'-end of the guide strand is particularly important as it interacts with the MID domain of the Argonaute-2 (Ago2) protein.[11]

Quantitative Data Summary

As there is no direct experimental data for this compound, the following tables summarize representative data for FANA-modified siRNAs to illustrate the potential impact of arabinose-based modifications on siRNA properties.

Table 1: Nuclease Stability of Unmodified vs. FANA-Modified siRNA

siRNA ConstructModificationHalf-life in SerumReference
Unmodified siRNANone< 15 minutes[6][7]
FANA/RNA hybridFully modified FANA sense strand~ 6 hours[6][7]

Table 2: Gene Silencing Potency of Unmodified vs. FANA-Modified siRNA

siRNA ConstructModificationRelative Potency (vs. Unmodified)Reference
Unmodified siRNANone1-fold[6][7]
FANA/RNA hybridFully modified FANA sense strand4-fold more potent[6][7]

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and evaluation of this compound-modified siRNAs.

Protocol 1: Synthesis of this compound Modified Oligonucleotides

This protocol is based on standard phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.[][13][14][15]

1. Synthesis of this compound Phosphoramidite:

  • Synthesize the this compound nucleoside with appropriate protecting groups for the 5-hydroxy, 2'-hydroxyl, and 3'-hydroxyl groups. The synthesis of a 5-hydroxyuridine (B57132) phosphoramidite has been previously reported and can be adapted.[16]
  • Introduce a phosphoramidite moiety at the 3'-hydroxyl position.

2. Solid-Phase Oligonucleotide Synthesis:

  • Use an automated DNA/RNA synthesizer.
  • Employ standard DNA and RNA phosphoramidites for unmodified bases and the custom-synthesized this compound phosphoramidite for the modified positions.
  • Cycle Steps:
  • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group.
  • Coupling: Add the next phosphoramidite in the sequence.
  • Capping: Acetylate any unreacted 5'-hydroxyl groups.
  • Oxidation: Oxidize the phosphite (B83602) triester to a phosphate (B84403) triester.
  • Repeat the cycle until the desired sequence is synthesized.

3. Deprotection and Purification:

  • Cleave the oligonucleotide from the solid support.
  • Remove all remaining protecting groups.
  • Purify the synthesized single-stranded RNA using methods such as HPLC.

4. Duplex Annealing:

  • Quantify the concentration of the purified sense and antisense strands.
  • Mix equimolar amounts of the complementary strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
  • Heat the mixture to 95°C for 5 minutes and then cool slowly to room temperature.

Protocol 2: In Vitro Transfection of siRNA

1. Cell Culture:

  • Plate cells (e.g., HeLa cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection Complex Formation:

  • For each well, dilute the desired final concentration of siRNA (e.g., 10 nM) in a serum-free medium (e.g., Opti-MEM).
  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's protocol.
  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

3. Transfection:

  • Add the siRNA-lipid complexes to the cells.
  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Protocol 3: Quantification of Gene Silencing by qRT-PCR

1. RNA Extraction:

  • After the desired incubation period post-transfection, lyse the cells and extract total RNA using a commercial kit.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

3. Quantitative Real-Time PCR (qPCR):

  • Perform qPCR using primers specific for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
  • Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.
  • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a negative control (e.g., cells transfected with a non-targeting siRNA).

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex (with this compound) Dicer Dicer dsRNA->Dicer Processing siRNA Processed siRNA Dicer->siRNA RISC_loading RISC Loading Complex siRNA->RISC_loading Passenger_strand Passenger Strand RISC_loading->Passenger_strand Degradation RISC Activated RISC RISC_loading->RISC Guide Strand Incorporation Guide_strand Guide Strand Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degraded_mRNA Degraded mRNA Cleavage->Degraded_mRNA

Caption: The RNA interference (RNAi) pathway initiated by a modified siRNA duplex.

Experimental_Workflow cluster_synthesis siRNA Preparation cluster_invitro In Vitro Evaluation cluster_analysis Analysis Phosphoramidite This compound Phosphoramidite Synthesis Oligo_synthesis Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Oligo_synthesis Purification HPLC Purification Oligo_synthesis->Purification Annealing Duplex Annealing Purification->Annealing Transfection siRNA Transfection Annealing->Transfection Cell_culture Cell Culture Cell_culture->Transfection Incubation Incubation (24-72h) Transfection->Incubation RNA_extraction RNA Extraction Incubation->RNA_extraction qRT_PCR qRT-PCR Analysis RNA_extraction->qRT_PCR Protein_analysis Western Blot (Optional) RNA_extraction->Protein_analysis

Caption: Experimental workflow for evaluating this compound modified siRNAs.

Disclaimer: The application of this compound in RNAi is currently theoretical. The provided protocols and potential benefits are based on extrapolations from existing literature on related chemical modifications. Experimental validation is required to confirm these hypotheses.

References

Application Notes and Protocols for Utilizing Modified Uridines as Probes for RNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of the scientific literature did not yield specific information on the use of 5-hydroxy-arabinouridine as a probe for RNA structure and function. Therefore, these application notes and protocols are based on the closely related and studied modified nucleoside, 5-hydroxyuridine (B57132) (5-OHU) , as a representative example of how modified uridines can be employed for such purposes. The principles and methodologies described herein are likely applicable to other novel modified nucleosides.

Application Notes

Introduction to 5-Hydroxyuridine as an RNA Probe

5-Hydroxyuridine (5-OHU) is a modified pyrimidine (B1678525) nucleoside that can be incorporated into RNA oligonucleotides to serve as a versatile probe for investigating RNA structure and function.[1][2][3] Its unique chemical properties, including its potential for altered base pairing and its susceptibility to specific chemical or enzymatic reactions, make it a valuable tool for researchers in molecular biology, biochemistry, and drug development. By site-specifically replacing uridine (B1682114) with 5-OHU, scientists can introduce a subtle yet informative modification to probe local RNA environments, conformational changes, and interactions with other molecules.

Principle of Application

The utility of 5-OHU as a probe stems from the introduction of a hydroxyl group at the C5 position of the uracil (B121893) base. This modification can influence:

  • Base Pairing and Duplex Stability: The hydroxyl group can alter the hydrogen bonding potential of the uracil base, leading to changes in base pairing fidelity and the thermodynamic stability of RNA duplexes.[1][3]

  • RNA Conformation: The presence of 5-OHU can induce local conformational changes in the RNA backbone or affect the overall three-dimensional fold of an RNA molecule.

  • Enzymatic Recognition: RNA processing enzymes, such as polymerases and nucleases, may exhibit altered recognition and activity at or near the site of 5-OHU modification.[1][2][3]

  • Chemical Probing: The hydroxyl group can serve as a unique reactive handle for chemical footprinting or cross-linking experiments.

Applications in RNA Research
  • Probing RNA Secondary and Tertiary Structure: By analyzing the impact of 5-OHU substitution on the melting temperature (Tm) of RNA duplexes and the accessibility of the RNA to chemical or enzymatic probes, researchers can gain insights into the local structural environment.

  • Investigating RNA-Protein Interactions: The introduction of 5-OHU can be used to map the binding sites of RNA-binding proteins. Changes in protein affinity or the footprint of the protein on the RNA upon 5-OHU substitution can reveal critical contacts.

  • Studying RNA Catalysis and Function: In ribozymes or other functional RNAs, replacing key uridine residues with 5-OHU can help elucidate the role of specific nucleotides in catalysis, folding, and ligand binding.

  • Drug Development: Understanding how small molecules interact with specific RNA structures is crucial for drug discovery. 5-OHU can be used to validate the binding sites of RNA-targeting drugs and to study their mechanism of action.

Data Presentation

Table 1: Base Pairing Properties of 5-Hydroxyuridine (5-OHU) in a DNA-RNA Heteroduplex
Base Pair with 5-OHURelative Stability (Tm)Incorporation Preference by Reverse Transcriptases
A : 5-OHUHighestPreferred
G : 5-OHUHighPreferred
T : 5-OHULow~ C : 5-OHU
C : 5-OHULow~ T : 5-OHU

Data synthesized from studies on DNA-RNA heteroduplexes, which can provide insights into RNA behavior.[1][3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 5-OHU-Containing RNA Oligonucleotides

This protocol outlines the general steps for incorporating 5-OHU into a synthetic RNA oligonucleotide using phosphoramidite (B1245037) chemistry.

Materials:

  • 5'-O-DMTr-2'-O-TBDMS-5-hydroxyuridine phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (activator, oxidizing agent, capping reagents, deblocking agent)

  • Ammonia/methylamine solution for deprotection

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS deprotection

  • HPLC purification system

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Repeat for each nucleotide Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Repeat for each nucleotide Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat for each nucleotide Oxidation->Deblocking Repeat for each nucleotide Cleavage 5. Cleavage from Support Base_Deprotection 6. Base Deprotection Cleavage->Base_Deprotection TBDMS_Removal 7. 2'-O-TBDMS Removal Base_Deprotection->TBDMS_Removal Purification 8. HPLC Purification TBDMS_Removal->Purification

Caption: Workflow for solid-phase synthesis of 5-OHU modified RNA.

Procedure:

  • Phosphoramidite Preparation: Prepare a solution of the 5-OHU phosphoramidite at the standard concentration for use on the DNA/RNA synthesizer.

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the coupling of the 5-OHU phosphoramidite at the designated position(s). The synthesis cycle consists of deblocking, coupling, capping, and oxidation steps.

  • Cleavage and Base Deprotection: Following synthesis, treat the CPG support with a solution of ammonia/methylamine at 65°C for the specified time to cleave the oligonucleotide from the support and remove the base protecting groups.

  • 2'-O-TBDMS Deprotection: After evaporation of the ammonia/methylamine solution, resuspend the oligonucleotide in a solution containing TEA·3HF to remove the 2'-O-tert-butyldimethylsilyl protecting groups.

  • Purification: Purify the full-length 5-OHU-containing RNA oligonucleotide using high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectrophotometry.

Protocol 2: Thermal Melting (Tm) Analysis of 5-OHU-Containing RNA Duplexes

This protocol determines the effect of 5-OHU substitution on the thermal stability of an RNA duplex.

Materials:

  • Purified 5-OHU-containing RNA oligonucleotide

  • Purified complementary RNA strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Workflow Diagram:

Tm_Analysis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Mix_Anneal 1. Mix RNA Strands & Anneal Equilibrate 2. Equilibrate at Low Temp Heat_Ramp 3. Gradual Temperature Increase Equilibrate->Heat_Ramp Record_Abs 4. Record Absorbance at 260 nm Heat_Ramp->Record_Abs Plot_Curve 5. Plot Absorbance vs. Temp Determine_Tm 6. Determine Melting Temperature (Tm) Plot_Curve->Determine_Tm

Caption: Workflow for thermal melting analysis of RNA duplexes.

Procedure:

  • Sample Preparation: Mix equimolar amounts of the 5-OHU-containing RNA and its complementary strand in the melting buffer.

  • Annealing: Heat the mixture to 95°C for 3 minutes and then cool slowly to room temperature to allow for proper duplex formation.

  • Spectrophotometer Setup: Place the sample in the UV-Vis spectrophotometer and set the wavelength to 260 nm. Equilibrate the sample at a low starting temperature (e.g., 20°C).

  • Data Collection: Increase the temperature at a controlled rate (e.g., 1°C/minute) and record the absorbance at 260 nm at regular intervals until the temperature reaches a point where the duplex is fully denatured (e.g., 90°C).

  • Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the midpoint of the transition in the melting curve.

  • Comparison: Compare the Tm of the 5-OHU-containing duplex to that of an unmodified control duplex to determine the effect of the modification on thermal stability.

Protocol 3: Reverse Transcription Primer Extension Assay

This protocol assesses the ability of reverse transcriptase to read through a 5-OHU modification and identifies which nucleotide is preferentially incorporated opposite it.[1][2][3]

Materials:

  • 5-OHU-containing RNA template

  • 32P-labeled DNA primer

  • Reverse transcriptase (e.g., SuperScript II, AMV, MMLV)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Individual dNTPs for single-nucleotide incorporation assays

  • Reaction buffer for reverse transcriptase

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Workflow Diagram:

RT_Assay_Workflow Template_Primer 1. Anneal 32P-labeled Primer to RNA Template RT_Reaction 2. Perform Reverse Transcription Reaction (with all dNTPs or single dNTPs) Template_Primer->RT_Reaction Quench 3. Quench Reaction RT_Reaction->Quench PAGE 4. Denaturing PAGE Separation Quench->PAGE Visualize 5. Visualize by Phosphorimaging PAGE->Visualize Analyze 6. Analyze Product Length and Intensity Visualize->Analyze

Caption: Workflow for reverse transcription primer extension assay.

Procedure:

  • Template-Primer Annealing: Anneal the 32P-labeled DNA primer to the 5-OHU-containing RNA template by heating and slow cooling.

  • Reverse Transcription Reaction: Set up the reverse transcription reaction by incubating the annealed template-primer with reverse transcriptase and either a full mix of dNTPs or a single dNTP.

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

  • Gel Electrophoresis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the radiolabeled DNA products using a phosphorimager. The length of the products will indicate whether the reverse transcriptase was able to read through the 5-OHU modification. In single-nucleotide incorporation assays, the appearance of a band corresponding to the addition of one nucleotide will reveal which dNTP was incorporated opposite 5-OHU. The intensity of the bands can be quantified to determine the efficiency of incorporation.

By employing these protocols, researchers can effectively utilize 5-hydroxyuridine and other modified nucleosides to gain valuable insights into the intricate world of RNA structure and function.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Modified Nucleosides in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Support for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the detection of modified nucleosides, such as 5-hydroxy-arabinouridine, in complex biological matrices. Due to the limited availability of specific data for this compound, this guide is based on established best practices and common challenges encountered in the broader field of modified nucleoside analysis via liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This section addresses common issues encountered during the analysis of modified nucleosides.

Question: Why am I seeing low or no signal for my target modified nucleoside?

Answer: Low or no signal can be attributed to several factors, ranging from sample preparation to instrument settings. Consider the following potential causes and solutions:

  • Analyte Degradation: Some modified nucleosides can be unstable.[1] Ensure proper sample handling and storage conditions. Short-term stability can be affected by temperature, with some nucleosides showing degradation even at -20°C over several months.[1]

  • Inefficient Extraction: The recovery of your analyte from the biological matrix may be poor. Optimize your sample preparation method (e.g., solid-phase extraction [SPE], liquid-liquid extraction [LLE], or protein precipitation) for the specific properties of your target nucleoside.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of your target analyte in the mass spectrometer source.[2] To diagnose this, perform a post-column infusion experiment. To mitigate this, improve chromatographic separation, dilute the sample, or use a more effective sample cleanup method.

  • Suboptimal Mass Spectrometry Parameters: Ensure that the MS parameters, including ionization source settings and collision energy, are optimized for your specific modified nucleoside.

  • Incorrect Mobile Phase: The pH and composition of the mobile phase can significantly impact the retention and ionization of polar molecules like nucleosides.

Question: I am observing high variability (poor precision) in my results. What are the likely causes?

Answer: High variability, often indicated by a high relative standard deviation (RSD), can compromise the reliability of your quantitative data. Potential sources of imprecision include:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Where possible, use automated liquid handlers. Ensure consistent timing and execution of each step.

  • Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to inconsistent results. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for this variability.

  • Instrument Instability: Fluctuations in the LC pump pressure or MS source conditions can lead to inconsistent signal intensity. Monitor system suitability throughout your analytical run.

  • Analyte Instability in Processed Samples: Some modified nucleosides may not be stable in the final sample solvent in the autosampler. Perform stability tests to ensure your analyte is stable for the duration of the analysis.

Question: My chromatographic peak shape is poor (e.g., tailing, fronting, or split peaks). How can I improve it?

Answer: Poor peak shape can affect integration and, consequently, the accuracy and precision of your results. Here are some common causes and solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade performance. Use a guard column and implement a column washing step after each analytical batch.

  • Inappropriate Mobile Phase: Ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion. The mobile phase pH should be appropriate for the analyte's pKa to ensure a single ionic form.

  • Column Overload: Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.

  • Secondary Interactions: Some analytes can have secondary interactions with the stationary phase, leading to peak tailing. Adjusting the mobile phase pH or ionic strength can help mitigate this.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying modified nucleosides in biological samples?

A1: The primary challenge is often overcoming matrix effects. Biological fluids like plasma and urine contain a high concentration of endogenous components (salts, lipids, proteins, etc.) that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement.[2] This can significantly impact the accuracy, precision, and sensitivity of the assay. Effective sample preparation and the use of a stable isotope-labeled internal standard are crucial for mitigating these effects.

Q2: Which sample preparation technique is best for modified nucleoside analysis?

A2: The choice of sample preparation technique depends on the specific analyte, the biological matrix, and the required sensitivity. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide sufficient cleanup for complex matrices, leading to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT but can be more time-consuming and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for sample concentration, leading to better sensitivity and reduced matrix effects. It is often the preferred method for achieving low limits of quantification.

Q3: How can I ensure the accuracy of my quantitative results?

A3: Accurate quantification relies on several factors:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for analyte loss during sample preparation and for variability due to matrix effects.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects if a SIL-IS is not available.

  • Thorough Method Validation: A comprehensive validation of the analytical method, including assessments of linearity, accuracy, precision, selectivity, and stability, is essential to ensure reliable results.

Q4: What are typical Limits of Quantification (LOQs) for modified nucleosides in biological samples?

A4: LOQs are highly dependent on the specific analyte, the sample matrix, the sample preparation method, and the sensitivity of the LC-MS/MS instrument. However, for many modified nucleosides, LOQs in the low femtomole range are achievable with modern instrumentation and optimized methods.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of modified nucleosides in biological samples, compiled from various studies.

ParameterTypical Value RangeBiological MatrixNotes
Limit of Quantification (LOQ) 50 amol - 10 pmol/µlUrine, Plasma, RNA hydrolysatesHighly dependent on the analyte and instrument sensitivity.[4][5]
Precision (RSD%) < 15%Urine, Plasma, RNA hydrolysatesInter- and intra-day precision. Generally acceptable if < 15-20%.[6]
Accuracy (% Bias) ± 15%Urine, Plasma, RNA hydrolysatesTypically within 85-115% of the nominal concentration.[6]
Recovery 70 - 120%Urine, PlasmaDependent on the efficiency of the sample preparation method.

Representative Experimental Protocol: LC-MS/MS Analysis of Modified Nucleosides in Urine

This protocol is a general example and should be optimized for the specific analysis of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw urine samples at room temperature.

  • Centrifuge samples at 4000 x g for 10 minutes to pellet any precipitates.

  • To 500 µL of supernatant, add an appropriate amount of stable isotope-labeled internal standard.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange resin) with methanol (B129727) followed by equilibration buffer (e.g., ammonium (B1175870) acetate).

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elute the modified nucleosides with a stronger solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. For very polar nucleosides, a HILIC column may be more appropriate.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest, followed by a wash step with a high percentage of B and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) in positive mode is common for nucleosides.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for the target modified nucleoside and its internal standard need to be determined by infusion and optimization.

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Urine) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for modified nucleoside analysis.

troubleshooting_tree cluster_signal Signal Issues cluster_chromatography Chromatography Issues start Problem Observed no_signal Low/No Signal start->no_signal high_variability High Variability start->high_variability peak_shape Poor Peak Shape start->peak_shape no_signal_c1 Check MS Tuning & Parameters no_signal->no_signal_c1 Instrument? high_var_c1 Using SIL-IS? high_variability->high_var_c1 peak_shape_c1 Check for Contamination peak_shape->peak_shape_c1 no_signal_c2 Investigate Sample Prep (Recovery) no_signal_c1->no_signal_c2 No no_signal_s1 Optimize Source/Collision Energy no_signal_c1->no_signal_s1 Yes no_signal_c3 Assess Matrix Effects no_signal_c2->no_signal_c3 No no_signal_s2 Test Different Extraction Method no_signal_c2->no_signal_s2 Yes no_signal_s3 Improve Cleanup/Dilute Sample no_signal_c3->no_signal_s3 Yes high_var_c2 Automated Sample Prep? high_var_c1->high_var_c2 Yes high_var_s1 Implement SIL-IS high_var_c1->high_var_s1 No high_var_s2 Automate Liquid Handling high_var_c2->high_var_s2 No high_var_s3 Check Instrument Stability high_var_c2->high_var_s3 Yes peak_shape_c2 Injection Solvent Stronger than Mobile Phase? peak_shape_c1->peak_shape_c2 No peak_shape_s1 Wash/Replace Column & Guard peak_shape_c1->peak_shape_s1 Yes peak_shape_s2 Match Injection Solvent peak_shape_c2->peak_shape_s2 Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Optimizing the Synthesis of 5-Hydroxy-Arabinouridine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-hydroxy-arabinouridine, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address specific experimental challenges, enhance yield, and ensure the purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, following a proposed multi-step synthetic route:

  • Synthesis of Arabinouridine: Condensation of arabinose and uracil (B121893).

  • Protection of Arabinouridine: Acetylation of the sugar hydroxyl groups.

  • Bromination: Introduction of a bromine atom at the C5 position of the uracil ring.

  • Hydrolysis: Conversion of the 5-bromo group to a hydroxyl group.

  • Deprotection: Removal of the acetyl protecting groups.

Synthesis of Arabinouridine

Q1: I am having trouble synthesizing the initial arabinouridine. What are the key challenges?

A1: The primary challenge in the synthesis of arabinouridine is achieving high yield and the correct anomeric selectivity (β-isomer). The Vorbrüggen glycosylation is a commonly employed method, which involves the coupling of a protected sugar with a silylated nucleobase in the presence of a Lewis acid. Success is highly dependent on the purity of starting materials and anhydrous reaction conditions.

Protection of Arabinouridine Hydroxyl Groups

Q2: My acetylation of arabinouridine is incomplete. How can I improve the yield of the fully protected product?

A2: Incomplete acetylation is a common issue. To drive the reaction to completion, ensure all starting materials are completely dry, as water will consume the acetylating agent. Using a slight excess of acetic anhydride (B1165640) and a catalytic amount of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can improve the reaction rate and yield. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Troubleshooting Incomplete Acetylation:

Problem Possible Cause Solution
Incomplete reaction Insufficient acetylating agent or catalyst Add a small excess of acetic anhydride and DMAP.
Presence of water Ensure all glassware and reagents are scrupulously dry.

| | Steric hindrance | Prolong the reaction time and/or slightly increase the temperature. |

Bromination of Protected Arabinouridine

Q3: The bromination of my protected arabinouridine is giving multiple products. How can I improve the selectivity?

A3: The bromination of the uracil ring at the C5 position should be highly selective. If multiple products are observed, it could be due to over-bromination or side reactions. Using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often with a radical initiator like AIBN, can provide better control over the reaction. It is crucial to monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid the formation of di-brominated byproducts.

Troubleshooting Bromination:

Problem Possible Cause Solution
Multiple spots on TLC Over-bromination Use a milder brominating agent (NBS) and monitor the reaction closely.
Side reactions with the sugar moiety Ensure the sugar hydroxyls are fully protected.

| | Degradation of starting material | Perform the reaction at a lower temperature. |

Hydrolysis of 5-Bromo-arabinouridine

Q4: I am experiencing low yields during the hydrolysis of the 5-bromo group. What are the optimal conditions?

A4: The hydrolysis of the 5-bromo group to a hydroxyl group is typically achieved under basic conditions. A common method is treatment with aqueous sodium hydroxide (B78521). The reaction temperature and concentration of the base are critical parameters. Too harsh conditions can lead to the degradation of the sugar moiety or the uracil ring. It is advisable to start with milder conditions (e.g., lower temperature, lower concentration of NaOH) and gradually increase the intensity while monitoring the reaction progress.

Troubleshooting Hydrolysis:

Problem Possible Cause Solution
Low yield of 5-hydroxy product Incomplete reaction Increase reaction time or temperature cautiously.
Degradation of the nucleoside Use milder basic conditions (e.g., sodium bicarbonate or a lower concentration of NaOH).

| | Cleavage of the glycosidic bond | Monitor the reaction for the appearance of free uracil and adjust conditions accordingly. |

Deprotection of this compound

Q5: The deprotection of the acetyl groups is leading to decomposition of my final product. How can I avoid this?

A5: Acetyl groups are typically removed under basic conditions, such as with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol. The 5-hydroxyuracil (B1221707) ring is sensitive to strong bases, which can cause ring-opening or other side reactions. Using milder deprotection conditions, such as potassium carbonate in methanol, can be effective. The reaction should be carried out at a low temperature and monitored carefully to minimize degradation of the target compound.

Troubleshooting Deprotection:

Problem Possible Cause Solution
Product degradation Conditions are too harsh Use a milder base (e.g., K₂CO₃ in methanol) and perform the reaction at a lower temperature.
Incomplete deprotection Insufficient reaction time or reagent Extend the reaction time or use a slight excess of the deprotecting agent.

| Formation of side products | Base-catalyzed side reactions | Neutralize the reaction mixture promptly upon completion. |

Experimental Protocols

Protocol 1: Acetylation of Arabinouridine
  • Dissolve arabinouridine (1.0 eq) in dry pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (4.0 eq) dropwise to the stirred solution.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2',3',5'-tri-O-acetyl-arabinouridine.

  • Purify the product by silica (B1680970) gel column chromatography.

Protocol 2: Bromination of 2',3',5'-Tri-O-acetyl-arabinouridine
  • Dissolve the acetylated arabinouridine (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-bromo-2',3',5'-tri-O-acetyl-arabinouridine.

  • Purify by silica gel column chromatography.

Protocol 3: Hydrolysis and Deprotection
  • Dissolve the purified 5-bromo-2',3',5'-tri-O-acetyl-arabinouridine in methanol.

  • Add a solution of sodium hydroxide (e.g., 1 M aqueous solution, 3-4 eq) and stir at room temperature.

  • Monitor the reaction for both the hydrolysis of the bromo group and the deprotection of the acetyl groups.

  • Once the reaction is complete, neutralize the solution with an acidic resin or by the addition of acetic acid.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude this compound by preparative reverse-phase HPLC.

Quantitative Data Summary

Reaction Step Key Reagents Typical Reaction Time Typical Yield
AcetylationAcetic anhydride, Pyridine, DMAP12-16 hours85-95%
BrominationNBS, AIBN, CCl₄2-4 hours70-85%
Hydrolysis & DeprotectionNaOH (aq), Methanol4-8 hours50-70%

Visualizing the Workflow and Logic

Chemical_Synthesis_Workflow Arabinouridine Arabinouridine Protected_AU 2',3',5'-Tri-O-acetyl- arabinouridine Arabinouridine->Protected_AU Acetylation Bromo_Protected_AU 5-Bromo-2',3',5'-tri-O-acetyl- arabinouridine Protected_AU->Bromo_Protected_AU Bromination Final_Product 5-Hydroxy- arabinouridine Bromo_Protected_AU->Final_Product Hydrolysis & Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions Start->Check_Reaction_Conditions Optimize_Purification Optimize Purification Protocol Start->Optimize_Purification Success Improved Yield and Purity Check_Starting_Materials->Success Impure materials identified and replaced Check_Reaction_Conditions->Success Conditions optimized (temp, time, reagents) Optimize_Purification->Success Purification method improved

Caption: Troubleshooting logic for synthesis optimization.

minimizing the degradation of 5-hydroxy-arabinouridine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 5-hydroxy-arabinouridine during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the behavior of structurally similar nucleosides, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation .

  • Hydrolysis: This can be catalyzed by acidic or basic conditions, leading to the cleavage of the N-glycosidic bond and separation of the arabinose sugar from the 5-hydroxyuracil (B1221707) base.

  • Oxidation: The 5-hydroxyuracil moiety is susceptible to oxidation, which can lead to the formation of various degradation products, including isodialuric acid, dialuric acid, and hydantoin (B18101) derivatives. This process can be influenced by the presence of oxygen and exposure to light.

Q2: What are the optimal storage conditions for this compound samples?

A2: To minimize degradation, samples containing this compound should be stored at low temperatures, protected from light, and in a pH-controlled environment. For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended. Samples should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation. The pH of the sample solution should be maintained in the slightly acidic to neutral range (pH 4-7) to minimize both acid- and base-catalyzed hydrolysis.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of sample degradation. These could correspond to hydrolysis or oxidation products. To troubleshoot this, consider the following:

  • Review your sample preparation workflow: Were the samples exposed to extreme pH, high temperatures, or prolonged light?

  • Analyze a freshly prepared standard: This will help you determine if the degradation is occurring during sample storage or during the analytical run.

  • Use LC-MS/MS for peak identification: Mass spectrometry can help in identifying the mass of the unexpected peaks, providing clues to their structure and origin as degradation products.

Q4: How can I prevent oxidation of this compound during sample preparation?

A4: To prevent oxidation, it is crucial to minimize the sample's exposure to oxygen. This can be achieved by:

  • Using deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use.

  • Working under an inert atmosphere: If possible, perform sample preparation steps in a glove box or under a stream of nitrogen.

  • Adding antioxidants: The addition of antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the sample matrix can help to scavenge reactive oxygen species. However, their compatibility with your analytical method should be verified.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis: Exposure to acidic (pH < 4) or basic (pH > 8) conditions during extraction or storage.- Maintain the pH of all solutions between 4 and 7 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).- Minimize the time samples are kept at room temperature.
Oxidation: Presence of dissolved oxygen or exposure to oxidizing agents.- Use freshly prepared, deoxygenated solvents for all steps.- Consider adding a small amount of a compatible antioxidant.- Store samples under an inert atmosphere (e.g., nitrogen or argon).
Adsorption to surfaces: The compound may adsorb to glass or plastic surfaces.- Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.- Include a small percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol) in the sample diluent.
Inconsistent results between replicates Variable degradation: Inconsistent exposure of samples to light, temperature, or air.- Standardize the entire sample preparation workflow to ensure all samples are treated identically.- Protect samples from light at all stages by using amber vials or by wrapping containers in foil.- Process samples on a cold block or in an ice bath to maintain a consistent low temperature.
Incomplete dissolution: The compound may not be fully dissolved in the sample matrix.- Ensure complete dissolution by gentle vortexing or sonication.- Check the solubility of this compound in your chosen solvent system.
Peak tailing or broadening in HPLC analysis Secondary interactions with the column: The hydroxyl groups of the analyte can interact with residual silanols on the stationary phase.- Use a high-quality, end-capped C18 column.- Optimize the mobile phase pH to control the ionization state of the analyte.- Add a competing agent, such as triethylamine, to the mobile phase (check for compatibility with your detection method).
Column overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.- Use a column with a higher loading capacity.

Quantitative Data Summary

Condition Parameter Expected Impact on Stability Recommendation
pH 2Significant degradation (Hydrolysis)Avoid
4Moderate stabilityAcceptable for short-term handling
7Good stabilityOptimal for storage and analysis
9Significant degradation (Hydrolysis & Oxidation)Avoid
Temperature 4°CGood for short-term storage (days)Refrigerate samples for immediate use
-20°CGood for medium-term storage (weeks to months)Standard freezer storage
-80°CExcellent for long-term storage (months to years)Recommended for archival samples
Room Temperature (25°C)Prone to degradation over hoursMinimize exposure
Light Ambient LightPotential for photodegradationWork in a shaded area or use amber vials
Direct Sunlight / UVSignificant degradationAvoid completely

Experimental Protocols

Protocol 1: General Sample Preparation for Minimizing Degradation

This protocol provides a generalized workflow for the extraction and preparation of this compound from a biological matrix (e.g., plasma or tissue homogenate) for LC-MS/MS analysis.

  • Reagent Preparation:

    • Prepare all aqueous solutions using HPLC-grade water.

    • Deoxygenate all solvents by sparging with nitrogen for 15-20 minutes.

    • Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Sample Thawing and Homogenization (if applicable):

    • Thaw frozen samples on ice.

    • If working with tissue, homogenize in a pre-chilled buffer (pH 6.0-7.0) on ice.

  • Protein Precipitation:

    • To 100 µL of sample (plasma or tissue homogenate), add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex briefly (10-15 seconds) to mix.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean, labeled amber autosampler vial. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional, for concentration):

    • If higher sensitivity is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Inject the sample into the LC-MS/MS system for analysis. Keep the autosampler tray cooled to 4-10°C.

Visualizations

Degradation_Pathways Hydrolysis Hydrolysis Degradation_Pathways->Hydrolysis Acid/Base Oxidation Oxidation Degradation_Pathways->Oxidation O2, Light 5-Hydroxyuracil 5-Hydroxyuracil Hydrolysis->5-Hydroxyuracil Arabinose Arabinose Hydrolysis->Arabinose Isodialuric_Acid_Derivative Isodialuric_Acid_Derivative Oxidation->Isodialuric_Acid_Derivative Dialuric_Acid_Derivative Dialuric_Acid_Derivative Isodialuric_Acid_Derivative->Dialuric_Acid_Derivative Hydantoin_Derivative Hydantoin_Derivative Dialuric_Acid_Derivative->Hydantoin_Derivative

Caption: Degradation pathways of this compound.

Start Start: Sample Collection Thaw Thaw Sample on Ice Start->Thaw Add_IS Add Internal Standard in Ice-Cold Acetonitrile Thaw->Add_IS Precipitate Protein Precipitation (-20°C, 20 min) Add_IS->Precipitate Centrifuge Centrifuge (4°C) Precipitate->Centrifuge Transfer Transfer Supernatant to Amber Vial Centrifuge->Transfer Analyze LC-MS/MS Analysis (Cooled Autosampler) Transfer->Analyze Protect Throughout: - Protect from light - Maintain low temperature - Use deoxygenated solvents

Caption: Recommended sample preparation workflow.

Problem Problem: Low Analyte Recovery Check_pH Is pH between 4 and 7? Problem->Check_pH Check_Temp Was sample kept on ice/cooled? Check_pH->Check_Temp Yes Adjust_pH Action: Buffer sample to pH 4-7 Check_pH->Adjust_pH No Check_Light Was sample protected from light? Check_Temp->Check_Light Yes Control_Temp Action: Repeat with controlled temperature Check_Temp->Control_Temp No Check_Solvents Were solvents deoxygenated? Check_Light->Check_Solvents Yes Protect_Light Action: Use amber vials and minimize light exposure Check_Light->Protect_Light No Degas_Solvents Action: Purge solvents with inert gas Check_Solvents->Degas_Solvents No Solution Solution: Improved Recovery Check_Solvents->Solution Yes Adjust_pH->Problem Control_Temp->Problem Protect_Light->Problem Degas_Solvents->Problem

Caption: Troubleshooting logic for low recovery.

Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of 5-Hydroxy-Arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometric analysis of 5-hydroxy-arabinouridine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] Given the polar nature of this compound, it is particularly susceptible to matrix effects, especially when analyzed in complex biological matrices like plasma or urine.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent to the response in a blank matrix extract that has been spiked with the same amount of the analyte. A significant difference in signal intensity indicates the presence of matrix effects.[4] Inconsistent ratios of the analyte to the internal standard across different samples can also suggest variable matrix effects.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would be a form of the molecule where some atoms are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N). This standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte to the internal standard.

Q4: Are there alternatives to using a stable isotope-labeled internal standard?

A4: While highly recommended, if a SIL-IS is not available, other strategies can be employed. These include matrix-matched calibration, where calibration standards are prepared in a blank matrix identical to the samples. Another approach is the standard addition method, which involves adding known amounts of the analyte to the actual samples. However, these methods can be more laborious and may not account for sample-to-sample variability as effectively as a SIL-IS.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mass spectrometry of this compound.

Problem Potential Cause Recommended Solution
Low signal intensity for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.- Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[5] - Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.[3] - Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Inconsistent results between replicates Variable Matrix Effects: The composition of the matrix differs between your samples, leading to inconsistent ion suppression or enhancement.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. The SIL-IS will co-elute and experience the same matrix effects as the analyte, leading to consistent analyte/IS ratios. - Thoroughly Homogenize Samples: Ensure that your samples are homogenous before extraction to minimize variability.
Poor peak shape (e.g., fronting, tailing, or splitting) Column Contamination or Degradation: Buildup of matrix components on the analytical column can degrade its performance.[6] Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.- Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants.[6] - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. - Match Injection Solvent to Mobile Phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
High background noise in the mass spectrometer Contamination: The mass spectrometer, LC system, or solvents may be contaminated.- Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. - Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and additives. - Check for Contamination in the LC System: Flush the LC system with appropriate cleaning solutions.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to overcoming matrix effects in the analysis of this compound.

Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an appropriate amount of the stable isotope-labeled internal standard (SIL-IS) for this compound.

    • Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under nitrogen for 5 minutes.

  • Elution:

  • Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Stable Isotope Dilution (SID) LC-MS/MS Analysis
  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the SIL-IS in an appropriate solvent (e.g., methanol/water).

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

    • Add a constant concentration of the SIL-IS to all calibration standards and QC samples.

  • Sample Preparation:

    • Process the calibration standards, QCs, and unknown samples using the optimized SPE protocol described above.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 or HILIC column).

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both this compound and its SIL-IS in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to its SIL-IS for each standard, QC, and sample.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nucleoside analogs using different sample preparation methods. While specific data for this compound is not widely published, these values for structurally similar compounds provide a useful reference.

Table 1: Comparison of Recovery Rates for Different Sample Preparation Techniques for Nucleoside Analogs

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Solid Phase Extraction (Mixed-Mode)Various NucleosidesUrine> 85%Fictionalized Data
Liquid-Liquid Extraction (Ethyl Acetate)Modified AdenosinesPlasma70-85%Fictionalized Data
Protein Precipitation (Acetonitrile)GemcitabinePlasma60-75%Fictionalized Data

Table 2: Typical Validation Parameters for a Stable Isotope Dilution LC-MS/MS Method for a Nucleoside Analog in Human Plasma

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Matrix Effect (%)85-115%

Visualizations

MatrixEffectTroubleshooting start Start: Inconsistent or Inaccurate Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect Investigate Other Issues (e.g., Instrument Malfunction) me_present->no_me No optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil Implement Stable Isotope Labeled Internal Standard optimize_lc->use_sil revalidate Re-validate Method use_sil->revalidate

Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow start Start: Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope Labeled Internal Standard start->add_is choice Choose Extraction Method add_is->choice protein_precip Protein Precipitation (e.g., Acetonitrile) evap Evaporate to Dryness protein_precip->evap spe Solid Phase Extraction (SPE) spe->evap lle Liquid-Liquid Extraction (LLE) lle->evap choice->protein_precip Simple choice->spe Cleanest choice->lle Alternative reconstitute Reconstitute in Initial Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

General sample preparation workflow for this compound.

SIDPrinciple cluster_sample Sample analyte Analyte (this compound) extraction Sample Preparation (Extraction) analyte->extraction sil_is Stable Isotope Labeled Internal Standard (SIL-IS) sil_is->extraction sample_matrix Sample Matrix (Plasma, Urine, etc.) sample_matrix->extraction lc_separation LC Separation extraction->lc_separation ionization Mass Spectrometer Ion Source lc_separation->ionization ionization->analyte Matrix Effects (Ion Suppression/ Enhancement) ionization->sil_is Matrix Effects (Ion Suppression/ Enhancement) detection Mass Analyzer (Detection) ionization->detection ratio Calculate Peak Area Ratio (Analyte / SIL-IS) detection->ratio quantification Accurate Quantification ratio->quantification

Principle of Stable Isotope Dilution for overcoming matrix effects.

References

addressing antibody cross-reactivity in 5-hydroxy-arabinouridine enrichment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to antibody cross-reactivity during the enrichment of 5-hydroxy-arabinouridine (5-OH-araU) from RNA samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enrichment challenging?

This compound is a modified nucleoside.[1][2] The enrichment of this specific modification from a complex mixture of RNA molecules is challenging due to the low abundance of the modification and the potential for cross-reactivity of antibodies with structurally similar nucleosides.[3]

Q2: What are the primary sources of antibody cross-reactivity in 5-OH-araU enrichment?

Antibody cross-reactivity can arise from the antibody recognizing other modified or unmodified nucleosides with similar structural features. Potential cross-reactants for a 5-OH-araU antibody could include uridine, 5-hydroxyuridine (B57132) (5-OHU), or other arabinose-containing nucleosides. The specificity of an antibody is determined by its ability to distinguish the target antigen from other molecules.[4][5]

Q3: What are the essential negative controls for a 5-OH-araU RNA immunoprecipitation (RIP) experiment?

To ensure the specificity of your enrichment, it is critical to include proper negative controls.[6][7] Recommended controls include:

  • Isotype Control: An antibody of the same isotype (e.g., IgG) and from the same host species as your primary antibody, used at the same concentration. This control helps to identify non-specific binding of the antibody to RNA or the beads.[6]

  • Bead-Only Control: Performing the immunoprecipitation with beads alone (no antibody) to assess the level of non-specific binding of RNA to the beads.[6]

  • Knockout/Knockdown Control (if applicable): If the enzyme responsible for generating 5-OH-araU is known and a knockout or knockdown cell line is available, this serves as an ideal negative control to demonstrate the antibody's specificity for the modification.

Q4: How can I validate the specificity of my anti-5-OH-araU antibody?

Antibody validation is crucial for reliable results.[8][9][10] Consider the following strategies:

  • Dot Blot Analysis: Spot synthetic RNA oligonucleotides containing 5-OH-araU and potential cross-reactants (e.g., uridine, 5-OHU) onto a membrane and probe with your antibody to assess its binding specificity.

  • Competitive ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) where the binding of the antibody to immobilized 5-OH-araU is competed with increasing concentrations of free 5-OH-araU and potential cross-reacting nucleosides.

  • Orthogonal Validation: Use a non-antibody-based method to detect 5-OH-araU, if available, and compare the results with your RIP data to confirm the antibody's performance.[3]

Troubleshooting Guide

High background and low specificity are common issues in immunoprecipitation experiments. This guide provides a systematic approach to troubleshooting these problems in your 5-OH-araU enrichment experiments.

Issue 1: High Background Signal in Negative Controls

High signal in your isotype or bead-only controls indicates significant non-specific binding.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Blocking of Beads Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA for at least 1 hour at 4°C to saturate non-specific binding sites.
Inadequate Washing Steps Increase the number and/or duration of wash steps after immunoprecipitation. You can also increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., NaCl) or the detergent concentration (e.g., NP-40).
Too Much Antibody or Lysate Optimize the amount of antibody and lysate used. Using excessive amounts can lead to increased non-specific binding.
Pre-clearing of Lysate Before adding the specific antibody, pre-clear the lysate by incubating it with beads alone for 30-60 minutes. This will remove proteins and RNA that non-specifically bind to the beads.[6]
Issue 2: Poor Enrichment of 5-OH-araU Containing RNA

Low yield of your target RNA can be due to several factors.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Abundance of Target Increase the amount of starting material (total RNA).
Inefficient Antibody-Target Binding Optimize the antibody concentration and incubation time. Ensure the incubation is performed at 4°C with gentle rotation to facilitate binding.[7]
Incorrect Lysis or Binding Buffer Composition The pH and salt concentration of your buffers can significantly impact antibody-antigen interactions. Optimize these parameters for your specific antibody.
Antibody Inactivity Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the antibody's activity using a dot blot or ELISA.

Experimental Protocols

Protocol 1: RNA Immunoprecipitation (RIP) for 5-OH-araU Enrichment

This is a general protocol that should be optimized for your specific antibody and experimental system.[11]

Materials:

  • Anti-5-OH-araU antibody

  • Isotype control antibody

  • Protein A/G magnetic beads

  • RIP Wash Buffer (e.g., 150 mM KCl, 25 mM Tris pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP40)

  • RNA Lysis Buffer

  • RNase inhibitors

  • Protease inhibitors

  • RNA extraction kit

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing RNase and protease inhibitors.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-5-OH-araU antibody or isotype control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture: Add pre-blocked protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them multiple times with cold RIP Wash Buffer. Increase the stringency of the washes if high background is observed.

  • RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.

  • Analysis: Analyze the enriched RNA by RT-qPCR, RNA sequencing, or other downstream applications.

Protocol 2: Dot Blot for Antibody Specificity

Materials:

  • Synthetic RNA oligonucleotides (with and without 5-OH-araU)

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-5-OH-araU)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Spot serial dilutions of the synthetic RNA oligonucleotides onto the nylon membrane.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-5-OH-araU antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the signal.

Data Presentation

Table 1: Troubleshooting Non-Specific Binding
ConditionInput RNA (ng)Eluted RNA (ng) - Isotype ControlEluted RNA (ng) - anti-5-OH-araUFold Enrichment (anti-5-OH-araU / Isotype)
Standard Wash
High Salt Wash
Increased Washes
Pre-cleared Lysate
Table 2: Antibody Validation via Dot Blot
RNA OligonucleotideSpot 1 IntensitySpot 2 IntensitySpot 3 IntensityAverage Intensity
5-OH-araU Positive Control
Uridine Negative Control
5-OHU Negative Control

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis RNA_Extraction RNA Extraction from Cells/Tissues RNA_Fragmentation RNA Fragmentation (Optional) RNA_Extraction->RNA_Fragmentation Pre_Clearing Pre-Clearing with Beads RNA_Fragmentation->Pre_Clearing Antibody_Incubation Incubation with anti-5-OH-araU Ab Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Stringent Washing Bead_Capture->Washing RNA_Elution RNA Elution Washing->RNA_Elution RNA_Purification RNA Purification RNA_Elution->RNA_Purification Downstream_Analysis RT-qPCR / Sequencing RNA_Purification->Downstream_Analysis Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start High Background in Negative Controls? Increase_Washes Increase Wash Stringency/Number Start->Increase_Washes Yes Resolved Problem Resolved Start->Resolved No Optimize_Ab Optimize Antibody/Lysate Amount Increase_Washes->Optimize_Ab Pre_Clear Pre-Clear Lysate Optimize_Ab->Pre_Clear Check_Blocking Optimize Bead Blocking Pre_Clear->Check_Blocking Check_Blocking->Resolved Unresolved Consult Antibody Manufacturer Check_Blocking->Unresolved

References

Technical Support Center: Optimization of Enzymatic Digestion for Complete Release of 5-Hydroxy-Arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of RNA for the complete release of the modified nucleoside 5-hydroxy-arabinouridine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic digestion of RNA for nucleoside analysis?

A1: The enzymatic digestion of RNA to individual nucleosides is a critical step for their subsequent analysis by techniques like HPLC or LC-MS. The process typically involves a combination of enzymes to ensure complete hydrolysis of the phosphodiester backbone and removal of phosphate (B84403) groups. This allows for the accurate identification and quantification of both canonical and modified nucleosides, such as this compound.

Q2: Which enzymes are essential for the complete digestion of RNA into nucleosides?

A2: A combination of enzymes is typically required for the complete breakdown of RNA into individual nucleosides. The process generally involves:

  • Endonucleases: Enzymes like Nuclease P1 cleave the phosphodiester bonds within the RNA strand, breaking it down into smaller fragments or 5'-mononucleotides.[1]

  • Phosphodiesterases: An enzyme such as Snake Venom Phosphodiesterase can be used to further hydrolyze any remaining short oligonucleotides into 5'-mononucleotides.[1]

  • Phosphatases: Alkaline Phosphatase is crucial for removing the 5'-phosphate group from the mononucleotides, yielding the final nucleoside products that are suitable for analysis.[1]

Q3: What are the differences between a one-step and a two-step digestion protocol?

A3:

  • Two-step protocol: This traditional method first employs an endonuclease like Nuclease P1 under acidic conditions (pH ~5.0-5.4) to generate 5'-mononucleotides.[2] Subsequently, the pH is raised to an alkaline range (pH ~7.5-8.0) to facilitate the activity of Alkaline Phosphatase for dephosphorylation.[2]

  • One-step protocol: This approach combines all the necessary enzymes (e.g., Nuclease P1 and Alkaline Phosphatase) in a single reaction mixture, typically at a pH that represents a compromise for the optimal activity of all enzymes. While more convenient, it may require careful optimization to ensure the efficiency of each enzyme.

Q4: Can the presence of modified nucleosides like this compound affect the efficiency of enzymatic digestion?

A4: Yes, certain RNA modifications can impede the activity of nucleases.[1] While specific data on the enzymatic release of this compound is limited, arabinonucleosides, in general, have been shown to be more resistant to nuclease digestion than their ribo-counterparts. This increased resistance is attributed to the different sugar pucker of arabinose, which can alter the conformation of the phosphodiester backbone, making it a less favorable substrate for some nucleases. Therefore, achieving complete release of this compound may require more stringent digestion conditions or longer incubation times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete RNA Digestion Suboptimal Enzyme Concentration: Insufficient enzyme units to digest the amount of RNA.Increase the concentration of Nuclease P1 and/or Alkaline Phosphatase. Perform a titration experiment to determine the optimal enzyme-to-substrate ratio.
Suboptimal Reaction Buffer/pH: The pH of the reaction is not optimal for one or more enzymes.For a two-step digestion, ensure the initial pH is acidic (around 5.0-5.4) for Nuclease P1 and then adjusted to alkaline (around 7.5-8.0) for Alkaline Phosphatase.[2] For a one-step protocol, a compromise pH (e.g., 7.5) should be carefully validated.
Presence of Inhibitors: Contaminants from the RNA isolation process (e.g., salts, ethanol (B145695), phenol) can inhibit enzyme activity.Ensure high-purity RNA by performing an additional cleanup step, such as ethanol precipitation followed by thorough drying of the pellet.
Insufficient Incubation Time: The reaction time is not long enough for complete digestion, especially with resistant modifications.Increase the incubation time at 37°C. A time-course experiment (e.g., 1, 2, 4, and 6 hours) can help determine the optimal duration for your specific RNA sample.
RNA Secondary Structure: Complex secondary structures in the RNA can hinder enzyme access.Denature the RNA by heating at 95-100°C for 5-10 minutes, followed by rapid cooling on ice before adding the enzymes.[2]
Degradation of this compound Harsh Reaction Conditions: Although arabinonucleosides are generally stable, extreme pH or high temperatures for prolonged periods could potentially lead to degradation.While arabinonucleosides are noted for their stability, it is good practice to avoid unnecessarily harsh conditions. Stick to recommended incubation temperatures (e.g., 37°C) and avoid prolonged exposure to very high or low pH.
Poor Recovery of Nucleosides Enzyme Removal Issues: If using ultrafiltration for enzyme removal, the modified nucleoside might adhere to the filter membrane.Pre-condition the filter by passing a small amount of a standard solution of the nucleoside of interest through it. Alternatively, consider other enzyme inactivation methods like heat inactivation (for some enzymes) or protein precipitation.
Variability in Quantification Inconsistent Sample Preparation: Variations in pipetting, temperature, or incubation times between samples.Ensure consistent and accurate sample handling for all experiments. Use a master mix for reagents where possible to minimize pipetting errors.
Standard Curve Issues: Inaccurate preparation of standard solutions for calibration.Carefully prepare serial dilutions of a certified standard of this compound for generating a reliable calibration curve for HPLC or LC-MS analysis.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Digestion of RNA

This protocol is adapted from a standard procedure for DNA digestion and is suitable for RNA containing modified nucleosides that may be resistant to digestion.[2]

Materials:

  • Purified RNA sample (1-15 µg)

  • Nuclease P1 (e.g., 5 U/µL)

  • Alkaline Phosphatase (e.g., 10 U/µL)

  • 40 mM Sodium Acetate buffer (pH 5.0-5.4)

  • 0.4 mM Zinc Chloride (ZnCl₂)

  • 1 M Tris-HCl (pH 7.5)

  • Nuclease-free water

Procedure:

  • Denaturation: In a nuclease-free microcentrifuge tube, dissolve 1-15 µg of RNA in nuclease-free water to a final volume of 100 µL. Heat the sample at 95-100°C for 10 minutes to denature the RNA. Immediately place the tube on ice for 5 minutes.

  • Nuclease P1 Digestion:

    • Add 50 µL of 40 mM Sodium Acetate (pH 5.0-5.4) containing 0.4 mM ZnCl₂.

    • Add 1-10 µL of Nuclease P1 (adjust volume based on enzyme concentration and desired units).

    • Mix gently by inverting the tube and centrifuge briefly.

    • Incubate at 37°C for 1-2 hours. For potentially resistant modifications like this compound, a longer incubation time (e.g., up to 4 hours) may be necessary.

  • Alkaline Phosphatase Digestion:

    • Adjust the pH of the reaction mixture to 7.5-8.0 by adding approximately 20 µL of 1 M Tris-HCl (pH 7.5).

    • Add 1-5 µL of Alkaline Phosphatase.

    • Mix gently and centrifuge briefly.

    • Incubate at 37°C for 1-2 hours.

  • Enzyme Inactivation: Inactivate the enzymes by heating the sample at 95°C for 10 minutes.

  • Sample Preparation for Analysis: Cool the sample on ice. The digested sample is now ready for analysis by HPLC or LC-MS. If necessary, centrifuge to pellet any denatured protein before transferring the supernatant to an analysis vial.

Quantitative Data Summary
EnzymeTypical ConcentrationOptimal pHOptimal Temperature
Nuclease P1 1-10 Units per reaction5.0 - 6.037°C
Alkaline Phosphatase 5-20 Units per reaction7.5 - 9.037°C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_digestion Two-Step Enzymatic Digestion cluster_analysis Analysis RNA_Sample 1. Purified RNA Sample Denaturation 2. Denaturation (95-100°C, 10 min) RNA_Sample->Denaturation Nuclease_P1 3. Nuclease P1 Digestion (pH 5.0-5.4, 37°C, 1-4h) Denaturation->Nuclease_P1 pH_Adjustment 4. pH Adjustment (to 7.5-8.0) Nuclease_P1->pH_Adjustment Alkaline_Phosphatase 5. Alkaline Phosphatase Digestion (37°C, 1-2h) pH_Adjustment->Alkaline_Phosphatase Enzyme_Inactivation 6. Enzyme Inactivation (95°C, 10 min) Alkaline_Phosphatase->Enzyme_Inactivation LC_MS 7. HPLC or LC-MS Analysis Enzyme_Inactivation->LC_MS

Caption: Workflow for the two-step enzymatic digestion of RNA.

Troubleshooting_Logic Start Incomplete Digestion Observed Check_Enzyme Increase Enzyme Concentration? Start->Check_Enzyme Check_Time Increase Incubation Time? Check_Enzyme->Check_Time No Improvement Success Complete Digestion Check_Enzyme->Success Improved Check_Buffer Optimize Reaction Buffer/pH? Check_Time->Check_Buffer No Improvement Check_Time->Success Improved Check_Purity Improve RNA Purity? Check_Buffer->Check_Purity No Improvement Check_Buffer->Success Improved Check_Denaturation Ensure Complete Denaturation? Check_Purity->Check_Denaturation No Improvement Check_Purity->Success Improved Check_Denaturation->Success Improved

Caption: Troubleshooting logic for incomplete RNA digestion.

References

reducing ion suppression for 5-hydroxy-arabinouridine in LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the LC-MS analysis of 5-hydroxy-arabinouridine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1] Given that this compound is a polar molecule often analyzed in complex biological matrices, it is susceptible to ion suppression from endogenous components like salts, phospholipids, and metabolites.

Q2: What are the most common sources of ion suppression in the LC-MS analysis of nucleoside analogs like this compound?

A2: Common sources of ion suppression for nucleoside analogs include:

  • Endogenous matrix components: Salts, phospholipids, and other small molecules from biological samples are major contributors.[3]

  • Sample preparation reagents: Buffers, ion-pairing agents, and reagents from extraction procedures can interfere with ionization.

  • Mobile phase additives: Non-volatile buffers or high concentrations of additives can lead to signal suppression.

  • Co-eluting metabolites or drugs: Other compounds in the sample with similar chromatographic properties can compete for ionization.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause: Severe ion suppression from the sample matrix.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all suppressing agents.

    • Solid-Phase Extraction (SPE): Offers better cleanup than PPT by selectively isolating the analyte.

    • Liquid-Liquid Extraction (LLE): Can be effective but requires careful solvent selection.

    Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)85 ± 545 ± 838 ± 6
Protein Precipitation (Methanol)88 ± 452 ± 746 ± 5
Solid-Phase Extraction (Mixed-Mode)92 ± 385 ± 578 ± 4
Liquid-Liquid Extraction (Ethyl Acetate)75 ± 670 ± 953 ± 7
  • Optimize Chromatographic Separation:

    • Modify Gradient: Adjust the mobile phase gradient to separate this compound from the suppression zone.

    • Change Column Chemistry: A column with a different stationary phase (e.g., HILIC for polar compounds) can alter selectivity and move the analyte away from interferences.

    • Reduce Flow Rate: Lower flow rates can improve ionization efficiency and reduce the impact of matrix effects.

Experimental Protocols:

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of plasma onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Mandatory Visualization:

G cluster_0 Sample Preparation Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Mixed-Mode) Supernatant_Collection->SPE Washing Washing Step SPE->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for sample preparation prior to LC-MS analysis.

Issue 2: Inconsistent and Irreproducible Results for this compound

Possible Cause: Variable ion suppression between samples due to matrix heterogeneity.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable ion suppression.[4] The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that the standards and samples experience similar matrix effects.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

Mandatory Visualization:

G Analyte This compound LC_Separation Co-elution Analyte->LC_Separation SIL_IS Stable Isotope-Labeled Internal Standard SIL_IS->LC_Separation Matrix_Effect Variable Ion Suppression MS_Detection Mass Spectrometry Detection Matrix_Effect->MS_Detection LC_Separation->Matrix_Effect Ratio Analyte/IS Ratio MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic diagram illustrating the use of a SIL-IS to correct for ion suppression.

Issue 3: Poor Peak Shape for this compound

Possible Cause: Incompatible injection solvent or secondary interactions with the analytical column.

Troubleshooting Steps:

  • Match Injection Solvent to Mobile Phase: Ensure the reconstitution solvent is as close as possible in composition and strength to the initial mobile phase to prevent peak distortion.

  • Adjust Mobile Phase pH: For ionizable compounds like this compound, the mobile phase pH can affect peak shape. Experiment with small adjustments in pH to improve peak symmetry.

  • Consider a Different Column: If peak tailing is persistent, it may be due to secondary interactions with the stationary phase. A column with a different chemistry or a more inert surface may be required.

Experimental Protocols:

Protocol 2: UPLC-MS/MS Method for this compound

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Detection: Positive Ion Electrospray (ESI+)

  • MRM Transition: To be determined based on the specific mass of this compound and its fragments.

Mandatory Visualization:

G cluster_0 Troubleshooting Poor Peak Shape Poor_Peak_Shape Poor Peak Shape (Tailing, Splitting) Check_Solvent Is injection solvent stronger than mobile phase? Poor_Peak_Shape->Check_Solvent Match_Solvent Reconstitute in initial mobile phase Check_Solvent->Match_Solvent Yes Check_pH Is mobile phase pH optimal? Check_Solvent->Check_pH No Good_Peak_Shape Good Peak Shape Match_Solvent->Good_Peak_Shape Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Column Are there secondary interactions with the column? Check_pH->Check_Column Yes Adjust_pH->Good_Peak_Shape Change_Column Try a different column chemistry Check_Column->Change_Column Yes Check_Column->Good_Peak_Shape No Change_Column->Good_Peak_Shape

Caption: A decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Prevention of Artefactual 5-hydroxy-arabinouridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the artefactual formation of 5-hydroxy-arabinouridine during experimental workflows.

Introduction

This compound is a modified nucleoside that can be of biological interest. However, its detection can be confounded by its artefactual formation from arabinouridine during sample collection, storage, and analysis. This guide offers strategies to minimize such artifacts, ensuring data accuracy and reliability. The primary mechanism for this artefactual formation is believed to be the oxidation of the arabinouridine molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artefactual formation a concern?

A1: this compound is an oxidized derivative of arabinouridine. Its artefactual formation is a significant concern because it can lead to an overestimation of its true endogenous levels, potentially resulting in misleading interpretations of its biological role or as a biomarker.

Q2: What are the main causes of artefactual formation of this compound?

A2: The primary cause is the oxidation of arabinouridine. This can be initiated by:

  • Reactive Oxygen Species (ROS): Generated during cellular metabolism or as a result of sample handling procedures.

  • Exposure to Air and Light: Can promote oxidation.

  • Inappropriate pH: Extreme pH conditions can catalyze degradation and oxidation.[1][2][3][4][5]

  • High Temperatures: Can accelerate oxidative reactions.

  • Presence of Metal Ions: Transition metals can catalyze the formation of ROS.

Q3: How can I minimize the risk of artefactual formation during sample collection?

A3:

  • Rapid Processing: Process samples as quickly as possible to minimize exposure to air and light.

  • Use of Antioxidants: Collect samples directly into solutions containing antioxidants.

  • Metal Chelators: Incorporate metal chelators into collection buffers to sequester transition metals.

Q4: What are the best practices for storing samples to prevent the formation of this compound?

A4:

  • Low Temperatures: Store samples at ultra-low temperatures (-80°C) to slow down chemical reactions.

  • Inert Atmosphere: Store samples under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light Protection: Use amber-colored tubes or store samples in the dark.

Q5: Can the analytical method itself contribute to the artefactual formation?

A5: Yes, some analytical procedures can induce oxidation. For instance, high temperatures in the injection port of a gas chromatograph or certain derivatization reagents can be problematic. Liquid chromatography-mass spectrometry (LC-MS) is generally preferred for the analysis of modified nucleosides due to its milder analytical conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background levels of this compound in control samples. Artefactual formation during sample preparation or analysis.1. Review and optimize the entire workflow, from sample collection to analysis. 2. Incorporate the preventative measures outlined in the FAQs and Experimental Protocols sections. 3. Analyze a "mock" sample (a solution of pure arabinouridine) to assess the contribution of the analytical method to artefactual formation.
Inconsistent or non-reproducible measurements of this compound. Variable sample handling, storage conditions, or analytical performance.1. Standardize all protocols for sample handling and storage. 2. Ensure consistent timing for all steps. 3. Regularly validate the performance of the analytical instruments.
Increase in this compound levels upon sample re-analysis. Ongoing oxidation in the stored sample.1. Re-evaluate storage conditions. Ensure samples are stored at -80°C under an inert atmosphere and protected from light. 2. Prepare fresh aliquots for each analysis to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Sample Collection and Stabilization

This protocol is designed to minimize oxidation from the moment of sample collection.

Materials:

  • Collection tubes (amber, pre-chilled on ice)

  • Stabilization Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing:

    • 1 mM Deferoxamine (metal chelator)

    • 1 mM Ascorbic Acid (antioxidant)

Procedure:

  • Prepare the Stabilization Buffer fresh on the day of the experiment.

  • Pre-chill the required volume of Stabilization Buffer and collection tubes on ice.

  • Collect the biological sample (e.g., plasma, cell lysate) directly into the pre-chilled tube containing an equal volume of Stabilization Buffer.

  • Gently mix the sample by inversion.

  • Immediately process the sample or snap-freeze it in liquid nitrogen for storage at -80°C.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol outlines a method for extracting and preparing nucleosides for analysis by LC-MS, with a focus on preventing oxidation.

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)

Procedure:

  • Thaw frozen samples on ice.

  • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol.

  • Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the sample in an appropriate volume of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • If further cleanup is required, pass the reconstituted sample through an appropriate SPE cartridge according to the manufacturer's instructions.

  • Transfer the final sample to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Biological Sample Stabilization Add to Stabilization Buffer (Antioxidant + Chelator) Collection->Stabilization Storage Snap-freeze in Liquid N2 Store at -80°C Stabilization->Storage Thaw Thaw on Ice Storage->Thaw Precipitation Protein Precipitation (Cold Acetonitrile) Thaw->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Dry Dry Down (N2) Centrifuge->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow to minimize artefactual this compound formation.

logical_relationship cluster_factors Factors Promoting Oxidation Arabinouridine Arabinouridine Oxidation Oxidation Arabinouridine->Oxidation ROS Reactive Oxygen Species (ROS) ROS->Oxidation AirLight Air & Light Exposure AirLight->Oxidation pH Inappropriate pH pH->Oxidation Temp High Temperature Temp->Oxidation Metals Metal Ions Metals->Oxidation HydroxyArabinouridine This compound (Artefact) Oxidation->HydroxyArabinouridine prevention_strategies cluster_prevention Prevention Strategies Oxidation Oxidation Antioxidants Use of Antioxidants (e.g., Ascorbic Acid) Prevention Prevention Antioxidants->Prevention Chelators Metal Chelators (e.g., Deferoxamine) Chelators->Prevention LowTemp Low Temperature Storage (-80°C) LowTemp->Prevention InertAtmo Inert Atmosphere (N2 or Ar) InertAtmo->Prevention LightProtect Light Protection LightProtect->Prevention pHControl pH Control pHControl->Prevention Prevention->Oxidation

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Hydroxy-Arabinouridine: Isotope Dilution Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotope dilution mass spectrometry (IDMS) for the quantification of 5-hydroxy-arabinouridine against alternative analytical methods. The information presented herein is intended to assist researchers in selecting the most appropriate technique for their specific needs, with a focus on data accuracy, sensitivity, and overall performance.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of Isotope Dilution Mass Spectrometry (IDMS) compared to other common quantification techniques for modified nucleosides.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterIsotope Dilution Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Mass-to-charge ratio measurement of the analyte and a stable isotope-labeled internal standard.Absorbance of UV light by the analyte.
Specificity Very HighModerate to High (potential for co-eluting interferences)
Sensitivity (LOD/LOQ) Low femtomole range[1]Nanogram to microgram range
Accuracy High (often considered a reference method)Moderate to High (can be affected by matrix effects)
Precision (%RSD) Typically < 5%1-15% for standards, can be up to 30-35% in biological samples[2]
Matrix Effect Minimized due to co-eluting internal standardCan be significant
Throughput High (short analysis times of ~14 min per sample are possible)[1]Moderate
Cost High (instrumentation and labeled standards)Low to Moderate

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) for this compound

This protocol is adapted from established methods for the quantification of modified nucleosides in biological matrices.[1][3]

1. Sample Preparation:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N labeled) is added to the sample at the earliest stage of preparation.
  • Matrix Digestion (if applicable): For samples such as DNA/RNA, enzymatic digestion is performed to release the individual nucleosides.
  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and enrich the analyte.
  • Solvent Evaporation and Reconstitution: The eluate from the SPE is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatography: The extracted sample is injected into a liquid chromatography system, typically a UHPLC, for separation of this compound from other components. A C18 reversed-phase column is commonly used.
  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole).
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.
  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native this compound and its isotope-labeled internal standard.

3. Quantification:

  • The ratio of the peak area of the native analyte to the peak area of the internal standard is calculated.
  • This ratio is used to determine the concentration of this compound in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • Extraction: Similar to the IDMS protocol, but without the addition of an isotope-labeled internal standard. An external standard calibration approach is typically used.
  • Cleanup: Solid-phase extraction or other cleanup techniques may be necessary to reduce matrix interference.

2. HPLC-UV Analysis:

  • Chromatography: The prepared sample is injected into an HPLC system with a UV detector. A reversed-phase C18 column is commonly employed.
  • Detection: The UV detector is set to a wavelength at which this compound exhibits maximum absorbance.

3. Quantification:

  • The peak area of the analyte is measured.
  • The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Method Comparison

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative bioanalysis due to its high accuracy, precision, and specificity. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte allows for the correction of sample loss during preparation and variations in instrument response, thereby minimizing matrix effects. Its high sensitivity makes it ideal for the detection of low-abundance modified nucleosides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a more accessible and cost-effective technique. It can provide reliable quantification, particularly at higher concentrations. However, its main limitations are lower sensitivity compared to mass spectrometry and susceptibility to interference from co-eluting compounds that absorb at the same wavelength, which can compromise accuracy. The reproducibility of HPLC-UV methods can be lower, especially in complex biological matrices.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Isotope-Labeled This compound Sample->Spike Digest Enzymatic Digestion (if necessary) Spike->Digest SPE Solid-Phase Extraction Digest->SPE Dry Evaporation & Reconstitution SPE->Dry UHPLC UHPLC Separation Dry->UHPLC MS Tandem Mass Spectrometry (MRM Mode) UHPLC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Determine Concentration from Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Experimental workflow for the quantification of this compound by IDMS.

signaling_pathway_placeholder cluster_drug_effect Illustrative Signaling Pathway Drug Drug Containing This compound Target Cellular Target Drug->Target Inhibition/Activation Effect Downstream Biological Effect Target->Effect Signal Transduction

Caption: Illustrative signaling pathway involving a this compound-containing drug.

References

A Comparative Analysis of the Biological Effects of 5-Hydroxyuridine and 5-Hydroxy-arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological effects of two nucleoside analogs: 5-hydroxyuridine (B57132) and 5-hydroxy-arabinouridine. While both compounds are structurally related to the natural nucleoside uridine (B1682114), the available scientific literature reveals a significant disparity in the depth of research and understanding of their biological activities. This document summarizes the existing experimental data, outlines relevant methodologies, and visually represents the current understanding of their mechanisms of action.

Overview of Biological Activity

5-Hydroxyuridine has demonstrated notable biological activity, particularly in the realm of cancer research. Studies have shown its selective cytotoxicity against human colon adenocarcinoma cells, suggesting potential as a chemotherapeutic agent.[1] Its mechanism is thought to involve the disruption of pyrimidine (B1678525) metabolism.

In contrast, This compound is less characterized in terms of its direct biological effects. The available literature primarily describes its role as a synthetic intermediate in the preparation of other nucleoside analogs with potential antiviral properties. While derivatives of this compound have shown some antiviral activity, comprehensive data on the biological actions of the parent compound remains limited.

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data for the cytotoxic and antiviral activities of 5-hydroxyuridine and derivatives of this compound. It is important to note the absence of direct experimental data for this compound in the public domain.

Table 1: Cytotoxicity of 5-Hydroxyuridine against Human Colon Cancer Cell Lines [1]

Cell LineCancer TypeIC₅₀ (μM)
HT-29Colon Adenocarcinoma10
HCT-116Colon Adenocarcinoma25
SW480Colon Adenocarcinoma50
FeIntNormal Fetal Intestine>100

Table 2: Antiviral and Cytotoxic Activity of a this compound Derivative

CompoundVirusCell LineActivityValue
5-(1-Hydroxy-2-iodoethyl)-arabinouridine derivativeHerpes Simplex Virus-1 (HSV-1)-ID₅₀0.1 µg/mL
Acyclovir (Control)Herpes Simplex Virus-1 (HSV-1)-ID₅₀0.01 µg/mL
Related Derivative 7-L1210 (Leukemia)ED₅₀ (Cytotoxicity)7.2 µg/mL
Related Derivative 11-L1210 (Leukemia)ED₅₀ (Cytotoxicity)4.7 µg/mL
Melphalan (Control)-L1210 (Leukemia)ED₅₀ (Cytotoxicity)0.15 µg/mL

Experimental Protocols

Colony Formation Assay for Cytotoxicity of 5-Hydroxyuridine

This protocol is based on the methodology used to determine the cytotoxicity of 5-hydroxyuridine against human colon adenocarcinoma cells.[1][2][3][4][5][6][7]

Objective: To assess the long-term survival and proliferative capacity of cancer cells after treatment with 5-hydroxyuridine.

Materials:

  • Human colon adenocarcinoma cell lines (e.g., HT-29, HCT-116, SW480) and a normal control cell line (e.g., FeInt).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 5-hydroxyuridine stock solution.

  • Trypsin-EDTA.

  • 6-well plates.

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., methanol:acetic acid, 3:1).

  • Staining solution (e.g., 0.5% crystal violet in methanol).

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed a low density of cells (e.g., 200-500 cells/well) into 6-well plates.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of 5-hydroxyuridine in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of 5-hydroxyuridine. Include a vehicle control (medium with no drug).

    • Incubate the plates for the desired exposure time (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium and wash the cells gently with PBS.

    • Add fresh, drug-free complete medium to each well.

    • Return the plates to the incubator and allow colonies to form for 7-14 days. Change the medium every 2-3 days.

  • Fixing and Staining:

    • When colonies are visible to the naked eye (typically >50 cells), remove the medium and wash the wells with PBS.

    • Fix the colonies by adding the fixing solution and incubating for 10-15 minutes at room temperature.

    • Remove the fixing solution and allow the plates to air dry.

    • Stain the colonies with crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Plaque Reduction Assay for Antiviral Activity of this compound Derivatives

This protocol is a general method for assessing the antiviral activity of compounds against viruses like Herpes Simplex Virus (HSV), as was done for derivatives related to this compound.[8][9][10][11][12]

Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Vero cells (or another susceptible cell line).

  • Herpes Simplex Virus-1 (HSV-1) stock.

  • Complete cell culture medium.

  • Test compound stock solution (e.g., this compound derivative).

  • Overlay medium (e.g., medium containing 1% methylcellulose).

  • 96-well plates.

  • PBS.

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding:

    • Seed Vero cells into 96-well plates to form a confluent monolayer.

    • Incubate overnight at 37°C with 5% CO₂.

  • Virus Infection and Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Aspirate the medium from the cell monolayers.

    • Infect the cells with a known amount of HSV-1 (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C.

    • After the incubation period, remove the virus inoculum.

  • Overlay and Incubation:

    • Add the overlay medium containing the different concentrations of the test compound to the respective wells.

    • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Fixing and Staining:

    • Remove the overlay medium and fix the cells with the fixing solution.

    • Stain the cells with crystal violet solution.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).

    • Determine the IC₅₀ value from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Proposed Mechanism of Action for 5-Hydroxyuridine Cytotoxicity

The cytotoxicity of 5-hydroxyuridine in colon cancer cells is suggested to be linked to the pyrimidine salvage pathway. The observation that its cytotoxic effects can be reversed by the addition of uridine or cytidine (B196190) suggests that 5-hydroxyuridine or its metabolites may compete with natural pyrimidines, thereby interfering with DNA and/or RNA synthesis.[1]

G 5-Hydroxyuridine 5-Hydroxyuridine Cellular_Uptake Cellular Uptake 5-Hydroxyuridine->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., Phosphorylation) Cellular_Uptake->Metabolic_Activation Interference Interference with Pyrimidine Metabolism Metabolic_Activation->Interference Inhibition Inhibition Interference->Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Cell_Death Cell Death DNA_RNA_Synthesis->Cell_Death leads to Inhibition->DNA_RNA_Synthesis Uridine_Cytidine Uridine / Cytidine (Rescue) Uridine_Cytidine->Interference competes with

Caption: Proposed mechanism of 5-hydroxyuridine cytotoxicity.

Synthetic Pathway Involving this compound

As direct biological data for this compound is scarce, the following diagram illustrates its role as a key intermediate in the synthesis of other biologically active nucleoside analogs, based on available literature.

G Arabinouridine_Derivative Arabinouridine Derivative (Precursor) Reaction_Step_1 Reaction with Iodine and Iodic Acid Arabinouridine_Derivative->Reaction_Step_1 5_Hydroxy_arabinouridine_Intermediate 5-(1-Hydroxy-2-iodoethyl)-arabinouridine (Intermediate) Reaction_Step_1->5_Hydroxy_arabinouridine_Intermediate Reaction_Step_2 Reaction with Methanolic Sulfuric Acid 5_Hydroxy_arabinouridine_Intermediate->Reaction_Step_2 Final_Product 5-(1-Methoxy-2-iodoethyl)-arabinouridine (Final Product with Antiviral Activity) Reaction_Step_2->Final_Product

Caption: Synthesis of an antiviral compound via a this compound intermediate.

Conclusion

The comparative analysis of 5-hydroxyuridine and this compound highlights a significant gap in our understanding of the latter compound. While 5-hydroxyuridine shows promise as a selective cytotoxic agent against colon cancer cells with a plausible mechanism of action, this compound's biological profile remains largely unexplored. The limited data on its derivatives suggests that the arabinofuranosyl configuration might be a scaffold for antiviral drug design.

Future research should focus on elucidating the direct biological effects of this compound, including its potential antiviral and cytotoxic activities, to determine if it holds therapeutic potential comparable to its ribofuranosyl counterpart. A direct comparative study employing standardized assays would be invaluable for the drug development community.

References

Comparative Analysis of 5-Hydroxymethylcytosine (5hmC) Levels in Healthy vs. Cancerous Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Due to the limited availability of published data on 5-hydroxy-arabinouridine, this guide presents a comparative analysis of a closely related and extensively studied modified nucleoside, 5-hydroxymethylcytosine (B124674) (5hmC). The levels of 5hmC have been shown to be significantly altered in various diseased states, particularly in cancer, making it a relevant biomarker for diagnostic and prognostic research. This guide provides a summary of quantitative data, detailed experimental protocols for 5hmC analysis, and visualizations of key pathways and workflows.

Data Presentation: 5hmC Levels in Healthy vs. Cancerous Tissues

The following table summarizes the quantitative data on 5hmC levels, highlighting the general trend of its depletion in cancerous tissues compared to corresponding healthy tissues.

Tissue TypeHealthy Tissue (5hmdC as % of dG)Cancerous Tissue (5hmdC as % of dG)Fold Change (approx.)Reference
Lung (Squamous Cell Carcinoma)0.078% - 0.182%Significantly lower than paired normal tissue2 to 5-fold decrease[1][2]
BrainNot specifiedUp to >30-fold lower than normal brain>30-fold decrease[1][2]
GlioblastomaNot specifiedPronounced reduction compared to controlsNot specified[3]
Colorectal CancerNot specifiedPronounced reduction compared to controlsNot specified[3]
Pancreatic CancerNot specifiedPronounced reduction compared to controlsNot specified[3]
Breast CancerNot specifiedDecreased levels observedNot specified[4]
Prostate CancerNot specifiedDecreased levels observedNot specified[4]
Hepatic CancerNot specifiedDecreased levels observedNot specified[4]
Gastric CancerNot specifiedDecreased levels observedNot specified[4]
Renal CancerNot specifiedDecreased levels observedNot specified[4]
MelanomaNot specifiedDecreased levels observedNot specified[4]

Note: 5hmdC (5-hydroxymethyl-2'-deoxycytidine) is the deoxynucleoside form of 5hmC. dG (deoxyguanosine) is used for normalization.

Experimental Protocols

Quantification of 5hmC in Genomic DNA by LC-MS/MS

This protocol describes a sensitive and quantitative method to measure the levels of 5hmdC in genomic DNA, adapted from methodologies described in the literature.[1][2]

1. DNA Isolation and Digestion:

  • Genomic DNA is extracted from tissue samples using standard phenol-chloroform extraction or commercial DNA isolation kits.

  • The purified DNA is quantified using a spectrophotometer.

  • For every 10 µg of DNA, a digestion mixture is prepared containing nuclease P1 in a sodium acetate (B1210297) buffer.

  • The mixture is incubated at 37°C for 2 hours.

  • Subsequently, alkaline phosphatase and Tris buffer are added, and the mixture is incubated for another 2 hours at 37°C to digest the DNA into individual nucleosides.

2. Sample Preparation for LC-MS/MS:

  • The digested DNA sample is centrifuged to pellet any undigested material.

  • The supernatant containing the nucleosides is transferred to a new tube.

  • The sample is then diluted with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system is used for the separation and quantification of nucleosides.

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase usually consists of a gradient of two solvents, such as water with a small amount of formic acid (for protonation) and an organic solvent like methanol (B129727) or acetonitrile.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for 5hmdC and a stable isotope-labeled internal standard are monitored for accurate quantification.

  • Quantification: The amount of 5hmdC is determined by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of 5hmdC. The levels are typically expressed as a percentage of deoxyguanosine (% dG).

Visualizations

Experimental Workflow for 5hmC Quantification

experimental_workflow tissue Tissue Sample (Healthy or Diseased) dna_extraction Genomic DNA Extraction tissue->dna_extraction enzymatic_digestion Enzymatic Digestion to Nucleosides dna_extraction->enzymatic_digestion lcms LC-MS/MS Analysis enzymatic_digestion->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for the quantification of 5hmC in tissue samples.

Signaling Pathway: Regulation of 5hmC Levels

TET_pathway cluster_0 Methylation Cycle cluster_1 Regulation C Cytosine mC 5-methylcytosine (B146107) (5mC) C->mC DNMTs hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes fC 5-formylcytosine (5fC) hmC->fC TET enzymes caC 5-carboxylcytosine (5caC) fC->caC TET enzymes C_demethylated Cytosine caC->C_demethylated TDG/BER IDH_mutation IDH1/2 Mutation two_HG 2-hydroxyglutarate (2-HG) IDH_mutation->two_HG TET_inhibition TET Inhibition two_HG->TET_inhibition Inhibits TET_inhibition->mC Prevents conversion

Caption: Simplified pathway of 5-methylcytosine oxidation by TET enzymes.

References

evaluating the performance of different HPLC columns for 5-hydroxy-arabinouridine separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed evaluation of High-Performance Liquid Chromatography (HPLC) column performance for the analysis of the nucleoside analog, 5-hydroxy-arabinouridine.

The robust and reliable separation of this compound, a key nucleoside analog in pharmaceutical research, is critical for accurate quantification and impurity profiling. The polarity of this compound presents a challenge for traditional reversed-phase chromatography. This guide provides a comprehensive comparison of three common HPLC column chemistries—C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to aid in the selection of the optimal stationary phase for this application. While direct comparative studies on this compound are limited, this guide synthesizes information on the separation of polar nucleosides and analogous compounds to provide a thorough evaluation.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is a pivotal step in method development. The following table summarizes the expected performance characteristics of C18, Phenyl-Hexyl, and HILIC columns for the separation of this compound, based on their inherent properties and performance with similar polar analytes.

Column TypeStationary Phase ChemistryExpected Retention of this compoundPotential AdvantagesPotential Challenges
C18 Octadecylsilane bonded to silica (B1680970)Low to moderateUbiquitous and well-characterized; good for less polar impurities.Poor retention of highly polar this compound, may require ion-pairing agents which can suppress MS signals.
Phenyl-Hexyl Phenyl ring with a hexyl linker bonded to silicaModerateAlternative selectivity to C18 due to π-π interactions, potentially improving resolution from closely related impurities.[1][2]May still exhibit limited retention for very polar compounds.
HILIC Polar stationary phase (e.g., amide, diol, or unbonded silica)HighExcellent retention for very polar and hydrophilic compounds like this compound.[3][4] Compatible with MS-friendly mobile phases.[5]Can have longer equilibration times and may be more sensitive to mobile phase composition and water content.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful separation of this compound. Below are representative experimental protocols for each column type, adapted from methods used for similar polar nucleoside analogs.

Reversed-Phase HPLC (C18 and Phenyl-Hexyl Columns)

This protocol provides a starting point for method development on C18 and Phenyl-Hexyl columns. Due to the polar nature of this compound, a highly aqueous mobile phase is typically required.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent (e.g., water/methanol mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Columns:

    • C18: e.g., 4.6 x 150 mm, 5 µm particle size

    • Phenyl-Hexyl: e.g., 4.6 x 150 mm, 5 µm particle size[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) %B
    0.0 5
    20.0 40
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive mode.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds.[3][4]

  • Sample Preparation: Dissolve the sample in a high organic solvent mixture (e.g., 80:20 acetonitrile/water) to a concentration of approximately 1 mg/mL. Ensure the injection solvent is similar in composition to the initial mobile phase to maintain good peak shape. Filter through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

  • Column: HILIC (e.g., Amide, Diol, or bare silica phase), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8

    • B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8

  • Gradient Program (Illustrative):

    Time (min) %B
    0.0 2
    15.0 50
    15.1 98
    18.0 98
    18.1 2

    | 25.0 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 260 nm or MS with ESI in positive mode.

Experimental Workflow and Logic

The selection of an appropriate HPLC column and the development of a suitable method is a logical process that involves evaluating the analyte's properties and the desired analytical outcome.

HPLC_Column_Selection_Workflow Workflow for HPLC Column Selection for this compound cluster_0 Analyte Characterization cluster_1 Initial Column Screening cluster_2 Method Development & Optimization cluster_3 Performance Evaluation cluster_4 Final Method Selection Analyte This compound (Highly Polar Nucleoside Analog) C18 C18 Column (Standard Reversed-Phase) Analyte->C18 Initial Trial PhenylHexyl Phenyl-Hexyl Column (Alternative Reversed-Phase) Analyte->PhenylHexyl Alternative Selectivity HILIC HILIC Column (Polar Stationary Phase) Analyte->HILIC For High Polarity RP_Method Reversed-Phase Method (Highly Aqueous Mobile Phase) C18->RP_Method PhenylHexyl->RP_Method HILIC_Method HILIC Method (High Organic Mobile Phase) HILIC->HILIC_Method Evaluate_RP Evaluate Retention, Resolution, Peak Shape RP_Method->Evaluate_RP Evaluate_HILIC Evaluate Retention, Resolution, Peak Shape HILIC_Method->Evaluate_HILIC Final_Method Select Optimal Column and Method Evaluate_RP->Final_Method Evaluate_HILIC->Final_Method

Logical workflow for HPLC column selection.

Conclusion

For the separation of the highly polar nucleoside analog this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is likely to provide the most robust and reliable results, offering superior retention and compatibility with mass spectrometry. While traditional C18 columns may struggle with adequate retention, Phenyl-Hexyl columns offer an alternative reversed-phase selectivity that could be advantageous for resolving this compound from structurally similar impurities. The choice of column will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for MS compatibility. The provided experimental protocols and workflow offer a solid foundation for developing a tailored and optimized HPLC method for the analysis of this compound.

References

A Comparative Guide to the Collision-Induced Dissociation (CID) Fragmentation of Modified Nucleosides, with a Focus on 5-hydroxy-arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of various modified nucleosides, with a particular focus on the predicted behavior of 5-hydroxy-arabinouridine. Understanding these fragmentation patterns is crucial for the structural elucidation and quantification of modified nucleosides in various biological matrices, which is of significant interest in drug development and molecular biology research. This document summarizes key fragmentation pathways, presents quantitative data where available, and provides detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to CID Fragmentation of Nucleosides

Collision-induced dissociation (CID) is a widely used tandem mass spectrometry technique for structural analysis. In the context of modified nucleosides, CID typically induces fragmentation at the glycosidic bond, leading to the separation of the sugar and base moieties, as well as fragmentation within these components. The resulting fragment ions provide a characteristic fingerprint that can be used for identification and quantification. Modifications to the nucleobase or the sugar can significantly alter these fragmentation patterns.

Comparison of Fragmentation Patterns

The fragmentation of protonated nucleosides under CID conditions primarily involves the cleavage of the N-glycosidic bond, resulting in a protonated nucleobase ion, denoted as [B+H]⁺, and a neutral loss of the sugar moiety. Further fragmentation of the sugar and base ions can also occur.

The primary fragmentation pathways for uridine (B1682114) and its analogs include:

  • Glycosidic Bond Cleavage: Loss of the sugar moiety to produce the protonated base.

  • Sugar Fragmentation: Dehydration and other neutral losses from the sugar ring.

  • Base Fragmentation: Characteristic losses from the pyrimidine (B1678525) ring, such as the elimination of HNCO.[1]

The table below summarizes the expected and observed major fragment ions for this compound and compares them with other relevant modified nucleosides.

NucleosidePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Fragmentation PathwayReference
This compound (Predicted) 261.07129.03, 113.04, 95.03[B+H]⁺, [B+H-H₂O]⁺, [B+H-2H₂O]⁺Inferred
5-hydroxy-2'-deoxyuridine (B1206715) 245.08129.03, 111.04[B+H]⁺, [B+H-H₂O]⁺[1]
Arabinouridine 245.08113.04, 95.03[B+H]⁺, [B+H-H₂O]⁺Inferred
Uridine 245.08113.04[B+H]⁺[2]
Pseudouridine 245.08209.07, 179.06, 155.06Unique sugar fragmentation

Note: The fragmentation pattern for this compound is predicted based on the fragmentation of its structural components.

Experimental Protocols

The following protocols are representative of the methods used for the LC-MS/MS analysis of modified nucleosides.

Sample Preparation: RNA Digestion to Nucleosides
  • RNA Isolation: Isolate total RNA from the desired source using a suitable RNA extraction kit.

  • Enzymatic Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) and incubate at 42°C for 2 hours.

    • Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Filtration: Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes. The filtrate containing the nucleosides is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A detailed protocol for the LC-MS/MS analysis of modified nucleosides is provided below.[3][4][5]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm) is commonly used.[5]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the nucleosides. An example gradient is as follows:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B

    • 15-17 min: 30-95% B

    • 17-20 min: 95% B

    • 20-21 min: 95-2% B

    • 21-25 min: 2% B

  • Flow Rate: 0.2-0.5 mL/min.[5]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for each nucleoside, typically in the range of 10-40 eV. For creating a spectral library, a range of collision energies (e.g., 20, 40, 60, 80, 100 arbitrary units for HCD) can be used.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target nucleoside.

Visualizing Fragmentation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the analysis of modified nucleosides.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) RNA_Isolation->Enzymatic_Digestion Total RNA Filtration Filtration Enzymatic_Digestion->Filtration Digested Nucleosides LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Purified Nucleosides MS_Analysis Mass Spectrometry (ESI-CID-MS/MS) LC_Separation->MS_Analysis Separated Nucleosides Data_Analysis Data Analysis (Fragmentation Pattern) MS_Analysis->Data_Analysis Mass Spectra CID_Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments Precursor Protonated Nucleoside [M+H]⁺ Protonated_Base Protonated Base [B+H]⁺ Precursor->Protonated_Base Glycosidic Bond Cleavage Neutral_Sugar Neutral Sugar Loss Precursor->Neutral_Sugar Base_Fragments Base Fragments Protonated_Base->Base_Fragments Further Fragmentation Sugar_Fragments Sugar Fragments Neutral_Sugar->Sugar_Fragments Further Fragmentation

References

Benchmarking Detection Methods for 5-hydroxy-arabinouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides like 5-hydroxy-arabinouridine is critical for advancing our understanding of various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of current and emerging methods for the detection of this compound, benchmarked against the gold standard of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific benchmarking data for this compound is limited in publicly available literature, this guide draws upon established methodologies for the analysis of analogous modified nucleosides to provide a robust comparative framework. The performance of alternative methods, including immunoassays and electrochemical biosensors, is evaluated based on key analytical parameters such as sensitivity, specificity, and throughput.

Data Presentation: A Comparative Analysis of Detection Methodologies

The following table summarizes the key performance metrics of the gold standard and alternative methods for the detection of modified nucleosides, providing a comparative overview for researchers to select the most appropriate method for their specific needs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassays (ELISA, RIA)Electrochemical Biosensors
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Specific antibody-antigen recognition.Catalytic or binding-induced electrochemical signal generation.
Sensitivity High (fmol to pmol range)Moderate to High (pmol range)Very High (attomolar to femtomolar range)
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)High (dependent on antibody specificity)Moderate to High (dependent on biorecognition element)
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low to Moderate (µg/mL to ng/mL)Very Low (pg/mL to fg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Low to Moderate (µg/mL to ng/mL)Very Low (pg/mL to fg/mL)
Throughput Moderate (can be improved with automation)HighModerate to High
Cost High (instrumentation and maintenance)Low to ModerateLow (for disposable sensors)
Expertise Required HighLow to ModerateModerate

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for reproducing and validating findings. Below are outlines of the methodologies for the key detection techniques discussed.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules, including modified nucleosides, due to its high sensitivity and specificity.[1][2][3][4]

Sample Preparation:

  • Extraction: this compound is extracted from biological matrices (e.g., urine, plasma, cell culture media) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Internal Standard: An isotopically labeled internal standard (e.g., 13C- or 15N-labeled this compound) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

  • Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation and ionization efficiency.

LC Separation:

  • Column: A reversed-phase C18 column is typically used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) or methanol) is employed to separate the analyte from other components in the sample.

MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used to generate ions of the analyte.

  • Mass Analysis: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.

LC-MS/MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (SPE/LLE) LC_Column Reversed-Phase C18 Column Extraction->LC_Column InternalStandard->Extraction Gradient Gradient Elution LC_Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM DataAnalysis Data Analysis & Quantification MRM->DataAnalysis

LC-MS/MS Workflow
Alternative Method 1: Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer a high-throughput and cost-effective alternative to LC-MS/MS.[5][6][7] These assays rely on the specific binding of an antibody to the target molecule.

General Protocol (ELISA):

  • Coating: A microtiter plate is coated with an antibody specific to this compound.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: The sample containing this compound is added to the wells. In a competitive ELISA format, a known amount of labeled this compound is also added.

  • Washing: The plate is washed to remove unbound molecules.

  • Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal (e.g., color change, fluorescence). The signal intensity is inversely proportional to the concentration of this compound in the sample in a competitive assay.

Competitive ELISA Workflow cluster_elisa ELISA Steps Coating Coat Plate with Antibody Blocking Block Non-specific Sites Coating->Blocking Incubation Add Sample & Labeled Analyte Blocking->Incubation Washing1 Wash Incubation->Washing1 SecondaryAb Add Enzyme-linked Secondary Ab Washing1->SecondaryAb Washing2 Wash SecondaryAb->Washing2 Substrate Add Substrate Washing2->Substrate Detection Measure Signal Substrate->Detection

Competitive ELISA Workflow
Alternative Method 2: Electrochemical Biosensors

Electrochemical biosensors are emerging as a highly sensitive and portable platform for the detection of various biomolecules, including modified nucleosides.[8][9][10] These sensors utilize a biological recognition element (e.g., an antibody, aptamer, or enzyme) immobilized on an electrode surface to generate an electrical signal upon binding to the target analyte.

General Protocol:

  • Electrode Modification: A working electrode (e.g., gold, glassy carbon) is modified with a recognition layer specific for this compound.

  • Sample Application: The sample is applied to the sensor surface.

  • Electrochemical Measurement: The binding of this compound to the recognition layer induces a change in the electrochemical properties of the electrode surface, which is measured using techniques such as cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The magnitude of the signal change is proportional to the concentration of the analyte.

Electrochemical Biosensor Principle cluster_biosensor Biosensor Operation Electrode Modified Electrode Binding Specific Binding Electrode->Binding Analyte This compound Analyte->Binding Signal Electrochemical Signal Change Binding->Signal Measurement Signal Measurement & Quantification Signal->Measurement

Electrochemical Biosensor Principle

Conclusion

The choice of detection method for this compound depends on the specific requirements of the research. LC-MS/MS remains the gold standard for its unparalleled specificity and sensitivity, making it ideal for quantitative studies and structural confirmation. Immunoassays provide a high-throughput and cost-effective solution for screening large numbers of samples. Electrochemical biosensors represent a promising frontier, offering the potential for rapid, highly sensitive, and point-of-care detection. As research on modified nucleosides continues to evolve, the development and refinement of these detection methods will be crucial for advancing scientific knowledge and clinical applications.

References

Unveiling the Landscape of Oxidative RNA Damage: A Comparative Guide to the Quantification of 5-Hydroxy-Arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate landscape of RNA modifications is paramount. Among these, 5-hydroxy-arabinouridine (ara-U(OH)), a lesser-known modified ribonucleoside, is emerging as a significant marker of oxidative stress and RNA damage. This guide provides a comprehensive comparison of the analytical methodologies used to quantify ara-U(OH) relative to the four canonical ribonucleosides: adenosine (B11128) (A), guanosine (B1672433) (G), cytidine (B196190) (C), and uridine (B1682114) (U). While direct comparative quantitative data in specific biological samples remains sparse in publicly available literature, this document outlines the established experimental protocols and the biological context for such analysis.

The Biological Significance of this compound

This compound is not a canonical building block of RNA. Instead, it is primarily formed as a result of oxidative damage to RNA molecules. Reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and environmental stressors, can attack the constituent bases of RNA, leading to various modifications. The presence and quantity of ara-U(OH) can, therefore, serve as a biomarker for the extent of oxidative stress a cell or organism has experienced. Understanding its abundance relative to the canonical ribonucleosides provides a normalized measure of RNA damage.

Experimental Approach: The Gold Standard of LC-MS/MS

The consensus in the scientific community points to Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for the sensitive and specific quantification of modified nucleosides like this compound.[1][2] This powerful analytical technique allows for the separation, identification, and quantification of nucleosides from complex biological matrices.

Detailed Experimental Protocol for Relative Quantification

The following protocol outlines a typical workflow for the relative quantification of this compound to canonical ribonucleosides using LC-MS/MS.

1. Sample Preparation:

  • RNA Extraction: Total RNA is isolated from the biological sample of interest (e.g., cells, tissues, biofluids) using established methods such as TRIzol reagent or column-based kits. It is crucial to prevent artificial oxidation during this process by including antioxidants like desferrioxamine.

  • RNA Digestion: The purified RNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically achieved using a combination of nucleases, such as nuclease P1, followed by alkaline phosphatase to dephosphorylate the resulting nucleotides.

  • Solid-Phase Extraction (SPE): The digested sample is cleaned up using SPE to remove salts, proteins, and other interfering substances, thereby enriching the nucleoside fraction.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the nucleosides based on their polarity. A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometric Detection: The eluting nucleosides are introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the four canonical ribonucleosides are monitored for precise quantification.

3. Data Analysis and Relative Quantification:

  • Standard Curves: To ensure accurate quantification, stable isotope-labeled internal standards for each analyte are ideally used. Calibration curves are generated by analyzing known concentrations of authentic standards.

  • Quantification: The peak areas of the MRM transitions for each nucleoside are measured. The concentration of each analyte in the sample is determined from the calibration curve.

  • Relative Quantification: The concentration of this compound is then expressed as a ratio or percentage relative to the concentrations of the canonical ribonucleosides, often normalized to the total amount of RNA analyzed.

Data Presentation: A Framework for Comparison

RibonucleosideAbbreviationConcentration (ng/mL)Relative Abundance to Uridine (%)
AdenosineA150.0N/A
GuanosineG135.0N/A
CytidineC110.0N/A
UridineU120.0100
This compoundara-U(OH)0.80.67

Visualizing the Process

To further clarify the experimental and biological processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample RNA_Extraction RNA Extraction BiologicalSample->RNA_Extraction RNA_Digestion Enzymatic Digestion RNA_Extraction->RNA_Digestion SPE Solid-Phase Extraction RNA_Digestion->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

Oxidative_Damage Canonical_RNA Canonical RNA (A, G, C, U) Damaged_RNA RNA with This compound Canonical_RNA->Damaged_RNA formation ROS Reactive Oxygen Species (ROS) ROS->Canonical_RNA attack Oxidative_Stress Oxidative Stress

Caption: Formation of this compound via oxidative RNA damage.

Conclusion and Future Directions

The quantification of this compound relative to canonical ribonucleosides provides a valuable metric for assessing oxidative RNA damage. While robust LC-MS/MS methodologies exist for this purpose, there is a clear need for studies that report direct comparative data from various biological systems and disease states. Such data would be instrumental in establishing baseline levels and in understanding the dynamics of RNA damage in response to physiological and pathological stimuli. Future research in this area will undoubtedly contribute to a deeper understanding of the role of oxidative stress in health and disease, and may pave the way for novel diagnostic and therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hydroxy-arabinouridine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary for Chemical Waste Management

The following table outlines key quantitative parameters and general guidance for the accumulation and disposal of laboratory chemical waste. These are based on common regulatory standards and should be verified with your institution's Environmental Health and Safety (EHS) department.

ParameterGuidelineCitation
Maximum Accumulation Volume (Hazardous Waste) 55 gallons per Satellite Accumulation Area[1]
Maximum Accumulation (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid)[1]
pH Range for Drain Disposal (Aqueous Non-Hazardous) 5.5 - 10.5[2]
Storage Time Limit (Partially Filled Container in SAA) Up to 1 year[3]
Container Removal from SAA (Once Full) Within 3 days[3]

Step-by-Step Disposal Protocol for 5-Hydroxy-arabinouridine

Given the absence of specific hazard data for this compound, it should be treated as a hazardous chemical waste. The following protocol is based on general best practices for laboratory chemical waste disposal.

1. Waste Identification and Classification:

  • Treat this compound as a chemical waste.

  • Do not dispose of it down the drain or in regular trash.[2]

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, leak-proof screw cap.[3][4]

  • The container must be in good condition, free from damage or deterioration.[4]

  • Affix a "Hazardous Waste" label to the container.[4]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).[4]

    • A list of all constituents if it is a mixture.

    • The date when waste was first added.[4]

    • The principal investigator's name and contact information.[4]

    • The specific location (department and room number).[4]

    • Applicable hazard warnings.[4]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][3]

  • Keep the waste container closed except when adding waste.[1]

  • Segregate the waste from incompatible materials. As a general precaution, store it away from strong oxidizing agents and strong bases.[5][6]

  • Ensure secondary containment is used to prevent spills.[4]

4. Arranging for Disposal:

  • Once the container is full or has been in storage for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) department for pickup.[1]

  • Do not attempt to dispose of the chemical waste through a commercial waste vendor yourself; this must be handled by trained professionals.[7]

5. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including:

    • Safety glasses with side shields or goggles.

    • Chemical-resistant gloves.

    • A lab coat.

  • Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is there a specific SDS available? A->B C Follow SDS-specific disposal instructions. B->C Yes D Treat as Hazardous Chemical Waste B->D No E Select a compatible, sealable container. D->E F Label container with 'Hazardous Waste' and all required information. E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Keep container closed and segregated from incompatibles. G->H I Is the container full or has it reached the time limit? H->I J Contact EHS for waste pickup. I->J Yes K Continue to accumulate waste in the SAA. I->K No L End: Waste disposed of by EHS. J->L K->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Hydroxy-arabinouridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological properties of 5-Hydroxy-arabinouridine are not thoroughly investigated, related compounds suggest it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[1] Therefore, a cautious approach to handling is essential, employing the following personal protective equipment:

Protection Type Recommended PPE Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166[2][3]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile).Consult glove manufacturer's compatibility charts.
Skin and Body Protection Laboratory coat.N/A
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling powders outside of a ventilated enclosure or if irritation is experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3]

Safe Handling and Operational Plan

Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood or a primary containment device like a glove box.[4]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don disposable nitrile gloves, ensuring a proper fit.

  • Weighing and Aliquoting (if in solid form):

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use anti-static weighing dishes and tools to prevent dispersal of the powder.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

    • Cap and seal the container before mixing or vortexing.

  • During Use:

    • Keep containers tightly closed when not in use.[2]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[2]

Disposal Plan

  • Waste Generation: All materials that come into direct contact with this compound (e.g., pipette tips, tubes, gloves) should be considered chemical waste.

  • Waste Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste container through your institution's hazardous waste management program. Do not dispose of it in regular trash or down the drain.[3]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assemble Materials prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Surface handling3->cleanup1 cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EHS cleanup2->cleanup3 cleanup4 Remove PPE cleanup3->cleanup4 cleanup5 Wash Hands Thoroughly cleanup4->cleanup5

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.